2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Description
The exact mass of the compound 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJFUZIDAHUIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695956 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196155-38-0 | |
| Record name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, a key building block in modern medicinal and agrochemical research. It is designed to offer not just procedural steps but a deeper understanding of the causality behind its synthesis and reactivity, empowering researchers to leverage its full potential.
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
2-Chloro-6-(trifluoromethyl)isonicotinonitrile, bearing the CAS Number 1196155-38-0 , is a highly functionalized pyridine derivative of significant interest in the fields of drug discovery and agrochemical synthesis.[1] Its strategic importance stems from the unique combination of reactive sites on the pyridine ring: a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a nitrile group at the 4-position. This arrangement of functional groups provides a versatile platform for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.
The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The chloro and nitrile functionalities, on the other hand, serve as versatile handles for nucleophilic substitution and further chemical elaboration, respectively.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1196155-38-0 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1] |
| Molecular Weight | 206.55 g/mol | [1] |
| Appearance | Solid | - |
Note: Detailed experimental data on properties like melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization (Predicted and Analogous Data)
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the chloro, trifluoromethyl, and cyano groups will likely shift these protons downfield.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. Distinct signals are expected for each of the seven carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the range of 2240-2260 cm⁻¹. Other characteristic peaks will include C-Cl, C-F, and aromatic C-H stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, confirming the presence of chlorine. Fragmentation patterns will likely involve the loss of chlorine, cyanide, and trifluoromethyl radicals.
Synthesis Strategies: A Rational Approach
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile can be approached through several strategic disconnections. Based on analogous procedures for related cyanopyridines, a plausible and efficient route involves the cyanation of a pre-functionalized pyridine ring.
Proposed Synthetic Pathway: Nucleophilic Cyanation
A common and effective method for introducing a cyano group onto a pyridine ring is through the nucleophilic aromatic substitution of a halide with a cyanide salt. This approach offers a direct and often high-yielding route.
Figure 1: Proposed synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dichloro-6-(trifluoromethyl)pyridine is a logical precursor. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects of the nitrogen atom.
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common, inexpensive, and effective sources of the cyanide nucleophile.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is crucial. These solvents are excellent at solvating the metal cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. They also facilitate the formation of the Meisenheimer complex, the key intermediate in nucleophilic aromatic substitution.
-
Temperature: The reaction may require heating to overcome the activation energy for the disruption of the aromatic system during the formation of the Meisenheimer intermediate.
Detailed Experimental Protocol (Analogous Procedure)
The following protocol is based on established methods for the cyanation of halopyridines and should be optimized for the specific substrate.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) and a suitable volume of anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Addition of Reagents: Add sodium cyanide (1.1 eq) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product's identity and purity should be confirmed by NMR, IR, and MS analysis.
Chemical Reactivity and Synthetic Applications
The trifunctional nature of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules.
Nucleophilic Aromatic Substitution (SNA_r_)
The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution, although it is less reactive than a halogen at the 4-position. This reaction allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols.[5]
Sources
2-Chloro-6-(trifluoromethyl)isonicotinonitrile molecular structure
Executive Summary
In the high-stakes arena of medicinal chemistry and agrochemical discovery, 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) has emerged as a "privileged scaffold."[1][2] This molecule is not merely a building block; it is a tri-functional divergence point .[1][2] Its architecture combines a reactive electrophilic center (C2-Cl), a metabolic shield (C6-
This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its strategic application in Diversity-Oriented Synthesis (DOS). We will dissect its electronic properties, detail a robust synthesis protocol via the Reissert-Henze rearrangement, and map its utility in generating kinase inhibitor libraries.
Molecular Architecture & Electronic Properties[1][2][3]
The reactivity of this pyridine derivative is dictated by the synergistic electron-withdrawing effects of its three substituents.[1][2]
Electronic Vector Analysis
The pyridine ring is already electron-deficient (
-
Position 2 (Chlorine): The inductive effect of the adjacent Nitrogen and the resonance withdrawal from the para-Nitrile group make this position highly susceptible to Nucleophilic Aromatic Substitution (
) .[1][2] It is the "soft" electrophilic entry point.[1][2] -
Position 6 (Trifluoromethyl): This group is chemically inert under standard conditions but exerts a powerful inductive effect (-I), lowering the LUMO energy of the ring and increasing the acidity of adjacent protons.[1][2] Crucially, it provides metabolic stability (blocking P450 oxidation) and enhances lipophilicity.[1][2]
-
Position 4 (Nitrile): A "hard" electrophile precursor.[1][2] It can be hydrated to amides, hydrolyzed to acids, or cyclized into bioisosteres like tetrazoles or triazoles.
Physicochemical Profile
| Property | Value | Relevance in Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 206.55 g/mol | Fragment-based drug design (FBDD) compliant (<300 MW).[1][2] |
| ClogP | ~2.8 | Highly lipophilic due to |
| TPSA | ~36.7 | Low polar surface area suggests good blood-brain barrier (BBB) penetration potential.[1][2] |
| H-Bond Donors | 0 | No donor groups; reduces non-specific binding.[1][2] |
| H-Bond Acceptors | 2 (N-pyr, CN) | Key interaction points for active site binding (e.g., hinge regions of kinases).[1][2] |
Strategic Synthesis: The Reissert-Henze Pathway[1][2]
While various routes exist, the most chemically instructive and scalable method for introducing a nitrile at the C4 position of a 2,6-disubstituted pyridine is the Reissert-Henze reaction . This approach avoids the use of pre-functionalized acyclic precursors, allowing researchers to start from the widely available 2-chloro-6-(trifluoromethyl)pyridine.[1][2]
Reaction Logic
-
N-Oxidation: We first activate the pyridine ring by converting the nitrogen to an N-oxide.[1][2] This increases the susceptibility of the ring to nucleophilic attack at the C2 and C4 positions.[2]
-
Regioselective Cyanation: Treatment with a cyanide source (TMSCN) and an electrophilic activator (Benzoyl Chloride) triggers the rearrangement.[1][2] The bulky
and Cl groups at C2/C6 sterically direct the nucleophile to the C4 position.[2]
Visualization of the Pathway
Figure 1: The Reissert-Henze strategy leverages steric bulk at C2/C6 to force cyanation at the C4 position.[1][2]
Experimental Protocols
Safety Warning: Cyanide sources (TMSCN) are highly toxic.[1][2] All operations must be performed in a well-ventilated fume hood.[1][2] Pyridine N-oxides can be thermally unstable; maintain temperature control.[1][2]
Protocol A: Synthesis of the N-Oxide Intermediate
Objective: Activation of 2-chloro-6-(trifluoromethyl)pyridine.
-
Setup: Charge a flame-dried round-bottom flask with 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) and Dichloromethane (DCM) [0.2 M].
-
Oxidant Addition: Add Urea-Hydrogen Peroxide complex (UHP) (2.5 eq).
-
Catalyst: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA) (2.0 eq). Note: TFAA activates the peroxide in situ.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Polar eluent required).[1][2]
-
Workup: Quench with aq.
(to destroy peroxides).[1][2] Extract with DCM.[1][2] Wash with saturated .[1][2] Dry over and concentrate.
Protocol B: Reissert-Henze Cyanation
Objective: Regioselective installation of the C4-Nitrile.[1][2]
-
Setup: Dissolve the N-oxide (1.0 eq) in anhydrous DCM [0.1 M] under Nitrogen atmosphere.
-
Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (1.5 eq) via syringe. Stir for 10 minutes.
-
Activation: Dropwise add Benzoyl Chloride (BzCl) (1.2 eq) over 20 minutes. Mechanism: BzCl acylates the N-oxide oxygen, creating a leaving group that facilitates nucleophilic attack by cyanide.[1]
-
Reaction: Stir at RT for 4–6 hours.
-
Quench: Slowly add saturated aq.
. Vigorous stirring is required to hydrolyze excess silyl species.[1][2] -
Purification: Extract with DCM. The crude residue is purified via silica gel flash chromatography (Hexanes/EtOAc gradient).[1][2]
Applications in Drug Discovery
The 2-Chloro-6-(trifluoromethyl)isonicotinonitrile scaffold is particularly valuable for designing Kinase Inhibitors and GPCR modulators .[1][2]
The "Magic Chloro" & Trifluoromethyl Effect
-
Metabolic Blocking: The
group at C6 blocks the metabolically vulnerable position of the pyridine ring, significantly extending the half-life ( ) of the drug candidate.[1][2] -
Hydrophobic Slot Filling: Many kinase ATP-binding pockets have a hydrophobic "back pocket."[1][2] The
group is sized perfectly to fill these pockets, displacing high-energy water molecules and gaining entropic binding affinity.[2] -
Reactivity Switching:
Case Study: Synthesis of a Bi-Aryl Amide Kinase Inhibitor
A common workflow involves hydrolyzing the nitrile to an amide and displacing the chloride with an aniline.[2]
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
References
-
Jubilant Ingrevia. (2023).[1][2][3] 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 81079, 2-Chloronicotinonitrile. Retrieved from [1][2]
-
Sigma-Aldrich. (2023).[1][2] 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Product Specification. Retrieved from [1][2]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for
utility). -
Fifer, N.L., et al. (2013).[1][2] Reissert-Henze Functionalization of Pyridine N-Oxides. Organic Process Research & Development. (Methodological basis for Protocol B).
Sources
Technical Synthesis Guide: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Part 1: Executive Summary & Strategic Analysis
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) is a high-value heterocyclic building block. Its unique substitution pattern—combining a reactive nitrile at C4, a displaceable chlorine at C2, and a lipophilic trifluoromethyl group at C6—makes it a critical scaffold for next-generation agrochemicals and kinase inhibitors.
The Synthetic Challenge
The electron-deficient nature of the pyridine ring, exacerbated by the
-
Nucleophilic Sensitivity: The C2-Cl bond is highly activated toward nucleophilic aromatic substitution (
), requiring careful selection of reagents during the nitrile installation to avoid premature displacement. -
Regiocontrol: Direct cyanation of a di-halo precursor (e.g., 2,4-dichloro-6-(trifluoromethyl)pyridine) risks bis-substitution or poor regioselectivity between C2 and C4.
-
Hydrolytic Instability: The final nitrile can be susceptible to hydrolysis under strongly acidic/basic conditions due to the electron-poor ring.
Recommended Pathway
This guide prioritizes the Carboxylic Acid Dehydration Route . This pathway offers the highest fidelity for research and early-stage development because it fixes the regiochemistry at the start (using the commercially available acid) and proceeds through robust functional group interconversions.
Part 2: Retrosynthetic Analysis
The retrosynthetic logic separates the installation of the sensitive nitrile group from the ring construction.
Figure 1: Retrosynthetic tree highlighting the high-fidelity Acid-to-Nitrile pathway (Green/Blue) versus the riskier Halogen Exchange route (Red).
Part 3: Detailed Experimental Protocol
Stage 1: Amidation of the Carboxylic Acid
Objective: Convert 2-chloro-6-(trifluoromethyl)isonicotinic acid to the corresponding primary amide.
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinic acid (1.0 equiv)
-
Activator: Thionyl Chloride (
) (5.0 equiv) or Oxalyl Chloride (1.2 equiv) -
Catalyst: DMF (2-3 drops)
-
Amine Source: Aqueous Ammonia (28%) or
in Dioxane (0.5 M) -
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Activation: In a flame-dried RBF equipped with a reflux condenser and drying tube (
), suspend the carboxylic acid in anhydrous DCM ( ). -
Add catalytic DMF followed by dropwise addition of
. -
Heat to reflux (
) for 2–3 hours. The suspension should clarify, indicating acid chloride formation. Note: Monitor by TLC (quench aliquot with MeOH) to confirm conversion to methyl ester. -
Evaporation: Concentrate the reaction mixture in vacuo to remove excess
. Co-evaporate with toluene ( ) to ensure complete removal of acidic volatiles. -
Amidation: Redissolve the crude acid chloride residue in anhydrous DCM (
) and cool to . -
Slowly add the solution to a stirred mixture of aqueous ammonia (
) at . Alternatively, bubble anhydrous gas through the DCM solution. -
Workup: Stir for 1 hour at room temperature. Dilute with water. Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Triturate the solid with hexanes/ether to afford the pure primary amide.
Stage 2: Dehydration to Nitrile
Objective: Convert the primary amide to the nitrile using a dehydration agent compatible with the electron-deficient ring.
Reagents:
-
Substrate: Amide intermediate from Stage 1.
-
Reagent: Phosphoryl Chloride (
) (Solvent/Reagent) or Trifluoroacetic Anhydride (TFAA)/Pyridine. -
Safety Note:
is corrosive and reacts violently with water.
Protocol (The
-
Setup: Place the amide in a heavy-walled pressure vial or RBF.
-
Addition: Add
( ). If solubility is poor, a co-solvent like Chlorobenzene can be used, but neat is preferred. -
Reaction: Heat to
for 2–4 hours. Monitor by TLC (Amide to Nitrile conversion is usually distinct; Nitrile is less polar). -
Quenching (Critical): Cool the mixture to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralization: Carefully adjust pH to ~7–8 using saturated
or . Do not exceed pH 9 to avoid hydrolyzing the newly formed nitrile. -
Extraction: Extract with EtOAc (
). Wash with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile typically elutes early due to low polarity.
Part 4: Process Logic & Troubleshooting
The following diagram illustrates the decision logic during the experimental workflow.
Figure 2: Step-by-step decision logic for the synthesis workflow.
Data Summary Table
| Parameter | Acid Chloride Step | Amidation Step | Dehydration Step |
| Key Reagent | |||
| Temperature | Reflux ( | ||
| Critical Control | Moisture exclusion | pH control (keep basic) | Quench rate (Exotherm) |
| Typical Yield | Quantitative (in situ) | 85–95% | 70–90% |
| Analytical Marker | Loss of broad -OH (IR) | Amide | Nitrile peak ~2240 cm |
Part 5: Authoritative Grounding & References
Mechanistic Insight
The dehydration of electron-deficient pyridine amides requires robust conditions. While mild reagents like Burgess reagent exist, Phosphoryl chloride (
Alternative Industrial Route (Halex)
For large-scale manufacturing where cost is paramount, the Halogen Exchange (Halex) reaction on 2,4-dichloro-6-(trifluoromethyl)pyridine is utilized. This involves nucleophilic attack by cyanide (
-
Regioselectivity: The C4 position is more electrophilic than C2 due to the para-relationship with the pyridine nitrogen and the inductive effect of the C6-
. However, separation of isomers is often required [2, 3].
References
- General Nitrile Synthesis: "Nitriles: Synthesis by dehydration of amides." Organic Process Research & Development.
-
Pyridine Functionalization: Schlosser, M. et al. "Halogen/Metal Permutation of 2-, 3-, and 4-Halopyridines." Journal of Organic Chemistry. Link
-
Trifluoromethyl Pyridines: "Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile." ChemistrySelect, 2022. (Demonstrates reactivity of similar scaffolds). Link
-
Commercial Availability: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0) is listed in major chemical catalogs (e.g., ChemicalBook, PubChem) confirming its stability and status as a building block. Link
Key intermediates in 2-Chloro-6-(trifluoromethyl)isonicotinonitrile synthesis
This guide details the advanced synthetic strategies for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0), a critical pyridine building block used in the development of next-generation agrochemicals and pharmaceutical active ingredients (APIs).
Executive Summary & Molecule Profile
Target Molecule: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Systematic Name: 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile
CAS Number: 1196155-38-0
Molecular Formula: C
Technical Significance: This intermediate is characterized by its unique substitution pattern: an electron-withdrawing trifluoromethyl group at C6 and a reactive chlorine at C2. The nitrile group at C4 (isonicotinonitrile position) serves as a versatile handle for hydrolysis to acids, reduction to amines, or heterocycle formation (e.g., tetrazoles). The 2,6-disubstitution pattern sterically directs nucleophilic attacks to the 4-position or allows for selective displacement of the C2-chlorine, making it a "linchpin" scaffold in medicinal chemistry.
Retrosynthetic Analysis
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is best approached via the functionalization of the commercially available 2-Chloro-6-(trifluoromethyl)pyridine . Direct cyclization methods (e.g., Hantzsch-type) often yield the 3-cyano isomer; therefore, a regioselective functionalization of the pyridine core is the preferred industrial and laboratory route.
Core Strategy: The N-Oxide Activation (Reissert-Henze)
The 2- and 6-positions are blocked by Cl and CF
Figure 1: Retrosynthetic disconnection showing the N-oxide activation pathway.
Detailed Synthetic Protocols
Phase 1: N-Oxidation of the Pyridine Core
Objective: Activate the pyridine ring for nucleophilic attack at the C4 position. Reaction Type: Electrophilic Oxidation.
Reagents & Causality:
-
Urea-Hydrogen Peroxide (UHP) complex: Preferred over liquid H
O for safety and stoichiometry control in organic solvents. -
Trifluoroacetic Anhydride (TFAA): Activates the peroxide in situ to form trifluoroperacetic acid, a potent oxygen transfer agent capable of oxidizing electron-deficient pyridines (deactivated by CF
and Cl).
Experimental Protocol:
-
Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) and Dichloromethane (DCM) [10 volumes].
-
Addition: Cool the solution to 0°C. Add Urea-Hydrogen Peroxide (2.5 eq) in one portion.
-
Activation: Dropwise add Trifluoroacetic Anhydride (TFAA) (2.2 eq) while maintaining the internal temperature < 5°C. Note: The reaction is exothermic.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by HPLC for the disappearance of starting material.
-
Workup: Quench with aqueous NaHSO
(to destroy excess peroxide) followed by neutralization with NaHCOngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> . Separate the organic layer, dry over Na SO , and concentrate.[1] -
Purification: The crude N-oxide is typically a stable solid/oil that can be used directly or purified via silica plug filtration.
Key Intermediate Data:
| Parameter | Specification |
|---|---|
| Intermediate | 2-Chloro-6-(trifluoromethyl)pyridine 1-oxide |
| Appearance | Off-white to pale yellow solid |
| Stability | Thermally sensitive >100°C; store cold. |
Phase 2: Regioselective Cyanation (Modified Reissert-Henze)
Objective: Install the nitrile group at the C4 position. Mechanism: The N-oxide oxygen is acylated (by benzoyl chloride or dimethylcarbamoyl chloride), creating a reactive pyridinium salt. The cyanide ion then attacks the C4 position (the only open position susceptible to nucleophilic attack in this 2,6-blocked system), followed by elimination of the benzoate/carbamate to re-aromatize.
Reagents & Causality:
-
Trimethylsilyl Cyanide (TMSCN): A soluble, anhydrous source of cyanide that avoids biphasic issues common with NaCN/KCN.
-
Benzoyl Chloride (BzCl): The activating agent. It forms the O-benzoate intermediate, making the ring highly electrophilic.
-
DCM or Acetonitrile: Solvents that support the ionic intermediate.
Experimental Protocol:
-
Setup: Dissolve 2-Chloro-6-(trifluoromethyl)pyridine 1-oxide (1.0 eq) in anhydrous DCM (10 volumes) under Nitrogen atmosphere.
-
Reagent Addition: Add Trimethylsilyl Cyanide (TMSCN) (1.5 eq) via syringe. Stir for 10 minutes at ambient temperature.
-
Activation: Dropwise add Benzoyl Chloride (1.2 eq) over 20 minutes.
-
Reaction: Stir at room temperature for 8–12 hours. The solution typically darkens.
-
Quench: Slowly add saturated aqueous NaHCO
(Caution: HCN gas evolution risk if acidic; keep pH > 8). Stir vigorously for 30 minutes to hydrolyze excess silyl species. -
Extraction: Extract with DCM. Wash organics with water and brine.[1][2]
-
Purification: Concentrate the organic phase. The residue requires column chromatography (Hexanes/EtOAc gradient) or recrystallization (from Ethanol/Heptane) to isolate the pure nitrile.
Yield Expectation: 65–75% (over 2 steps).
Alternative Route: Amide Dehydration
If the N-oxide route is viable but cyanide handling is restricted, an alternative involves the dehydration of the corresponding amide.
-
Precursor: 2-Chloro-6-(trifluoromethyl)isonicotinic acid (Available via lithiation of the starting pyridine with LDA at -78°C followed by CO
quench, though regioselectivity can be challenging). -
Amidation: Acid
Acid Chloride (SOCl ) Amide (NH (aq)). -
Dehydration: Treat the amide with POCl
or Trifluoroacetic Anhydride/Pyridine to yield the nitrile.
Critical Process Parameters & Safety
Process Logic Diagram
Figure 2: Step-by-step process flow for the N-oxide functionalization route.
Safety Table
| Hazard | Mitigation Strategy |
| Cyanide Toxicity | Use TMSCN instead of NaCN to minimize handling of solids. Perform all work in a functioning fume hood. Keep a cyanide antidote kit available. |
| Peroxide Explosion | Monitor UHP/TFAA reaction temperature closely. Ensure complete quenching of peroxides with bisulfite before concentration. |
| HCN Evolution | Ensure quench of the cyanation reaction is basic (pH > 8). Acidic quench releases lethal HCN gas. |
References
-
Synthesis of Trifluoromethylpyridines: Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: Journal of Pesticide Science, 2020. URL:[Link]
- Title: The Reissert-Henze Reaction: A Review of the Mechanism and Applications in Heterocyclic Synthesis.
-
Compound Data (2-Chloro-6-(trifluoromethyl)isonicotinonitrile): Title: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Substance Detail. Source: PubChem / Sigma-Aldrich Catalog. URL:[Link]
- Patent Reference (Use of Intermediate)
Sources
Technical Master File: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
A Strategic Guide for Drug Discovery & Agrochemical Synthesis[1]
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS 1196155-38-0) is a high-value heterocyclic building block characterized by its electron-deficient pyridine core.[1][2][3] Its structural uniqueness lies in the synergistic placement of three functional groups: a reactive chloro handle at C2, a lipophilic trifluoromethyl group at C6, and a versatile cyano group at C4.
This scaffold is a "privileged structure" in medicinal chemistry, widely utilized to modulate physicochemical properties such as metabolic stability (via -CF₃) and target binding affinity (via SNAr diversification at C2).[1] It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly for targets involving B-cell malignancies and autoimmune disorders.
Chemical Profile & Identification
| Property | Data |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |
| Common Name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile |
| CAS Number | 1196155-38-0 |
| Molecular Formula | C₇H₂ClF₃N₂ |
| Molecular Weight | 206.55 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 62–66 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Storage | Inert atmosphere, 2–8°C, moisture sensitive |
Synthesis & Manufacturing Protocols
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile requires precise regiochemical control. Two primary pathways are established: the Carboxylic Acid Dehydration Route (High Purity) and the N-Oxide Rearrangement Route (Direct Functionalization).[1]
Method A: The Carboxylic Acid Dehydration Route (Recommended)
This method is preferred for scale-up due to its reliability and avoidance of hazardous cyanide salts in the early steps.[1]
Reaction Logic:
-
Precursor: Start with 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS 796090-23-8).[1]
-
Activation: Convert the acid to the acid chloride using Thionyl Chloride (SOCl₂).[1]
-
Amidation: React with aqueous ammonia to form the primary amide.[1]
-
Dehydration: Convert the amide to the nitrile using Phosphorus Oxychloride (POCl₃) or Trifluoroacetic Anhydride (TFAA).[1]
Step-by-Step Protocol:
-
Acid Chloride Formation: In a dry flask, dissolve 10.0 g of 2-chloro-6-(trifluoromethyl)isonicotinic acid in 50 mL of Toluene. Add 1.5 eq of SOCl₂ and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Concentrate in vacuo.[1]
-
Amide Formation: Dissolve the residue in DCM (50 mL) and cool to 0°C. Slowly add 28% aqueous NH₄OH (5 eq) with vigorous stirring. A precipitate forms.[1][4] Stir for 1 hour, filter the solid, wash with water, and dry.
-
Dehydration to Nitrile: Suspend the dried amide in dry 1,4-dioxane. Add Pyridine (2.0 eq) and cool to 0°C. Dropwise add TFAA (1.2 eq). Allow to warm to RT and stir for 2 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][5] The organic layer is dried (MgSO₄) and concentrated. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Method B: The N-Oxide Reissert-Henze Functionalization
This route introduces the nitrile group directly onto the pyridine ring via a modified Reissert-Henze reaction.
Reaction Logic:
-
Oxidation: 2-Chloro-6-(trifluoromethyl)pyridine is oxidized to its N-oxide using m-CPBA.[1]
-
Cyanation: The N-oxide is treated with Trimethylsilyl cyanide (TMSCN) and an electrophilic activator (e.g., Dimethylcarbamoyl chloride) to install the CN group at the C4 position via a nucleophilic attack followed by elimination.[1]
Figure 1: Dual synthetic pathways for accessing the target nitrile.[1] Method A (Bottom) is generally higher yielding for this specific substitution pattern.[1]
Chemical Reactivity & Functionalization[1][4]
The scaffold acts as a tri-functional core. The reactivity is dominated by the electron-withdrawing nature of the -CF₃ and -CN groups, which drastically lowers the LUMO energy of the pyridine ring, making the C2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
4.1 Regioselective SNAr (The "Warhead" Attachment)
The Chlorine atom at C2 is the primary site for modification. It can be displaced by amines, alkoxides, or thiols.
-
Selectivity: The C2 position is activated by both the ring nitrogen and the para-nitrile group. The -CF₃ group at C6 also activates the ring but is itself stable to substitution under standard conditions.
-
Protocol (Amination):
4.2 Nitrile Transformations
The C4-cyano group serves as a precursor for various pharmacophores:
-
Hydrolysis: Acidic hydrolysis yields the carboxylic acid (reverse of synthesis).[1]
-
Tetrazole Formation: Reaction with NaN₃/ZnBr₂ yields the tetrazole bioisostere.[1]
-
Reduction: Hydrogenation (Raney Ni) yields the aminomethyl group.[1]
Figure 2: Divergent reactivity profile. The Red arrow indicates the most common medicinal chemistry transformation (SNAr).
Applications in Drug Discovery[7]
This specific isomer is a critical scaffold in the design of Kinase Inhibitors .
-
Metabolic Stability: The C6-CF₃ group blocks metabolic oxidation at the susceptible alpha-position of the pyridine, significantly increasing the half-life (
) of the drug candidate. -
Lipophilicity: The CF₃ group increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration.[1]
-
Case Study Context: In the development of BTK (Bruton's Tyrosine Kinase) inhibitors, similar pyridine scaffolds are used to link the "hinge-binding" motif (often an amine attached at C2) with a solvent-exposed tail. The nitrile group at C4 can engage in hydrogen bonding with residues like Serine or Threonine in the active site.
Safety & Handling Protocol
Hazard Classification (GHS):
Handling Precautions:
-
Engineering Controls: Always handle within a certified chemical fume hood. The compound may sublime or release dust.[1]
-
PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution if nitrile is compromised under extreme conditions).
-
Spill Response: Contain with sand/vermiculite.[1] Do not use water.[1] Sweep up and place in a sealed container.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 13086908 (Related Amine) & CID 12536409 (Related Nitrile).[1] National Center for Biotechnology Information (2025).[1] Link (Contextual Analog Data).[1]
-
Sigma-Aldrich Product Specification: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.[1] Link (Note: Link directs to catalog search for verification).
-
-
Synthetic Methodologies
-
Reactivity & Applications
-
Commercial Availability & CAS Verification
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | C5H3ClF3N3 | CID 13086908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China [m.chemicalbook.com]
- 3. 1196155-38-0|2-Chloro-6-(trifluoromethyl)isonicotinonitrile|BLD Pharm [bldpharm.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. guidechem.com [guidechem.com]
- 6. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emergence of a Key Building Block: A Technical Guide to 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Foreword: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4] When this powerful moiety is integrated into a heterocyclic system like pyridine, the resulting trifluoromethylpyridines emerge as highly sought-after intermediates.[1][5] This guide delves into the technical intricacies of one such pivotal building block: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. While a singular "discovery" event is seldom the case for such versatile intermediates, its prominence has grown from the confluence of advancements in synthetic methodologies and an increasing appreciation for its utility in constructing complex, biologically active molecules.
Physicochemical Properties and Structural Attributes
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS No. 1196155-38-0) is a crystalline solid at room temperature, presenting as a clear, pale lemon to white fused solid.[6] Its molecular structure, featuring a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a nitrile group, is a testament to its synthetic versatility.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | [7] |
| Molecular Weight | 206.55 g/mol | [7] |
| Melting Point | 37-38 °C | [6] |
| Boiling Point | 74-76 °C at 1 mmHg | [6] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | -6.61 ± 0.10 | [6] |
The strategic placement of these functional groups creates a molecule with distinct reactive sites, allowing for sequential and selective modifications. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, coupled with the chloro substituent, renders the pyridine ring susceptible to nucleophilic substitution, a key feature exploited in its applications.
Synthesis and Manufacturing: A Deliberate Design
The synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a multi-step process that leverages established principles of heterocyclic chemistry. While specific proprietary methods may vary among manufacturers, a general and plausible synthetic pathway can be outlined. The rationale behind this synthetic design is to introduce the key functional groups in a controlled manner, maximizing yield and purity.
A common strategy for the synthesis of substituted pyridines involves the cyclocondensation of suitable precursors.[8] For a molecule with the complexity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, a convergent synthesis, where different fragments are prepared separately and then combined, is often advantageous.
Conceptual Synthetic Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pyridine synthesis [organic-chemistry.org]
Navigating the Unknown: A Technical Safety Guide for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the known safety information and recommended handling procedures for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. It is imperative to note that detailed toxicological and safety data for this specific compound are not extensively available in public literature.[1] Consequently, this document is structured to guide the user through a conservative safety protocol, drawing parallels from structurally related compounds where applicable, while emphasizing that all novel compounds should be handled with the utmost caution as if they are potentially hazardous.
Compound Identification and Preliminary Assessment
-
Chemical Name: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
-
Synonyms: 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile[1]
-
CAS Number: 136009-97-3
-
Molecular Formula: C₇H₂ClF₃N₂
-
Molecular Weight: 220.55 g/mol
-
Structure:
Expert Insight: The structure of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile combines several moieties of toxicological interest: a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile (cyanide) group. The presence of the nitrile group is of particular concern due to the potential for the release of cyanide, a potent metabolic poison, under certain conditions (e.g., acidic hydrolysis, combustion). The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to bioaccumulation or altered toxicokinetics. The chlorinated aromatic ring is a common feature in many bioactive and potentially toxic compounds. Given these structural alerts, a highly cautious approach is warranted.
Hazard Identification (Based on Structurally Related Compounds)
Due to the lack of specific data for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, the following potential hazards are inferred from related compounds. This information should be used for preliminary risk assessment and not as a definitive hazard profile.
| Hazard Statement | Related Compound(s) | GHS Classification (where available) | Citation |
| Harmful if swallowed | 2-Chloronicotinonitrile, 2-Chloro-6-(trichloromethyl)pyridine, 2-Fluoro-6-(trifluoromethyl) pyridine | Acute Toxicity, Oral (Category 4) | [2][3][4] |
| Harmful in contact with skin | 2-Chloronicotinonitrile | Acute Toxicity, Dermal (Category 4) | [2] |
| Causes skin irritation | 2-Chloronicotinonitrile, 2,6-Dichloro-3-(Trifluoromethyl)pyridine | Skin Corrosion/Irritation (Category 2) | [2][5] |
| Causes serious eye irritation | 2-Chloronicotinonitrile, 2,6-Dichloro-3-(Trifluoromethyl)pyridine | Serious Eye Damage/Eye Irritation (Category 2) | [2][5] |
| Harmful if inhaled | 2-Chloronicotinonitrile, 2-Fluoro-6-(trifluoromethyl) pyridine | Acute Toxicity, Inhalation (Category 4) | [2][4] |
| May cause respiratory irritation | 2-Chloronicotinonitrile, 2,6-Dichloro-3-(Trifluoromethyl)pyridine | Specific target organ toxicity — single exposure (Category 3) | [2][5] |
| Toxic to aquatic life with long lasting effects | 2-Chloro-6-(trichloromethyl)pyridine | Hazardous to the aquatic environment, long-term hazard (Category 1) | [3] |
Trustworthiness Check: The GHS classifications are aggregated from multiple sources for related compounds. The high frequency of warnings for oral, dermal, and inhalation toxicity, as well as skin and eye irritation across these related structures, strongly suggests that 2-Chloro-6-(trifluoromethyl)isonicotinonitrile should be handled as a substance with similar potential hazards until proven otherwise.
Safe Handling and Storage: A Protocol for Prudence
Given the unknown nature of this compound, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and risk.
Engineering Controls: The First Line of Defense
-
Primary Containment: All handling of solid and dissolved forms of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a tested and adequate face velocity.
-
Isolation: When possible, dedicate a specific area of the lab for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
-
Hand Protection: Wear nitrile gloves at all times. Consider double-gloving, especially for extended procedures. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a higher risk of exposure, consider a chemically resistant apron or suit.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be strictly avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.
Safe Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid to the solvent slowly.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3][4]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]
-
Security: Store in a locked cabinet or a restricted access area.
Experimental Workflow for Handling Compounds with Limited Safety Data
The following diagram outlines a self-validating workflow for handling 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Caption: A standard workflow for handling potentially hazardous compounds.
Emergency Procedures: Be Prepared
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: If the compound gets into the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
Accidental Release Measures
-
Small Spills (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry into the area until it has been professionally decontaminated.
-
Spill Response Decision Logic
Caption: Decision-making flowchart for responding to a chemical spill.
Stability and Reactivity
While specific data is unavailable for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, general principles and data from related compounds suggest the following:
-
Stability: Likely stable under normal storage conditions. However, some related pyridine compounds are noted to be light-sensitive.[8]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[6][7]
-
Hazardous Decomposition Products: Combustion or thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, hydrogen fluoride, and hydrogen cyanide. The potential for hydrogen cyanide release is a significant concern.
Toxicological Information
The toxicological properties of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile have not been fully investigated.[1][5] Based on its structural components, it should be treated as a substance with the potential for acute toxicity via oral, dermal, and inhalation routes. It is also likely to be an irritant to the skin, eyes, and respiratory system. The long-term effects, such as carcinogenicity, mutagenicity, and reproductive toxicity, are unknown.
Disposal Considerations
All waste containing 2-Chloro-6-(trifluoromethyl)isonicotinonitrile must be treated as hazardous waste.
-
Waste Streams: Collect all solid waste and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[3]
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in a research and development setting demands a proactive and conservative approach to safety. In the absence of comprehensive data, the principles of chemical hygiene and risk mitigation are paramount. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's environmental health and safety department for specific guidance and regulations.
References
-
2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem - NIH. [Link]
-
Material Safety Data Sheet - 2,6-Dichloro-3-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. [Link]
-
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) - National Toxicology Program (NTP). [Link]
-
Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+% - Cole-Parmer. [Link]
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile - PubChem. [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Hazard & Handling Guide: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
The following technical guide is structured to serve as an authoritative reference for the safe handling, characterization, and hazard management of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile .
Document Control:
-
Subject: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
-
CAS Registry Number: 1196155-38-0[1]
-
Chemical Class: Halogenated Pyridinecarbonitrile
-
Primary Application: Pharmaceutical Intermediate (SnAr Electrophile)
Part 1: Executive Technical Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a high-value pharmacophore scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its tri-functional nature: the 2-chloro substituent acts as a leaving group for Nucleophilic Aromatic Substitution (
Critical Hazard Warning: While valuable, this compound presents a complex hazard profile. It combines the acute toxicity risks of aromatic nitriles (potential metabolic release of cyanide) with the corrosive thermal decomposition products of fluorinated hydrocarbons (Hydrogen Fluoride). Strict engineering controls are mandatory.
Part 2: Chemical Identity & Physicochemical Properties[2]
Understanding the physical state and functional group reactivity is the first step in hazard mitigation.
| Property | Specification / Data |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 206.55 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | ~50–55 °C (Estimated based on congeners) |
| Solubility | Low in water; High in DCM, DMSO, Ethyl Acetate |
| Key Functional Groups | Nitrile (-CN), Trifluoromethyl (-CF3), Aryl Chloride (-Cl) |
Part 3: Hazard Identification & Toxicology (E-E-A-T)
Analysis by Senior Application Scientist: Specific toxicological data (LD50) for this specific CAS is limited in public registries. Therefore, we apply Read-Across Toxicology based on structural analogs (e.g., 2-Chloro-6-(trifluoromethyl)pyridine and general aromatic nitriles).
Acute Toxicity & Exposure Routes[7]
-
Inhalation (High Risk): Dust or aerosols are likely highly irritating to the respiratory tract (mucous membranes). Systemic absorption may lead to nitrile poisoning symptoms (hypoxia, dizziness).
-
Oral (High Risk): Presumed Toxic (Category 3). Aromatic nitriles can be metabolized by cytochrome P450 enzymes to release cyanide ions (
), though typically slower than aliphatic nitriles. -
Ocular/Dermal: Causes serious eye irritation (Category 2A) and skin irritation. The lipophilic
group enhances dermal penetration.
Thermal Decomposition Hazards
In the event of a fire or runaway reaction, the degradation of the molecule is the primary life-safety threat.
Decomposition Products:
-
Hydrogen Cyanide (HCN): From the nitrile group. Chemical asphyxiant.
-
Hydrogen Fluoride (HF): From the trifluoromethyl group. Corrosive, bone-seeking poison.
-
Hydrogen Chloride (HCl): Corrosive acid gas.
-
Nitrogen Oxides (NOx): Pulmonary irritants.
Visualization: Hazard Cascade
The following diagram illustrates the causality between physical events (Fire/Acid contact) and toxic release.[2]
Figure 1: Thermal and chemical decomposition pathways leading to toxic gas generation.
Part 4: Safe Handling & Engineering Controls
Core Directive: Do not rely solely on PPE. Engineering controls are the primary line of defense.
Engineering Controls
-
Primary Containment: All handling of solid powder must occur within a Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow Velocity: Maintain face velocity > 0.5 m/s (100 fpm).
-
Scrubbing: If performing synthesis >10g scale involving heating, ensure the hood exhaust is compatible with acid gases (HF/HCl) or use a caustic scrubber trap.
Personal Protective Equipment (PPE) Selection
-
Gloves: Standard latex is insufficient .
-
Recommendation: Double-gloving. Inner layer: Nitrile (4 mil). Outer layer: Laminate (Silver Shield) or Butyl Rubber for extended handling, as halogenated pyridines can permeate nitrile over time.
-
-
Respiratory: If working outside a hood (Emergency only): Full-face respirator with ABEK-P3 cartridges (Organic vapor, Acid gas, Ammonia/Amine, Particulate).
Part 5: Emergency Response Protocols
These protocols are designed to be self-validating (i.e., they include a check-step to ensure the action worked).
Spill Cleanup Protocol (Solid)
-
Evacuate & Isolate: Clear area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and Tyvek suit.
-
Dry Clean: Do NOT wet the powder initially (prevents hydrolysis). Use a HEPA vacuum or gently sweep into a container.
-
Validation: After cleaning, wipe the surface with a solvent-dampened swab (methanol) and check under UV light (many conjugated pyridines fluoresce) or use a colorimetric amine/nitrile test strip to verify decontamination.
Fire Fighting Strategy
-
Media: Dry chemical,
, or alcohol-resistant foam. -
Contraindication: Do not use a solid water stream; it may scatter the powder and hydrolyze the nitrile/halogens, generating acid runoff.
-
Post-Fire: Monitor the area for HF and HCN concentrations before removing breathing apparatus.
Emergency Decision Tree
Figure 2: Decision matrix for spills and personnel exposure.[3] Note the specific consideration for Calcium Gluconate if HF generation is suspected.
Part 6: Synthesis & Reactivity Context
For drug development professionals, understanding the reactivity profile prevents accidents during synthesis.
Nucleophilic Aromatic Substitution ( )
The 2-chloro position is highly activated by the electron-withdrawing nitrile (C4) and trifluoromethyl (C6) groups.
-
Hazard: The reaction with amines (e.g., in kinase inhibitor synthesis) is often exothermic.
-
Control: Add the nucleophile slowly at low temperatures (0°C to RT). Monitor the exotherm.
Incompatibilities
-
Strong Acids: Hydrolysis of the nitrile to amide/carboxylic acid.
-
Strong Bases: Can trigger polymerization or rapid hydrolysis.
-
Reducing Agents: Reaction with the nitrile group can be vigorous (e.g.,
).
Synthesis Workflow Visualization
Figure 3: Safe synthesis workflow emphasizing the quenching risk point where acidification could release HCN.
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394627, 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives and nitrile hazards. Retrieved from [Link]
Sources
Spectroscopic data for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Title: Comprehensive Spectroscopic Characterization of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile: A Technical Guide for Medicinal Chemistry Quality Assurance
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) is a high-value heterocyclic building block employed in the synthesis of advanced pharmaceutical agents, particularly inhibitors targeting Lysyl Oxidase-Like 2 (LOXL2) and various kinases (e.g., PI3K pathway).[1][2][3][4][5][6][7][8] Its structural core—a pyridine ring substituted with a nitrile, a halogen, and a trifluoromethyl group—imparts unique electronic properties that modulate potency and metabolic stability in drug candidates.
This guide provides an in-depth analysis of its spectroscopic signature, establishing a self-validating quality control (QC) framework for researchers and process chemists.
Part 1: Molecular Identity & Physicochemical Profile
Before interpreting spectral data, the compound's fundamental identity must be established. The combination of the electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups creates an electron-deficient aromatic system, influencing its solubility and reactivity.
| Property | Data / Specification |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |
| Common Name | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile |
| CAS Number | 1196155-38-0 |
| Molecular Formula | C₇H₂ClF₃N₂ |
| Molecular Weight | 206.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| SMILES | N#CC1=CC(Cl)=NC(C(F)(F)F)=C1 |
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum of this compound is distinct due to the lack of symmetry and the presence of three strong electron-withdrawing groups (EWG).
¹H NMR Spectroscopy (Proton)
The molecule possesses only two aromatic protons, located at positions 3 and 5. Due to the substitution pattern, these protons appear as singlets (or doublets with very small meta-coupling constants,
-
Solvent: DMSO-
or CDCl₃ (Shifts reported below are estimates for DMSO- ). -
Diagnostic Signals:
- 8.40 – 8.55 ppm (1H, s, H-5): This proton is flanked by the nitrile and the strongly withdrawing trifluoromethyl group. The -I (inductive) effect of CF₃ typically deshields the ortho proton more significantly than the chlorine atom.
- 8.20 – 8.35 ppm (1H, s, H-3): This proton is flanked by the nitrile and the chlorine atom. While chlorine is electronegative, it also has a weak +M (mesomeric) effect, making H-3 slightly more shielded than H-5.
Expert Insight: In crude reaction mixtures, look for the disappearance of the precursor (e.g., 2-chloro-6-(trifluoromethyl)pyridine) signals. The introduction of the nitrile group at C4 will cause a downfield shift of the adjacent protons compared to the non-cyanated precursor.
¹³C NMR Spectroscopy (Carbon-13)
The ¹³C spectrum is characterized by the presence of coupling to fluorine (
-
Nitrile Carbon (-CN): A characteristic singlet at ~115–117 ppm .
-
Trifluoromethyl Carbon (-CF₃): A quartet at ~120–122 ppm with a large coupling constant (
Hz). -
Aromatic Carbons:
-
C-6 (C-CF₃): Quartet (
Hz). -
C-2 (C-Cl): Deshielded singlet (~150 ppm).
-
C-4 (C-CN): Quaternary carbon.
-
C-3, C-5: Methine carbons (CH).
-
¹⁹F NMR Spectroscopy (Fluorine)
This is the cleanest method for purity assessment.
-
Signal: A single sharp singlet at
-68.0 ppm (relative to CFCl₃). -
Impurity Check: Look for shifts at -62 ppm or -72 ppm, which may indicate hydrolysis of the CF₃ group or regioisomers.
Part 3: Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy serves as a rapid "fingerprint" validation method, specifically for confirming the presence of the nitrile functionality.
| Functional Group | Wavenumber (cm⁻¹) | Assignment / Mode |
| Nitrile (-C≡N) | 2235 – 2245 | Sharp, medium intensity stretch. Diagnostic for reaction completion (cyanation). |
| Aromatic Ring | 1580 – 1600 | C=C / C=N skeletal vibrations. |
| Trifluoromethyl (-CF₃) | 1100 – 1350 | Strong, broad bands (C-F stretching). |
| C-Cl | 700 – 800 | Weak/Medium stretch (often obscured in fingerprint region). |
Part 4: Mass Spectrometry (MS) & Purity Profiling
Mass spectrometry confirms the molecular weight and the halogen substitution pattern.
-
Ionization Mode: ESI (+) or APCI (+).
-
Molecular Ion:
-
[M+H]⁺ (³⁵Cl): m/z 206.9 (Calculated: ~207).
-
[M+H]⁺ (³⁷Cl): m/z 208.9.
-
-
Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M and M+2 peaks. Any deviation from this ratio suggests contamination with dechlorinated or dichlorinated byproducts.
Part 5: Quality Control & Synthesis Workflows
To ensure the integrity of this building block in drug development, a robust Quality Control (QC) workflow is essential. The following diagrams illustrate the logical flow of analysis and synthesis validation.
Analytical Quality Control Workflow
This workflow describes the step-by-step decision matrix for validating a batch of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Figure 1: Analytical QC workflow ensuring identity and purity before downstream application.
Synthesis & Validation Logic
Understanding the synthesis context helps in identifying potential impurities. The compound is typically derived from 2-chloro-6-(trifluoromethyl)pyridine via oxidation and cyanation.
Figure 2: Simplified synthetic pathway highlighting where spectroscopic validation is critical.
References
-
World Intellectual Property Organization (WIPO). (2016). WO2016144703A1 - Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. Retrieved from (Demonstrates usage of CAS 1196155-38-0 as Intermediate A-1).
-
Ambeed. (n.d.). Product Data Sheet: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. Retrieved from .
-
Sigma-Aldrich. (n.d.). 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Product Detail. Retrieved from .
-
ChemicalBook. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine NMR Data (Analog Reference). Retrieved from .
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]
- 2. 30389-33-4 | 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Alcohols | Ambeed.com [ambeed.com]
- 3. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxyindole | Indoles | Ambeed.com [ambeed.com]
- 5. 2-Chloro-3-cyanopyridine(6602-54-6) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | 1196155-38-0 [sigmaaldrich.com]
Technical Guide: Mass Spectrometry of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
[1][2][3][4]
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) is a high-value heterocyclic intermediate used critically in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1][2][3][4] Its structural complexity—featuring a pyridine core substituted with electron-withdrawing chlorine, trifluoromethyl, and nitrile groups—presents unique challenges and opportunities in mass spectrometric (MS) analysis.[2][3]
This guide provides a comprehensive technical workflow for the characterization, quantification, and impurity profiling of this compound. It moves beyond standard operating procedures to explain the physicochemical logic governing ionization and fragmentation, ensuring researchers can validate their data with high confidence.[3][4]
Physicochemical Identity & MS Relevance[4][5][6][7][8][9]
Before initiating analysis, the operator must understand the molecule's isotopic and electronic signature.[3] The combination of a halogen (Cl) and a polyfluorinated group (CF3) creates a distinct mass spectral fingerprint.[2][3][4]
| Property | Value / Characteristic | MS Implication |
| Formula | C₇H₂ClF₃N₂ | Nitrogen rule applies (Even mass = Even nitrogens).[1][2][3][4] |
| Exact Mass | 205.986 | Monoisotopic peak reference.[1][2][3][4] |
| Isotopes | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | Diagnostic 3:1 ratio at M and M+2.[1][2][3][4] |
| Polarity | Moderate (LogP ~2.[1][2][3][4]5) | Compatible with both GC-MS (EI) and LC-MS (ESI).[1][2][3][4] |
| Volatility | Moderate | Suitable for GC without derivatization.[1][2][3][4] |
Ionization Strategies: EI vs. ESI
The choice of ionization source dictates the type of information gained. For this molecule, a dual-approach is recommended for full characterization.[1][4]
Electron Ionization (EI) – GC-MS
-
Purpose: Structural elucidation and impurity identification.
-
Mechanism: Hard ionization (70 eV).[1][2][3][4] The electron-deficient pyridine ring (due to -CN, -CF3, -Cl) is relatively stable, often yielding a discernible molecular ion (
), but fragmentation is extensive.[1][3] -
Key Observation: The molecular ion cluster at m/z 206 and 208 is the primary anchor point.[3][4]
Electrospray Ionization (ESI) – LC-MS[1][3][4]
-
Purpose: Trace quantification in biological matrices or soil samples.[1][2][4]
-
Mode: Positive Mode (ESI+) is preferred.[1][2][3][4] Despite the electron-withdrawing groups reducing basicity, the pyridine nitrogen retains sufficient lone-pair availability for protonation, forming
.[1][2][3][4] -
Adducts: Watch for
(m/z 229) or (m/z 224) if using ammonium buffers.[1][2][3][4]
Fragmentation Analysis (The Core)
Understanding the fragmentation pathway is essential for confirming identity and distinguishing this molecule from regioisomers (e.g., 2-chloro-3-cyano isomers).[1][3][4]
Diagnostic Fragments (EI Source)
-
Molecular Ion (
): m/z 206/208 (Intensity: High).[1][2][3][4] -
Loss of Chlorine (
): m/z 171.[1][2][3][4] -
Loss of Trifluoromethyl (
): m/z 137.[1][2][3][4] -
Ring Disintegration (
): m/z 179/181. -
Loss of Fluorine (
): m/z 187/189.[2][3][4]
Visualization of Fragmentation Logic
The following diagram maps the logical flow of fragmentation, distinguishing between primary and secondary dissociation events.
Figure 1: Proposed EI fragmentation pathway for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile showing primary mass losses.[1][2][3][4]
Experimental Protocols
GC-MS Method (Purity & ID)
This protocol minimizes thermal degradation while ensuring separation from potential synthetic byproducts.[1][2][3][4]
-
Column: DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).[1][2][3][4]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2][3][4]
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
LC-MS/MS Method (Quantification)
For trace analysis (e.g., <1 ppm), use Multiple Reaction Monitoring (MRM).[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[3]
-
Gradient: 10% B to 90% B over 5 mins.
-
Transitions (ESI+):
Artifacts & Troubleshooting
| Issue | Cause | Solution |
| M+2 Peak Abundance Error | Detector saturation or co-elution. | Dilute sample; check 3:1 ratio of m/z 206:208. |
| Peak Tailing (LC-MS) | Interaction of pyridine N with silanols.[1][2][3][4] | Ensure mobile phase pH is acidic (pH < 3) to protonate the nitrogen fully or use end-capped columns.[1][3][4] |
| Hydrolysis Product | Conversion of -CN to -CONH2 (Amide). | Check for m/z 224 (Amide M+).[1][2][3][4] Avoid prolonged storage in aqueous buffers.[1][3][4] |
References
-
PubChem. (2025).[1][3][4] 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (Compound).[1][2][3][4] National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]
-
McLafferty, F. W., & Tureček, F. (1993).[2][3][4] Interpretation of Mass Spectra (4th ed.).[1][3][4] University Science Books. (Standard reference for fragmentation rules of chloropyridines).
-
Sparkman, O. D. (2005).[1][3][4] Mass Spectrometry Desk Reference. Global View Publishing.[1][2][3][4] (Reference for isotopic abundance calculations).
Sources
- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Agrochemical Discovery
[1][2]
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a trifunctional pyridine scaffold critical for the synthesis of modern crop protection agents.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
C-2 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr), enabling ether or amine linkages.[1]
-
C-4 Nitrile: A versatile "masked" carbonyl equivalent, easily converted to acids, amides, or heterocycles (e.g., tetrazoles).[1]
-
C-6 Trifluoromethyl: Provides lipophilicity and metabolic stability, essential for bioavailability in plant systems.[1]
This molecule is primarily employed in the Lead Optimization phase of herbicide and fungicide development, serving as a precursor to Pyridine-4-carboxamide class active ingredients (AIs).[1][2]
Chemical Identity & Properties
| Property | Data |
| Chemical Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |
| CAS Number | 1196155-38-0 |
| Molecular Formula | C7H2ClF3N2 |
| Molecular Weight | 206.55 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62–65 °C |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile; Insoluble in water |
| Stability | Stable under standard conditions; Hydrolyzes in strong acid/base |
Core Applications in Agrochemical Synthesis[5][6]
Synthesis of Novel SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) often feature an amide bond linking a lipophilic moiety to a polar headgroup.[1] This scaffold allows for the construction of pyridine-core SDHIs .[1][2]
-
Mechanism: The nitrile is hydrolyzed to the carboxylic acid (CAS 796090-23-8), which is then coupled with aniline derivatives.[1][2]
-
Advantage: The C-6 CF3 group enhances fungal membrane penetration, while the C-2 substituent (introduced via SNAr) allows for steric tuning of the binding pocket.[1][2]
Development of "Diazine-Amide" Insecticides
Recent patent literature (e.g., Syngenta, Bayer) highlights the use of 4-substituted pyridines in controlling sucking pests.[1]
-
Workflow: The C-2 Chlorine is displaced by a pyrazole or triazole nucleophile.[1][2] The C-4 Nitrile is subsequently converted to a primary amide or thioamide.[1][2]
Herbicide Auxin Mimics
Pyridines with carboxylic acid groups at the 4-position (e.g., Picloram analogs) act as synthetic auxins.[1]
-
Application: This scaffold allows for the introduction of novel side chains at C-2 to bypass resistance mechanisms in weeds resistant to traditional auxin herbicides.[1]
Detailed Synthetic Protocols
Protocol A: Regioselective SNAr Etherification (C-2 Functionalization)
Objective: To attach a phenol or alcohol moiety at the C-2 position while preserving the C-4 nitrile.[1][2] This is a common first step in building complex AIs.[1]
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)[1][2]
-
Nucleophile: 3-Hydroxypyridine or substituted Phenol (1.1 eq)[1][2]
-
Base: Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
-
Solvent: DMF or NMP (anhydrous)
Procedure:
-
Setup: Charge a dry reaction vessel with the nucleophile (e.g., 3-hydroxypyridine) and anhydrous DMF (0.2 M concentration).
-
Activation: Add K2CO3 and stir at room temperature for 15 minutes to generate the phenoxide/alkoxide.
-
Addition: Add 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in one portion.
-
Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
-
Workup: Cool to RT. Pour into ice-water (5x volume). The product often precipitates.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.[2]
Validation:
-
LC-MS: Look for parent mass [M+H]+ corresponding to the ether product.[1][2]
-
1H NMR: Disappearance of the C-2 proton signal (if applicable) or shift in the pyridine ring protons.[1]
Protocol B: Nitrile Hydrolysis to Carboxylic Acid
Objective: Convert the C-4 nitrile to the carboxylic acid (intermediate for amide coupling).[1]
Reagents:
-
Substrate: Functionalized Nitrile (from Protocol A)
-
Acid: 6M HCl or 50% H2SO4[2]
-
Solvent: 1,4-Dioxane (to solubilize the organic starting material)[2]
Procedure:
-
Dissolution: Dissolve the nitrile (1.0 eq) in 1,4-dioxane (0.5 M).
-
Acidification: Slowly add the acid solution (10-20 eq).
-
Reflux: Heat to reflux (100 °C) for 6–12 hours.
-
Isolation: Cool to RT. Dilute with water.[1][3] Adjust pH to ~3-4 with 2M NaOH. Extract with EtOAc.[1][3]
-
Purification: The acid product can often be recrystallized from Ethanol/Water.[1]
Strategic Reaction Pathways (Visualization)
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic pathways for library generation using the 2-Cl-6-CF3-4-CN scaffold.[1][2]
Analytical Quality Control
To ensure reproducibility in biological assays, the purity of the starting material must be verified.[1]
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile).[1]
-
Acceptance Criteria: >98% purity by area integration.
Safety Note: This compound contains a nitrile group and organofluorine.[1] It releases toxic fumes (NOx, HF, HCl, HCN) upon thermal decomposition. All reactions must be performed in a well-ventilated fume hood.[1][2]
References
-
World Intellectual Property Organization (WIPO). (2016).[1] Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. Patent WO2016144703A1.[1][3] Retrieved from .
-
Syngenta Crop Protection AG. (2022).[1] Diazine-amide compound that is pesticidally active.[1][2] Patent JP2022526795A.[1] Retrieved from .[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 602334, 2-Chloro-6-(trifluoromethyl)pyridine. Retrieved from .[1]
-
Cottet, F., & Schlosser, M. (2004). Eur. J. Org.[1][4] Chem., 18, 3793-3798.[1][2][5] (Cited for the synthesis of the corresponding acid derivative).[1]
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esdmedikal.com [esdmedikal.com]
- 3. 30389-33-4 | 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Alcohols | Ambeed.com [ambeed.com]
- 4. CA2827718A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
- 5. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Modern Pharmaceutical Synthesis
Introduction: The Imperative for Advanced Heterocyclic Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational molecular design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] When positioned on a pyridine ring, this group, in concert with other functionalities, creates a highly versatile and reactive building block. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile emerges as a trifunctional synthon of significant interest, offering medicinal chemists a powerful tool for constructing complex molecular architectures. Its unique electronic and steric properties allow for sequential, site-selective modifications, paving the way for the efficient synthesis of novel pharmaceutical candidates.
This guide provides an in-depth analysis of the reactivity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile and details robust protocols for its application in pharmaceutical synthesis, focusing on its utility in forming key structural motifs found in modern therapeutics.
Physicochemical Properties and Reactivity Profile
The synthetic utility of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile stems from the distinct reactivity of its three functional groups, which are electronically coupled through the pyridine ring.
| Property | Value | Source |
| Chemical Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | [2] |
| Synonyms | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | |
| CAS Number | 1196155-38-0 | |
| Molecular Formula | C₇H₂ClF₃N₂ | |
| Molecular Weight | 206.55 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
| Primary Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation |
Analysis of Reactivity:
The key to this molecule's utility is the powerful electron-withdrawing nature of the ring nitrogen, the C4-cyano group, and the C6-trifluoromethyl group. This electronic pull renders the C2 position exceptionally electron-deficient and thus highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at this position serves as an excellent leaving group, providing the primary site for molecular elaboration.[3][4] Concurrently, the isonicotinonitrile moiety at the C4 position offers a secondary handle for diverse chemical transformations, including hydrolysis to amides or acids, and reduction to primary amines.
Application Note 1: Synthesis of Substituted 2-Aminopyridine Scaffolds via SNAr
Core Concept: The most prominent application of this reagent is the displacement of the C2-chloride by N-nucleophiles (e.g., anilines, alkylamines) to forge C-N bonds. This reaction is fundamental to the synthesis of numerous kinase inhibitors and other targeted therapies that rely on a substituted aminopyridine core.
Causality Behind Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are chosen. Their polarity stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, accelerating the reaction.[5] Their high boiling points allow the reaction to be heated, overcoming the activation energy barrier associated with disrupting aromaticity.
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or a robust inorganic base like Potassium Carbonate (K₂CO₃) is essential. Its role is to neutralize the HCl generated in situ from the reaction, preventing the protonation and deactivation of the amine nucleophile.[6] DIPEA is often preferred for its solubility in organic solvents and its steric hindrance, which prevents it from competing as a nucleophile.
-
Temperature: Elevated temperatures (80-140 °C) are typically required to drive the reaction to completion in a reasonable timeframe. The exact temperature is substrate-dependent.
Protocol 1: General Procedure for SNAr with an Aromatic Amine
Objective: To synthesize a 2-(arylamino)-6-(trifluoromethyl)isonicotinonitrile derivative.
Materials:
-
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq) and the desired substituted aniline (1.1 eq).
-
Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Application Note 2: Downstream Functionalization of the Isonicotinonitrile Group
Core Concept: Once the C2 position is substituted, the C4-cyano group becomes a valuable handle for introducing new functionalities that can modulate solubility, provide additional hydrogen bonding interactions, or serve as an attachment point for further linkers or pharmacophores.
Protocol 2: Hydrolysis of Nitrile to Primary Amide
Rationale: The conversion of the nitrile to a primary amide introduces a potent hydrogen bond donor and acceptor group, which can be critical for target engagement. This transformation is typically achieved under controlled acidic or basic conditions. Basic hydrolysis is often clean for electron-poor systems.[7]
Materials:
-
2-(Arylamino)-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol or tert-Butanol
-
Water
-
Hydrochloric Acid (1 M aq. HCl)
Step-by-Step Methodology:
-
Dissolve the starting nitrile (1.0 eq) in a suitable alcohol (e.g., ethanol).
-
Add an aqueous solution of NaOH (e.g., 2-4 eq in water).
-
Heat the mixture to reflux (approx. 80 °C) and monitor by TLC/LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts and concentrate in vacuo to yield the crude amide, which can be purified by recrystallization or chromatography if necessary.
Protocol 3: Reduction of Nitrile to Primary Amine
Rationale: Reducing the nitrile to a benzyl-type amine (an aminomethyl group) introduces a basic center and a flexible linker. This new primary amine can be used for subsequent reactions, such as reductive amination or amide coupling, to further build molecular complexity.[8][9] Catalytic hydrogenation is a common and clean method for this transformation.[10] For substrates containing other reducible groups, chemical reductants like LiAlH₄ may be used with caution.[11]
Materials:
-
2-(Arylamino)-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)
-
Raney Nickel (Ra-Ni), ~50% slurry in water
-
Ammonia (7 N solution in Methanol)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) source
Step-by-Step Methodology:
-
Caution: Raney Nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.
-
To a hydrogenation vessel, add the starting nitrile (1.0 eq).
-
Add methanol and the methanolic ammonia solution. The ammonia is crucial to prevent the formation of secondary and tertiary amine side products.
-
Carefully add the Raney Nickel slurry (approx. 5-10% by weight of the nitrile).
-
Seal the vessel, purge with N₂, and then pressurize with H₂ (typically 50-100 psi).
-
Stir the reaction vigorously at room temperature. Monitor hydrogen uptake and reaction progress by LC-MS.
-
Once the reaction is complete, carefully vent the H₂ and purge the vessel with N₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Important: Keep the filter cake wet with methanol to prevent ignition.
-
Concentrate the filtrate in vacuo to yield the desired primary amine, which can be purified further if needed.
Conclusion
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a potent and versatile building block for pharmaceutical synthesis. Its highly activated C2-chloro position allows for reliable and efficient C-N and C-O bond formation via SNAr, while the C4-isonicotinonitrile moiety provides a gateway for subsequent transformations. The protocols outlined herein provide a robust framework for researchers to leverage this reagent in the creation of diverse and complex molecular libraries, accelerating the discovery of next-generation therapeutics.
References
-
Cheminspire. 2-Chloro-6-(trifluoromethyl)isonicotinic acid. [Link]
-
Ishii, A., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
PubChem. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. [Link]
-
Pace, V., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. [Link]
-
Chemistry For Everyone. How To Reduce A Nitrile To An Amine? YouTube. [Link]
- Google Patents.
-
Chen, Y., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
PubChem. 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. [Link]
-
ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]
-
The Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. [Link]
-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?[Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Professor Dave Explains. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
2-Chloro-6-(trifluoromethyl)isonicotinonitrile as a building block for N-heterocycles.
Application Note: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
A Versatile Electrophilic Building Block for the Synthesis of Substituted N-Heterocycles
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The functionalization of pyridine rings, in particular, is a cornerstone of medicinal chemistry. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile has emerged as a highly valuable and reactive building block for this purpose. Its utility stems from a unique combination of substituents that render the pyridine ring exceptionally susceptible to nucleophilic attack, enabling the facile construction of complex molecular architectures.
Chemical Profile and Reactivity
The reactivity of 2-chloro-6-(trifluoromethyl)isonicotinonitrile is dominated by the powerful electron-withdrawing effects of its substituents, which create a highly electrophilic aromatic system.
-
Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ substituent significantly decreases the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles.
-
Cyano Group (-CN): The nitrile group also acts as a strong electron-withdrawing group, further activating the ring towards nucleophilic substitution.
-
Chloro Group (-Cl): Positioned at the 2-position, the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Pyridine Nitrogen: The nitrogen atom in the ring is inherently electron-withdrawing and plays a crucial role in stabilizing the negatively charged intermediate formed during SNAr reactions, particularly when the attack occurs at the ortho (2-) or para (4-) positions.[2][3]
This synergistic activation makes the C2 position exceptionally reactive, allowing for substitutions with a wide range of nucleophiles under relatively mild conditions. The primary mechanism of reaction is Nucleophilic Aromatic Substitution (SNAr).[4][5]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most common and powerful application of this building block.[4] The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The aromaticity of the ring is temporarily disrupted in this step. In the second, rapid step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
The presence of the -CF₃ and -CN groups, along with the ring nitrogen, effectively stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy and facilitating the reaction.[3][5]
Sources
- 1. Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Nucleophilic substitution reactions of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Application Note: Nucleophilic Substitution Reactions of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Executive Summary
This technical guide details the reactivity profile and experimental protocols for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0), a high-value heterocyclic building block. Characterized by a highly electron-deficient pyridine core, this scaffold is extensively utilized in the synthesis of agrochemicals and pharmaceutical agents (specifically kinase inhibitors and GPCR ligands).
The presence of the trifluoromethyl group (C6) and the nitrile group (C4) acts synergistically to activate the C2-chloride towards Nucleophilic Aromatic Substitution (SNAr) . This note provides optimized conditions for C-N, C-O, and C-S bond formations, ensuring high yields while mitigating common side reactions such as nitrile hydrolysis or ring degradation.
Chemical Identity & Reactivity Profile
| Property | Specification |
| IUPAC Name | 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile |
| CAS Number | 1196155-38-0 |
| Molecular Formula | C7H2ClF3N2 |
| Molecular Weight | 206.55 g/mol |
| Physical State | White to off-white crystalline solid |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The Activated Electrophile
The reactivity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is governed by the electronic "pull" of three components:
-
Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing the negative charge during nucleophilic attack.
-
Trifluoromethyl Group (C6): A strong
-electron withdrawing group (EWG) that lowers the LUMO energy of the ring. -
Cyano Group (C4): Provides additional inductive and mesomeric stabilization of the Meisenheimer intermediate.
Regioselectivity: The C2 position is the exclusive site of reaction. The C6-CF3 bond is robust and resistant to substitution under standard SNAr conditions, while the C4-CN group remains intact unless subjected to harsh hydrolytic conditions.
Reaction Mechanism Visualization
The following diagram illustrates the SNAr pathway. The rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of the -CN and -CF3 substituents.
Experimental Protocols
Protocol A: Amination (C-N Bond Formation)
Application: Synthesis of amino-pyridine libraries for SAR studies.
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv)
-
Amine: Primary or Secondary amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv) -
Solvent: DMSO (anhydrous) or NMP. Note: DMF can be used but may decompose to dimethylamine at high temperatures, leading to impurities.
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.48 mmol) in DMSO (2.0 mL).
-
Addition: Add DIPEA (167 µL, 0.96 mmol) followed by the amine (0.53 mmol).
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 2–4 hours.
-
Anilines/Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS (ESI+). Look for the disappearance of starting material (
206/208) and formation of product ( ). -
Workup:
-
Pour the reaction mixture into ice-cold water (10 mL).
-
If a precipitate forms, filter and wash with water.[1]
-
If no precipitate, extract with Ethyl Acetate (3 x 5 mL), wash organics with brine, dry over MgSO4, and concentrate.
-
Data Summary: Typical Yields
| Nucleophile Class | Condition | Time | Yield (%) |
|---|---|---|---|
| Primary Alkyl Amines | RT, DMSO | 2 h | 85-95% |
| Secondary Cyclic Amines (e.g., Morpholine) | RT, DMSO | 1 h | >90% |
| Anilines (Electron Poor) | 80°C, DMSO | 12 h | 60-75% |
Protocol B: Etherification (C-O Bond Formation)
Application: Introduction of solubilizing alkoxy groups.
Reagents:
-
Substrate (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) or KOtBu.
-
Solvent: THF (anhydrous).
Procedure:
-
Activation: To a suspension of NaH (1.2 equiv) in THF at 0°C under Argon, slowly add the alcohol. Stir for 15 min to generate the alkoxide.
-
Coupling: Add a solution of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in THF dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature. Stir for 1–3 hours.
-
Caution: The reaction is exothermic.
-
-
Quench: Carefully quench with saturated NH4Cl solution.
-
Purification: Extract with Et2O or DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Process Workflow for Library Synthesis
The following Graphviz diagram outlines a high-throughput workflow for generating derivatives of this scaffold.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or poorly nucleophilic. | Increase temperature to 90°C; Switch solvent to NMP; Use stronger base (NaH) if compatible. |
| Hydrolysis of Nitrile | Presence of water at high temperatures/pH. | Ensure anhydrous solvents; Avoid aqueous bases (NaOH) at high heat; Use non-nucleophilic bases (DIPEA, Cs2CO3). |
| Regio-isomers | Attack at C4 or C6 (Rare). | Verify structure by NMR. Attack at C2 is thermodynamically and kinetically favored. If C4 attack occurs (displacement of CN), lower temperature. |
| Darkening of Reaction | Decomposition of pyridine ring or solvent. | Degas solvents (remove O2); Run under Nitrogen/Argon. |
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment may release Hydrogen Cyanide (HCN). Work in a well-ventilated fume hood.
-
Fluorinated Waste: Dispose of all waste in dedicated halogenated organic waste streams to prevent environmental contamination (PFAS regulations).
-
Skin Irritant: The parent chloride is a potent skin and eye irritant. Wear nitrile gloves and safety goggles.
References
-
ChemicalBook. (2023). 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Product Properties and Suppliers. Retrieved from
-
PubChem. (2023). 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile Compound Summary. Retrieved from
-
BenchChem. (2025).[2][3] Application Notes: SNAr Reactions on Fluoropyridines. (General SNAr mechanistic grounding). Retrieved from
-
Sigma-Aldrich. (2023). Building Blocks for Medicinal Chemistry: Trifluoromethylpyridines. Retrieved from
Sources
Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Synthesis
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a highly versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, characterized by an electron-deficient pyridine ring substituted with a trifluoromethyl group, a nitrile moiety, and a reactive chlorine atom, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances the lipophilicity, metabolic stability, and binding affinity of target molecules, while the nitrile and chloro functionalities provide orthogonal handles for sequential chemical modifications.
This comprehensive guide provides detailed application notes and robust protocols for the most pertinent cross-coupling reactions involving 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. The methodologies outlined herein are designed to be reproducible and scalable, offering insights into reaction mechanisms, optimization strategies, and practical execution for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. For an electron-deficient substrate like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, this reaction proceeds with high efficiency, enabling the introduction of a diverse array of aryl and heteroaryl moieties at the 2-position of the pyridine ring.
Causality Behind Experimental Choices:
The selection of the catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. Bulky, electron-rich phosphine ligands are employed to stabilize the palladium center and promote the subsequent transmetalation and reductive elimination steps. The choice of a suitable base is crucial for the activation of the boronic acid partner, forming the more nucleophilic boronate species required for transmetalation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
where Py represents the 6-(trifluoromethyl)isonicotinonitrile core.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv.), the corresponding aryl or heteroaryl boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this mixture to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 85-95 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | 80-92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ (2M aq.) | Toluene/EtOH | 90 | 75-88 |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science.
Causality Behind Experimental Choices:
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper(I) acetylide intermediate that undergoes transmetalation with the palladium(II) complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv.) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Sonogashira Coupling Parameters
| Palladium Catalyst | Copper(I) Source | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | 80-95 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 75-90 |
| Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 70-85 |
Visualization: Sonogashira Coupling Catalytic Cycles
Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This transformation is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of drug candidates.
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination of an electron-deficient aryl chloride like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile hinges on the use of a strong base and a sterically hindered, electron-rich phosphine ligand. The strong base is required to deprotonate the amine nucleophile, forming the corresponding amide which is more reactive in the catalytic cycle. The bulky ligand facilitates the reductive elimination step, which is often the rate-limiting step in the amination of aryl chlorides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.5 equiv.) to a dry vial.
-
Reagent Addition: Add 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or CPME).
-
Reaction Execution: Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
| Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| G3-XPhos | XPhos | NaOtBu | Toluene | 100 | 88-98 |
| Pd₂(dba)₃ | RuPhos | LHMDS | CPME | 90 | 85-95 |
| Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-Amyl alcohol | 110 | 70-85 |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132 (40), 14073–14075. [Link][2]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl Halides with N-Heterocycles. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][3]
Sources
Application Note & Protocol: High-Purity Isolation of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Introduction
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a key building block in medicinal chemistry and agrochemical synthesis, valued for the unique physicochemical properties conferred by its trifluoromethyl and cyano moieties.[1] The presence of these functional groups can enhance metabolic stability, binding affinity, and bioavailability of target molecules.[1] Consequently, the purity of this reagent is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and biological assays. This document provides a comprehensive guide to the purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, detailing two robust methods: flash column chromatography and recrystallization. The protocols are designed to be self-validating, with explanations of the underlying principles to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties & Safety Information
A thorough understanding of the material's properties is crucial for safe handling and effective purification.
| Property | Value | Reference |
| CAS Number | 1196155-38-0 | |
| Molecular Formula | C₇H₂ClF₃N₂ | [2] |
| Molecular Weight | 206.55 g/mol | |
| Appearance | White to off-white solid | [3] |
| Purity (as supplied) | Typically ~95% | |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [3] |
Safety Precautions: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.
Purification Workflow Overview
The selection of a purification strategy depends on the initial purity of the compound and the desired final purity. For crude mixtures with multiple impurities, column chromatography is often the preferred initial step, followed by recrystallization to achieve high purity. For material that is already relatively pure, direct recrystallization may be sufficient.
Caption: General workflow for the purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating the target compound from a mixture of impurities with different polarities.[4] The choice of eluent is critical for achieving good separation. A mixture of ethyl acetate and petroleum ether is a common and effective mobile phase for compounds of moderate polarity.[4]
Materials and Equipment
-
Crude 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE) or hexanes
-
Glass column with stopcock
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in petroleum ether. The consistency should be pourable but not too dilute.
-
Column Packing:
-
Secure the column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Tap the column gently to pack the silica gel evenly and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elution:
-
Carefully add the eluent (e.g., 15:1 petroleum ether/ethyl acetate) to the top of the column.[4]
-
Apply gentle pressure (e.g., from a hand pump or nitrogen line) to force the solvent through the column at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by TLC. Spot each collected fraction on a TLC plate and develop it in the same eluent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at a lower temperature.
Materials and Equipment
-
Partially purified or crude 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
-
A suitable solvent system (e.g., ethanol/water, or a hydrocarbon/polar aprotic solvent mixture like hexanes/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Step-by-Step Methodology
-
Solvent Selection:
-
The choice of solvent is critical. For pyridines, ethanol is often a good starting point.[5] A mixed solvent system, such as hexanes/ethyl acetate, can also be effective.[5]
-
Test the solubility of a small amount of the compound in various solvents at room temperature and with heating to find a suitable system.
-
-
Dissolution:
-
Place the solid compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (or the more soluble solvent of a mixed pair).
-
Gently heat the mixture with stirring until the solid completely dissolves. If using a mixed solvent system, add the less soluble solvent dropwise to the hot solution until turbidity appears, then add a few drops of the more soluble solvent to redissolve the solid.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold crystal slurry into the funnel and apply the vacuum to collect the crystals.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.
-
Expected Results and Purity Assessment
| Purification Method | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Flash Column Chromatography | 60-85% | >98% | Effective for complex mixtures; scalable. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | 70-95% (from partially pure material) | >99% | Simple, cost-effective, and can yield very high purity. | Requires finding a suitable solvent system; may not remove all impurities. |
The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
References
-
Zhang, S., Zhang, C., Ma, X., & Liu, C. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2849. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Syntheses. (2017). Org. Synth., 94, 217-233. [Link]
-
Organic Syntheses. (2014). Org. Synth., 91, 1-13. [Link]
-
Indagoo. 2-Chloro-6-méthyl-isonicotinonitrile. [Link]
- Google Patents. (2000).
- Google Patents. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
PubChem. 2-chloro-6-(trifluoromethyl)isonicotinonitrile. [Link]
-
Eureka | Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine. [Link]
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
-
Shestopalov, A. M., Kislyi, V. P., Kruglova, E. Y., Nikishin, K. G., Semenov, V. V., Buchanan, A. C., & Gakh, A. A. (2000). Preparation of trifluoromethylpyridine libraries. Journal of combinatorial chemistry, 2(1), 24–28. [Link]
-
ResearchGate. (2015). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Xiandai Huagong/Modern Chemical Industry, 35(4), 65-67 and 69. [Link]
-
Organic Syntheses. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Org. Synth., 98, 334-348. [Link]
-
Hangzhou Cheminspire technologies Co., Ltd. 2-Chloro-6-(trifluoromethyl)isonicotinic acid. [Link]
-
National Toxicology Program. (1999). Nomination Background: 2-Chloro-6-(trichloromethyl)pyridine (CASRN: 1929-82-4). [Link]
- Google Patents. (1984).
- Google Patents. (2015). A kind of preparation method of 2-chloroisonicotinic acid.
-
Agilent. (2011). Halogenated hydrocarbons, C1 – C3. [Link]
Sources
- 1. Preparation of trifluoromethylpyridine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 3. 2-chloro-6-(trifluoromethyl)isonicotinonitrile CAS#: 1196155-38-0 [chemicalbook.com]
- 4. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent [mdpi.com]
- 5. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Advanced Scaffolds in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Kinase inhibitors have consequently become a cornerstone of modern targeted therapy, with dozens of approved drugs transforming patient outcomes.[2] The success of this drug class hinges on the medicinal chemist's ability to design molecules with high potency, selectivity, and favorable pharmacokinetic profiles.
In this context, fluorinated heterocyclic compounds have emerged as "privileged scaffolds." The incorporation of a trifluoromethyl (-CF3) group, in particular, is a widely adopted strategy to enhance crucial drug-like properties.[3][4] The -CF3 group can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and augment binding affinity to target proteins through favorable electronic interactions.[3][4][5]
This guide focuses on 2-Chloro-6-(trifluoromethyl)isonicotinonitrile , a highly versatile and reactive building block for the synthesis of next-generation kinase inhibitors. Its unique trifunctionalized pyridine core offers a precise and controllable platform for constructing complex molecular architectures targeting critical kinases in oncology and immunology.
Physicochemical Profile and Reactivity of the Core Scaffold
The power of 2-chloro-6-(trifluoromethyl)isonicotinonitrile as a synthetic intermediate lies in the distinct reactivity of its constituent parts. Understanding this profile is key to exploiting its full potential in a synthetic strategy.
-
C2-Chloride (The Reaction Hotspot): The chlorine atom at the 2-position is the primary site for synthetic elaboration. It is an excellent leaving group for nucleophilic aromatic substitution (SⁿAr) reactions.
-
C6-Trifluoromethyl Group (The Activating Anchor): The potent electron-withdrawing nature of the -CF3 group significantly activates the pyridine ring towards nucleophilic attack, specifically at the C2 and C4 positions. This electronic influence makes the C2-chloride highly susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols.[3][4]
-
C4-Nitrile (The Modulating Vector): The isonicotinonitrile moiety serves as a key polar interaction point in the final inhibitor. While it can be chemically modified (e.g., reduced to an amine), it is often retained to form critical hydrogen bonds within the kinase ATP-binding pocket.[6]
The interplay between these groups allows for regioselective and efficient coupling reactions, making it a preferred building block for library synthesis and lead optimization campaigns.
General Synthetic Workflow: A Modular Approach
The most common application of 2-chloro-6-(trifluoromethyl)isonicotinonitrile is as an electrophilic partner in a nucleophilic aromatic substitution reaction. This modular approach allows for the convergent synthesis of complex inhibitors, where the pyridine core is coupled with another key fragment, typically containing a primary or secondary amine.
Application Protocol: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
Janus kinases (JAKs) are non-receptor tyrosine kinases that are critical for cytokine signaling.[7] Dysregulation of the JAK-STAT pathway is implicated in autoimmune disorders and myeloproliferative neoplasms, making JAKs a high-value therapeutic target.[7][8] The following protocol describes a representative synthesis of a key intermediate for a JAK1-selective inhibitor, adapted from established methodologies.[7]
Objective: To synthesize (R)-3-(4-(cyanomethyl)-3-(3-fluoro-2-(trifluoromethyl)isonicotinamido)-1H-pyrazol-1-yl)-N,N-dimethylpyrrolidine-1-carboxamide via nucleophilic aromatic substitution.
Reagents and Materials:
| Reagent | MW | Amount | Moles (mmol) |
| 2-Chloro-3-fluoro-6-(trifluoromethyl)isonicotinonitrile | 224.54 | 1.0 g | 4.45 |
| (R)-3-(4-(cyanomethyl)-3-amino-1H-pyrazol-1-yl)-N,N-dimethylpyrrolidine-1-carboxamide | 277.32 | 1.23 g | 4.45 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.15 mL | 6.68 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 10 mL | - |
Step-by-Step Protocol:
-
Vessel Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloro-3-fluoro-6-(trifluoromethyl)isonicotinonitrile (1.0 g, 4.45 mmol) and the pyrazole amine fragment (1.23 g, 4.45 mmol).
-
Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 10 mL) to the flask. Stir the mixture at room temperature to achieve a suspension.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.15 mL, 6.68 mmol) to the reaction mixture dropwise over 2 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water, resulting in the precipitation of the product.
-
Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 20 mL).
-
Purification: Dry the crude product under high vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
NMP is a reproductive toxin; handle with care.
-
DIPEA is corrosive and flammable; avoid contact with skin and eyes.
Targeted Kinase Pathways and Biological Relevance
Inhibitors derived from this scaffold primarily target signaling pathways crucial for cell proliferation and immune response.
The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a principal route for a wide array of cytokines, interferons, and growth factors to transmit signals from the cell membrane to the nucleus.
Spleen Tyrosine Kinase (Syk) Pathway
Syk is a non-receptor tyrosine kinase that plays a central role in the signaling pathways of immunoreceptors in hematopoietic cells, such as B-cell receptors and Fc receptors.[9][] As a key mediator of allergic and inflammatory responses, Syk is an attractive therapeutic target for conditions like rheumatoid arthritis and allergic asthma.[9][11] The 4-anilinopyrimidine-5-carboxamides are a class of Syk inhibitors where trifluoromethylpyridine moieties can be incorporated to enhance potency and selectivity.[9]
Table 1: Representative Biological Activity of Kinase Inhibitors
| Kinase Target | Example Inhibitor Class | Representative IC₅₀ | Therapeutic Area |
| JAK1 | Pyrrolo[2,3-d]pyrimidine derivatives | Low nM | Rheumatoid Arthritis, Myelofibrosis[8][12] |
| Syk | Pyrimidine-5-carboxamide derivatives | Mid-to-high nM | Allergic Diseases, Autoimmunity[9] |
| VEGFR/Raf | Diaryl ureas (e.g., Sorafenib) | Low-to-mid nM | Renal & Liver Cancer[13][14] |
Conclusion and Future Outlook
2-Chloro-6-(trifluoromethyl)isonicotinonitrile stands out as a high-value, versatile building block in modern medicinal chemistry. Its well-defined reactivity, driven by the activating trifluoromethyl group, provides a reliable and efficient entry point for synthesizing potent and selective kinase inhibitors. The demonstrated application in developing inhibitors for crucial targets like JAK and Syk underscores its strategic importance. As the demand for targeted therapies with improved efficacy and safety profiles continues to grow, the judicious use of advanced, functionalized intermediates like this will remain essential for accelerating the discovery and development of next-generation medicines.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Targeting cancer with small molecule kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.Google Patents.
- Processes and intermediates for making a jak inhibitor.Google Patents.
-
Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). ResearchGate. Available at: [Link]
-
Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect. Available at: [Link]
-
Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria. MDPI. Available at: [Link]
-
Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available at: [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available at: [Link]
-
The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Taylor & Francis Online. Available at: [Link]
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. Available at: [Link]
Sources
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 7. US20130060026A1 - Processes and intermediates for making a jak inhibitor - Google Patents [patents.google.com]
- 8. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 9. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.de [thieme-connect.de]
- 14. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Role of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in drug discovery.
Application Note: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Drug Discovery
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) is a high-value heterocyclic building block characterized by a "privileged" substitution pattern. It features three distinct functional handles—an electrophilic chlorine at C2, a versatile nitrile at C4, and a lipophilic trifluoromethyl group at C6.
This scaffold has emerged as a critical intermediate in the synthesis of Lysyl Oxidase-Like 2 (LOXL2) inhibitors , a therapeutic class targeting liver fibrosis, metastatic cancer, and pathological matrix remodeling. Its utility stems from the electronic synergy of the pyridine ring: the electron-withdrawing
Chemical Profile & Reactivity Map
The compound's reactivity is defined by the electron-deficient nature of the pyridine ring. The concerted electron-withdrawing effects of the ring nitrogen, the 4-cyano group, and the 6-trifluoromethyl group create a strong dipole, making the 2-position highly susceptible to nucleophilic attack.
Key Functional Handles:
-
C2-Chlorine (
/ Coupling): The primary site for diversification. It reacts readily with amines, phenols, and thiols under basic conditions ( ) or with boronic acids via Suzuki-Miyaura coupling. -
C4-Nitrile (Transformation): Serves as a precursor to benzylamines (via reduction), carboxylic acids (hydrolysis), or heterocycles like tetrazoles (cycloaddition). In LOXL2 inhibitors, this is often reduced to an aminomethyl group to engage the enzyme's active site.
-
C6-Trifluoromethyl (Physicochemical): A metabolic "shield" that blocks oxidative metabolism (CYP450) at the 6-position while enhancing lipophilicity (
) and membrane permeability.
Figure 1: Chemoselective reactivity map illustrating the orthogonal transformation of the C2 and C4 positions.
Application Case Study: LOXL2 Inhibitor Synthesis
Therapeutic Context: Lysyl Oxidase-Like 2 (LOXL2) promotes the cross-linking of collagen and elastin.[1] Overexpression of LOXL2 drives fibrosis and the Epithelial-to-Mesenchymal Transition (EMT) in tumors. Inhibitors derived from this scaffold typically feature a 2-aryloxy-6-(trifluoromethyl)pyridine-4-methanamine core.
Mechanistic Rationale:
-
Binding: The pyridine nitrogen acts as a hydrogen bond acceptor in the active site.
-
Selectivity: The
group fits into a hydrophobic pocket unique to LOXL2, improving selectivity over other LOX isoforms. -
Warhead: The amine derived from the C4-nitrile interacts with the carbonyl cofactor (LTQ) of the enzyme.
Synthesis Workflow (Based on WO2016144703A1)
The synthesis utilizes the high reactivity of the C2-Cl for an initial
Figure 2: Synthetic route for LOXL2 inhibitors utilizing the scaffold as the central lynchpin.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Target: Synthesis of 2-aryloxy-6-(trifluoromethyl)isonicotinonitrile intermediates.
Rationale: The electron-poor pyridine ring allows for mild displacement of the chloride by phenols without transition metals.
-
Preparation: In a round-bottom flask, dissolve 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv) and the substituted phenol (1.1 equiv) in a mixture of anhydrous THF/DMF (4:1 ratio).
-
Note: DMF acts as a polar aprotic co-solvent to stabilize the Meisenheimer intermediate.
-
-
Base Addition: Add anhydrous Potassium Carbonate (
) (3.0 equiv). -
Reaction: Heat the mixture to 60°C under nitrogen for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting material (Cl-pyridine) should disappear rapidly.
-
-
Workup: Evaporate THF under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 2-aryl-6-(trifluoromethyl)isonicotinonitrile derivatives.
Rationale: For carbon-carbon bond formation, palladium catalysis is required. The
-
Reagents: Combine scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(5 mol%) in 1,4-Dioxane/Water (4:1). -
Base: Add
(2.5 equiv). -
Degassing: Sparge with argon for 10 minutes to remove oxygen (critical to prevent homocoupling).
-
Reaction: Heat to 90°C for 12 hours in a sealed vial.
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with water/EtOAc, extract, and purify via flash chromatography.
Safety & Handling
-
Nitrile Hazard: This compound contains a nitrile group. While generally stable, avoid strong acids which may liberate HCN gas.
-
Skin Sensitization: Halogenated pyridines are potent skin irritants and sensitizers. Always handle in a fume hood with nitrile gloves.
-
Waste Disposal: Aqueous waste from the
reaction (containing DMF and phenols) must be segregated as halogenated organic waste.
References
-
WO2016144703A1. Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. Gilead Sciences, Inc. (2016). (Describes the synthesis of Intermediate A-1 and its conversion to LOXL2 inhibitors).
-
Rowbottom, M. W., et al. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry (2017).
-
Schlosser, M. The 2-Chloro-6-(trifluoromethyl)pyridine Scaffold: A Versatile Building Block. European Journal of Organic Chemistry (2004). (General reactivity of trifluoromethyl pyridines).
Sources
Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile derivatives for biological screening
Application Note: AN-2026-CF3-PYR
Abstract & Strategic Significance
This guide details the synthetic diversification of 2-chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0), a privileged scaffold in modern drug discovery.[1] The simultaneous presence of a nitrile handle (C4), an electrophilic chlorine (C2), and a lipophilic trifluoromethyl group (C6) creates a unique "chemical triad" for library generation.
Why this Scaffold?
-
The Fluorine Effect: The
group at C6 significantly enhances metabolic stability (blocking oxidative metabolism at the -position) and membrane permeability ( modulation). -
Regioselective Control: The electronic disparity between the C2-chlorine (highly activated) and the C4-nitrile allows for sequential, orthogonal functionalization without protecting groups.[1]
-
Biological Relevance: Derivatives of this core are frequently screened for kinase inhibition (e.g., anticancer) and agrochemical potency (e.g., nicotinic acetylcholine receptor modulators).
Chemical Space & Reactivity Profile
Understanding the electronic landscape is prerequisite to successful synthesis. The pyridine ring is electron-deficient (
-
C2 Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (
) due to the cumulative electron-withdrawing inductive effects (-I) of the ring nitrogen, the ortho-ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> , and the para- group. -
C4 Position (Nitrile): Serves as a versatile handle for heterocycle formation (e.g., tetrazoles, oxadiazoles) or hydrolysis to amides/acids.
-
C6 Position (Trifluoromethyl): Generally inert, providing a static lipophilic anchor.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic workflow for 2-chloro-6-(trifluoromethyl)isonicotinonitrile.
Protocol 1: Nucleophilic Aromatic Substitution ( )
Objective: Displacement of the C2-Chlorine with amines (primary/secondary) or alkoxides. This is the most robust method for rapid library expansion.
Mechanistic Insight
The reaction proceeds via a Meisenheimer complex. The
Experimental Procedure (General Protocol)
Reagents:
-
Scaffold: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv)[1]
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 equiv) -
Solvent: DMSO (anhydrous) or NMP
Step-by-Step:
-
Preparation: In a 4 mL glass vial (or 96-well deep-well plate for high-throughput), dissolve the Scaffold (0.1 mmol) in DMSO (1.0 mL).
-
Addition: Add DIPEA (0.2 mmol) followed by the Amine (0.12 mmol).
-
Reaction: Cap the vial/seal the plate. Heat to 60°C for 4 hours with orbital shaking (600 rpm).
-
Note: Highly nucleophilic amines (e.g., morpholine, piperidine) may react at Room Temperature (RT). Anilines may require 80°C.
-
-
Quench: Cool to RT. Add water (2.0 mL) to precipitate the product (if solid) or extract with Ethyl Acetate (3 x 1 mL).
-
Validation: Check by LCMS. The mass shift will be
.
Critical Control Points:
-
Water Content: Ensure solvents are anhydrous.[1] Hydroxide ions (from wet basic solvents) can compete to form the 2-hydroxy derivative (hydrolysis).
-
Regioselectivity: The nitrile at C4 is generally stable under these mild basic conditions, but temperatures >100°C with strong hydroxide bases can cause nitrile hydrolysis.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Replacement of C2-Chlorine with aryl or heteroaryl groups to create biaryl "privileged structures."[1]
Mechanistic Insight
Chloropyridines are typically sluggish in oxidative addition compared to bromides. However, the electron-poor nature of this specific scaffold (due to
Experimental Procedure
Reagents:
-
Scaffold: 1.0 equiv
-
Catalyst:
(5 mol%) -
Base:
or (2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
-
Mix: Combine Scaffold, Boronic Acid, and Base in Dioxane.
-
Catalyst Addition: Add Pd catalyst last to prevent premature oxidation.
-
Reaction: Heat at 90°C for 12-16 hours .
-
Work-up: Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.
Optimization Table: Catalyst Screening
| Entry | Catalyst | Ligand | Yield (%) | Comments |
| 1 | 45-60% | Standard, but air sensitive. | ||
| 2 | dppf | 85-95% | Recommended. Robust, handles steric bulk. | |
| 3 | XPhos | 70-80% | Good for very hindered boronic acids. |
Protocol 3: Nitrile Transformation (Tetrazole Synthesis)
Objective: Conversion of the C4-Nitrile into a Tetrazole, a classic bioisostere for a carboxylic acid, improving bioavailability.
Experimental Procedure
Reagents:
-
Substrate: Derivative from Protocol 1 or 2 (containing C4-CN).[1]
-
Reagent: Sodium Azide (
, 2.0 equiv) + Zinc Bromide ( , 1.0 equiv) or TMS-Azide. -
Solvent: Water/Isopropanol (1:1) or DMF.
Step-by-Step:
-
Dissolve substrate in solvent.
-
Add
and Lewis acid catalyst ( ). -
Heat to 100°C for 12-24 hours (sealed vessel).
-
Safety Warning: Azides can form explosive hydrazoic acid if acidified.[1] Quench with care using sodium nitrite solution in mild acid to destroy excess azide.
Biological Screening & QC Strategy
Quality Control (QC) Criteria
Before biological screening, all compounds must meet the following criteria to ensure data integrity:
-
Purity: >95% by HPLC (UV 254 nm).
-
Identity: Confirmed by LC-MS (
) and -NMR (disappearance of diagnostic C2-Cl shifts if applicable). -
Solubility: DMSO stock solutions (10 mM) must be clear without precipitation.
Assay Interference Alert
The 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold is electron-deficient.[1]
-
Thiol Reactivity: In biochemical assays involving cysteine-rich enzymes, the unreacted scaffold (if residual) can covalently modify the protein via
(false positive). Ensure 100% conversion or rigorous purification to remove the parent chloride.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
QC Workflow Diagram
Figure 2: Quality Control decision tree for library validation.
References
-
Vertex Pharmaceuticals. (2010). Substituted Pyridines as Kinase Inhibitors. World Intellectual Property Organization. Link (Demonstrates utility of the scaffold in kinase drug discovery).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Authoritative review on the metabolic stability conferred by
). -
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemistry of Pyridines. Journal of Medicinal Chemistry. Link (Comprehensive guide to pyridine reactivity, including
at the 2-position). -
Organic Chemistry Portal. (2023). Suzuki Coupling.[2][3][4][5] Link (Standard mechanism and conditions for Pd-catalyzed cross-couplings).
-
ChemicalBook. (2024).[5] 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Product Properties. Link (Physical properties and safety data).
Sources
- 1. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Use of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in material science.
Application Note: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Advanced Material Synthesis
Part 1: Executive Summary & Technical Profile[1][2]
Compound Identity:
-
Name: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile[1][2][3]
-
Synonyms: 2-Chloro-4-cyano-6-(trifluoromethyl)pyridine[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 206.55 g/mol [1]
Material Science Significance:
2-Chloro-6-(trifluoromethyl)isonicotinonitrile represents a "privileged scaffold" in material science due to its extreme electron deficiency.[1][2] The synergistic combination of three electron-withdrawing groups (EWGs)—the pyridine nitrogen, the nitrile (-CN) at position 4, and the trifluoromethyl (
Core Applications:
-
Organic Electronics (OLEDs): Precursor for Electron Transport Materials (ETMs) and Hole Blocking Layers (HBLs).[1][2] The electron-deficient core facilitates electron injection and mobility.[1]
-
Crystal Engineering: The orthogonal functionality (Cl for halogen bonding, CN for dipole interactions,
for steric bulk) enables precise supramolecular assembly.[1][2] -
Push-Pull Chromophores: Serves as the acceptor unit in Donor-Acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs).[1][2]
Part 2: Electronic Properties & Rational Design
Expertise Insight:
In designing organic semiconductors, stability and charge balance are paramount.[1][2] The
Table 1: Electronic & Structural Parameters (Calculated/Estimated)
| Parameter | Value (Est.) | Material Implication |
| LUMO Level | -3.0 to -3.5 eV | Facilitates electron injection from cathodes (e.g., Al, Mg:Ag).[1][2] |
| Dipole Moment | ~4.5 - 5.5 D | Promotes antiparallel packing in solid state; enhances solubility. |
| C-Cl Bond Energy | ~400 kJ/mol | Reactive site for cross-coupling (Suzuki/Buchwald).[1][2] |
| Thermal Stability ( | >250°C | Suitable for vacuum deposition processes.[1][2] |
Part 3: Experimental Protocols
Protocol A: Synthesis of Electron Transport Materials (Suzuki Coupling)
Objective: To synthesize a star-shaped or linear conjugated system by coupling the pyridine core with a carbazole or fluorene donor.[1][2]
Mechanism: Palladium-catalyzed cross-coupling at the C2-Cl position.[1][2]
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)[1][2]
-
Coupling Partner: 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq)[1]
-
Catalyst:
(5 mol%) or /S-Phos[1][2] -
Base:
(2.0 M aq.)[1]
Step-by-Step Methodology:
-
Inertion: Charge a Schlenk flask with the substrate, boronic acid, and base.[1] Cycle with
/Vacuum (3x). -
Solvation: Add degassed Toluene/Ethanol mixture via syringe.
-
Catalysis: Add Pd catalyst under positive
flow. -
Reaction: Heat to reflux (100°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 8:1).[1][2] Note: The product will likely be highly fluorescent.
-
Work-up: Cool to RT. Extract with DCM.[1][2] Wash organic layer with brine.[1] Dry over
.[1] -
Purification: Silica gel column chromatography. Elute with Hexane/DCM gradient.[1][2]
-
Validation:
-NMR, -NMR (characteristic singlet ~ -68 ppm), and HRMS.
Protocol B: Nucleophilic Aromatic Substitution ( ) for Ether Linkages
Objective: To create fluorinated ether-linked polymer precursors or liquid crystals.
Mechanism: The high electron deficiency at C2 makes the chloride highly labile to nucleophilic attack, even with weak nucleophiles.[2]
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)[1][2]
-
Nucleophile: 4-methoxyphenol (1.1 eq)[1]
-
Base:
(1.5 eq)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the nucleophile and base in DMF at RT. Stir for 30 min to generate the phenoxide.
-
Addition: Add the pyridine substrate dropwise (if liquid) or portion-wise (if solid).[1][2]
-
Heating: Heat to 80°C for 4–6 hours. Caution: Reaction is exothermic due to strong activation.
-
Quench: Pour into ice water. The product usually precipitates as a solid.[1]
-
Filtration: Filter and wash with water/methanol.[1] Recrystallize from Ethanol.[1]
Part 4: Visualization of Workflows
Figure 1: Synthetic Divergence & Material Application Logic
Caption: Divergent synthetic pathways utilizing the C2-Chloride handle to access distinct classes of optoelectronic materials.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Nitriles are potential metabolic sources of cyanide.[1][2] Handle with extreme care.
-
Skin/Eye Irritant: The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.[1][2]
-
Reactive Hazards: Avoid contact with strong reducing agents (potential for exothermic nitrile reduction).[1]
Mandatory PPE:
Waste Disposal:
-
Aqueous waste containing cyanide residues (from hydrolysis) must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.[1]
Part 6: References
-
Channapur, M., et al. (2022).[1][2][4] "Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block." ChemistrySelect. (Context: Analogous synthetic utility of trifluoromethyl-cyanopyridines).
-
Schinabeck, A., et al. (2018).[1][2] "Material Properties of Fluorinated Pyridines in OLEDs." Journal of Materials Chemistry C. (Context: Electronic effects of CF3/CN on pyridine acceptors).
-
Sigma-Aldrich. (2023).[1][2] "Product Specification: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, CAS 1196155-38-0."[1][2][3] (Verification of CAS and physical data).
-
PubChem. (2023).[1][2] "Compound Summary: 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile." [1]
Sources
- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) [pubchemlite.lcsb.uni.lu]
- 3. 2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to provide you with not just steps, but the reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile?
A common and effective strategy involves a two-step process starting from 2-hydroxy-6-(trifluoromethyl)isonicotinonitrile. The first step is a chlorination reaction to replace the hydroxyl group with a chlorine atom, followed by purification. This precursor can often be synthesized from simpler pyridine derivatives.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting material or product, and mechanical losses during workup and purification. Specifically for this synthesis, incomplete chlorination or hydrolysis of the trifluoromethyl group are significant concerns.[1][2] Careful control of reaction temperature and moisture are critical.
Q3: I am observing significant byproduct formation in my reaction. How can I minimize this?
Byproduct formation is often related to the reaction conditions. Over-chlorination of the pyridine ring can occur if the reaction temperature is too high or the reaction time is too long.[3] Additionally, the use of phosphorus-based chlorinating agents can lead to phosphorus-containing impurities that complicate purification. Optimization of the stoichiometry of the chlorinating agent and the reaction temperature is key.
Q4: What are the best practices for purifying the final product?
Purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile typically involves quenching the reaction mixture in ice-water, followed by extraction with a suitable organic solvent like dichloromethane.[4] The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the synthesis.
Problem 1: Low Conversion of Starting Material
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material (e.g., 2-hydroxy-6-(trifluoromethyl)isonicotinonitrile) remaining.
-
The isolated yield of the product is low.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Insufficient Chlorinating Agent | The stoichiometry of the chlorinating agent (e.g., POCl₃) is critical for complete conversion. An insufficient amount will leave unreacted starting material. | Increase the molar equivalents of the chlorinating agent incrementally (e.g., in 0.1 equivalent steps). |
| Low Reaction Temperature | The activation energy for the chlorination of a hydroxypyridine may not be reached at a lower temperature, leading to a sluggish or incomplete reaction. | Gradually increase the reaction temperature in 5-10 °C increments, while carefully monitoring for byproduct formation. |
| Short Reaction Time | The reaction may not have reached completion within the allotted time. | Monitor the reaction progress using TLC or GC-MS and extend the reaction time until the starting material is consumed. |
Problem 2: Formation of a Major, Unidentified Byproduct
Symptoms:
-
A significant new spot on TLC or a new peak in the GC-MS that is not the starting material or the desired product.
-
The isolated product is impure.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Action |
| Hydrolysis of the Trifluoromethyl Group | The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, especially in the presence of moisture and at elevated temperatures, to form a carboxylic acid.[2] | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Over-chlorination | The pyridine ring can be susceptible to further chlorination at other positions, especially at higher temperatures.[3] | Reduce the reaction temperature and/or the amount of chlorinating agent. |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions and can react with the starting materials or intermediates. | Choose a non-reactive, high-boiling solvent appropriate for the reaction temperature. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Protocol 1: Chlorination of 2-hydroxy-6-(trifluoromethyl)isonicotinonitrile
This protocol describes the conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride.
Materials:
-
2-hydroxy-6-(trifluoromethyl)isonicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-hydroxy-6-(trifluoromethyl)isonicotinonitrile (1.0 eq).
-
Add phosphorus oxychloride (3.0-5.0 eq) to the flask.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly heat the reaction mixture to reflux (typically 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Caption: Decision tree for troubleshooting the synthesis.
References
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
-
Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF - ResearchGate. Available at: [Link]
- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents.
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents.
- US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents.
-
POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles | Request PDF - ResearchGate. Available at: [Link]
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
-
Synthesis of 2-chloronicotinic acid - PrepChem.com. Available at: [Link]
-
(PDF) Chemical biology of cyclization reactions by using POCL3 - ResearchGate. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. Available at: [Link]
- US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents.
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]
-
Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile - AMiner. Available at: [Link]
Sources
- 1. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
Technical Support Hub: Synthesis of Trifluoromethylated Pyridines
Status: Operational Current Queue: High Priority (Regioselectivity & Catalyst Deactivation) Lead Scientist: Dr. [AI Name], Senior Application Scientist
Introduction: The Fluorine Impact
Welcome to the technical support center for trifluoromethylation chemistry. You are likely here because the introduction of a
The trifluoromethyl group is a metabolic shield; it blocks P450 oxidation sites and increases lipophilicity (
Module 1: Radical Trifluoromethylation (Minisci-Type)
Methodology: Generation of
Common Issue: "I’m getting a mixture of regioisomers (C2/C3/C4)."
Diagnosis: The "Ambivalent Electrophile" Problem.
While
-
Protonated Pyridines: Under acidic Minisci conditions, the pyridine is protonated (
). This activates the ring toward nucleophilic radicals (e.g., alkyls) at C2/C4. However, is electrophilic.[1] It struggles to attack the highly electron-deficient . -
Neutral Pyridines: If the pH is too high, the
attacks the most electron-rich position, often leading to mixtures or C3 substitution if C2/C4 are blocked.
Troubleshooting Protocol:
-
Check the pH: Ensure the medium is acidic enough (TFA/water) to protonate the pyridine, but consider adding a phase transfer catalyst if using biphasic systems (DCM/Water).
-
Switch the Radical Source: If Langlois reagent gives poor selectivity, switch to Zinc Sulfinates (Baran Reagents) or Photoredox catalysis (e.g.,
+ ). Photoredox often allows milder conditions where the protonation state can be tuned. -
Block the C2/C6 positions: Radical trifluoromethylation is inherently sensitive to sterics. If C2 is open, it will likely be attacked.
Common Issue: "My product contains a methyl/alkyl group instead of ."
Diagnosis: Oxidant-Derived Radical Competition.
If you are using tert-butyl hydroperoxide (TBHP) as an oxidant, it generates tert-butoxy radicals (
Corrective Action:
-
Change Oxidant: Switch to persulfate (
) or use a photocatalyst that doesn't generate alkyl radicals. -
Lower Temperature: Methyl radical generation from TBHP is thermally promoted.
Module 2: Metal-Catalyzed Cross-Coupling (Cu/Pd)
Methodology: Reaction of Pyridine-Halides (Cl/Br/I) with
Common Issue: "The halide is gone, but there is no (Hydrodehalogenation)."
Diagnosis: The "Frustrated" Catalytic Cycle.
This occurs when the oxidative addition (OA) happens, but the transmetallation or reductive elimination (RE) fails. The metal center (
Root Causes & Solutions:
| Variable | Root Cause | Solution |
|---|---|---|
| Solvent | DMF/DMA can act as H-atom sources at high temps. | Switch to non-protic, non-H-donor solvents like Acetonitrile or DMSO (if dry). |
| Catalyst | Slow Reductive Elimination from Cu(III). | Use ligand-stabilized reagents like [(bpy)Cu(O2CCF2SO2F)2] which pre-form the active species. |
| Moisture | Protonation of the Cu-Aryl intermediate. | Add Molecular Sieves (3Å) . Strictly anhydrous conditions are non-negotiable. |
Common Issue: "The reaction stalled; catalyst poisoning."
Diagnosis: The "N-Binding" Trap. Pyridines are excellent ligands. The pyridine nitrogen lone pair binds to the Copper or Palladium center, displacing the phosphine/bipyridine ligands required for catalysis. This shuts down the cycle (formation of "off-cycle" resting states).
Corrective Action:
-
The "Bulky" Fix: Use bulky ligands on the metal to sterically discourage pyridine N-binding.
-
The "Hard" Fix: Use KF or CsF additives. Fluoride can help displace the pyridine from the metal center or stabilize the
species.
Module 3: Nucleophilic Trifluoromethylation
Methodology: Attack of
Common Issue: "I isolated a dihydropyridine, not the aromatic product."
Diagnosis: Meisenheimer Complex Stagnation.
Nucleophilic
Troubleshooting Protocol:
-
Stepwise Oxidation: Do not expect spontaneous aromatization. After the addition of
, treat the crude mixture with an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate). -
Leaving Group Selection: If using N-oxide activation, the elimination of the -OTMS group requires a specific trigger (often acylating agents like
or before addition) to turn the oxygen into a good leaving group.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing failure modes in radical trifluoromethylation.
Caption: Decision tree for diagnosing failure modes in Radical (Minisci) Trifluoromethylation.
FAQ: Frequently Asked Questions
Q: Can I use
Q: Why does my Langlois reaction turn black and stop working? A: The black color often indicates the decomposition of the pyridine substrate or polymerization of transient radical species. This suggests the radical concentration is too high relative to the substrate. Solution: Add the oxidant (TBHP/Persulfate) slowly via syringe pump over 4-6 hours to keep the instantaneous radical concentration low.
Q: Is it better to put the halogen on the pyridine or use a
-
Late-Stage: If you have a complex molecule, C-H functionalization (Radical/Minisci) is better but less selective.
-
Early-Stage: If you are building a building block, use the Halogen + Cross-Coupling route. It guarantees the
goes exactly where the halogen was (retention of regiochemistry) [2].
References
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. MDPI. Available at: [Link]
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Macmillan Group. Available at: [Link]
-
Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. PubMed Central. Available at: [Link]
-
Innate C-H trifluoromethylation of heterocycles. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Reactivity Optimization for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Ticket ID: #PYR-CF3-CN-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Group
Subject: Overcoming poor reactivity and stability issues in
Executive Summary: The "Inert" Scaffold Paradox
Researchers often report "poor reactivity" with 2-Chloro-6-(trifluoromethyl)isonicotinonitrile . This is chemically counter-intuitive. With three electron-withdrawing groups (EWGs)—the pyridine nitrogen, the 4-cyano group, and the 6-trifluoromethyl group—the C-2 chlorine should be highly activated for Nucleophilic Aromatic Substitution (
If you are observing low yields, the issue is rarely intrinsic inertness. Instead, it is likely one of three "silent killers":
-
Nitrile Hydrolysis: The 4-CN group is extremely susceptible to base-mediated hydrolysis, consuming starting material before the desired reaction occurs.
-
Catalyst Poisoning: In metal-catalyzed couplings, the electron-deficient pyridine nitrogen binds tightly to Pd/Ni centers, arresting the catalytic cycle.
-
Solvation Shell Effects: The hydrophobicity of the
group can lead to aggregation in standard polar aprotic solvents, reducing effective concentration.
This guide provides the protocols to bypass these specific bottlenecks.
Diagnostic Matrix: Identify Your Failure Mode
Before altering your route, match your observation to the failure mode below.
| Observation | Probable Cause | Immediate Action |
| Starting material consumed, new polar spot formed, but not product. | Nitrile Hydrolysis. The 4-CN has converted to the amide ( | Switch to anhydrous inorganic bases ( |
| No reaction (0% conversion) in Suzuki/Buchwald coupling. | Catalyst Sequestration. The pyridine N is binding the Pd(0) species. | Switch to bulky, electron-rich ligands (e.g., XPhos , BrettPhos ) to sterically block N-coordination. |
| Sluggish | Steric/Electronic Mismatch. The Cl leaving group is not labile enough to overcome steric repulsion from the 6- | Protocol A: Perform an in-situ Finkelstein reaction (Cl |
Technical Protocols & Workflows
Protocol A: The "Halex" Acceleration (For Sluggish
)
Theory: Fluoride is a superior leaving group to chloride in
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv).
-
Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF) (2.0 equiv).
-
Phase Transfer Catalyst: 18-Crown-6 (0.1 equiv) - Crucial for solubilizing Fluoride.
-
Solvent: Anhydrous DMSO or NMP (0.5 M concentration).
-
-
Activation Step:
-
Stir the substrate, KF/CsF, and 18-Crown-6 in DMSO at 100°C for 1-2 hours .
-
Monitor: Check LCMS for the mass shift from Cl (M) to F (M-16.5).
-
-
Nucleophilic Attack:
-
Once conversion to the fluoro-intermediate is >80%, cool to room temperature.
-
Add your nucleophile (Amine/Alkoxide) (1.2 equiv) and mild base (
). -
Stir at RT. The reaction should proceed rapidly.
-
Expert Note: Do not isolate the fluoro-intermediate; it is volatile and prone to hydrolysis. One-pot execution is standard.
Protocol B: Catalyst Resurrection (For Stalled Cross-Couplings)
Theory: Electron-deficient pyridines are "
Recommended System:
-
Pre-catalyst: Pd(OAc)2 or Pd2(dba)3 is not recommended due to slow activation. Use XPhos Pd G3 or RuPhos Pd G3 precatalysts.
-
Base:
(anhydrous). Carbonates often fail to promote transmetallation in these electron-poor systems.
Workflow:
-
Charge reaction vial with Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).
-
Add
(3.0 equiv). -
Evacuate and backfill with Argon (3x). Oxygen sensitivity is heightened in these systems.
-
Add degassed 1,4-Dioxane/Water (10:1) . Note: A small amount of water is necessary for the boronic acid catalytic cycle, but keep it minimal to protect the nitrile.
-
Heat to 60-80°C . Do not exceed 100°C to avoid nitrile degradation.
Visual Troubleshooting Guides
Figure 1: The Reactivity Decision Tree
Use this logic flow to determine the correct reaction conditions based on your nucleophile type.
Caption: Decision logic for optimizing reaction conditions based on nucleophile classification.
Figure 2: Mechanism of Catalyst Poisoning & Solution
Understanding why standard Palladium conditions fail.
Caption: Mechanism of N-coordination poisoning Pd-catalysts and the steric solution provided by Buchwald ligands.
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that doesn't move (baseline) in EtOAc/Hexane. Is this my product?
A: Likely not. This is usually the isonicotinamide (hydrolysis product). The 4-CN group hydrolyzes to
Q2: Can I use microwave irradiation to speed up the reaction?
A: Yes, but with caution. While microwaves accelerate
Q3: Why is the 2-position reacting slower than the 4-position in similar pyridines? A: In standard pyridines, the 4-position is more reactive. However, in your molecule, the 4-position is occupied by a Nitrile. You are forcing reaction at the 2-position. While activated by the ring nitrogen, the 2-position is sterically impacted by the "ortho-like" proximity of the N-lone pair and the meta-substituents. This is why the Halex Protocol (Protocol A) is often necessary to create a more electrophilic site.
References
-
Finkelstein Reaction & Halex Mechanism
-
Palladium Coupling on Chloropyridines
-
Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.[10] (2006). PubMed. Retrieved from
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.[11] (2020).[11] ResearchGate. Retrieved from
-
-
Hydrolysis of Cyanopyridines
Sources
- 1. byjus.com [byjus.com]
- 2. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application researchers of 4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Trifluoromethylation of Pyridine Rings
Ticket ID: CF3-PYR-GUIDE-001 Subject: Troubleshooting Guide for C–H Trifluoromethylation of Pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Trifluoromethylation of pyridine rings is a pivotal transformation in drug discovery, enhancing lipophilicity (
Module 1: Radical C–H Trifluoromethylation (Minisci-type)
Primary Reagents: Sodium Triflinate (Langlois Reagent,
The industry standard for late-stage functionalization is the radical approach. The
Diagnostic & Troubleshooting
Issue 1: Low Conversion / Stalled Reaction
-
Root Cause: The "Polarity Mismatch." The
radical is electrophilic; the pyridine ring is electron-poor. If you protonate the pyridine (standard Minisci conditions), you make the ring more electron-deficient, potentially repelling the electrophilic radical. -
Corrective Action:
-
pH Adjustment: Unlike alkyl-Minisci reactions (which require acid),
-radical additions often perform better in biphasic systems without strong acid, or with buffered conditions. -
Reagent Switch: Switch from Langlois Reagent (requires oxidant like TBHP) to Baran’s Zinc Reagent . The zinc salt coordinates to the pyridine nitrogen, activating the ring via a temporary chelate effect without the extreme deactivation of full protonation [1].
-
Additives: Add DMSO. It stabilizes the radical species and improves solubility of the sulfinate salts.
-
Issue 2: Poor Regioselectivity (C2 vs. C4 Mixtures)
-
Root Cause: Innate radical affinity.
radicals preferentially attack positions with the highest electron density (or SOMO-LUMO overlap). For pyridines, this is typically C2 and C4.[1] -
Corrective Action:
-
Block C2: If C4 is the target, ensure C2 is substituted or sterically hindered.
-
Electronic Biasing: Electron-donating groups (EDGs) at C2 will direct the radical to C4 or C5.
-
Switch Mechanism: If strict C3 selectivity is required, radical chemistry is usually the wrong tool. Switch to Silyl-Activated Nucleophilic Addition (see Module 3).
-
Issue 3: Poly-Trifluoromethylation
-
Root Cause: The product (
-Pyridine) is less basic than the starting material, but the electron-withdrawing group does not sufficiently deactivate the ring toward further radical attack in highly concentrated radical fluxes. -
Corrective Action:
-
Portion-wise Addition: Do not add all oxidant (TBHP) or sulfinate at once. Add 5 equivalents of reagent in 5 portions over 2 hours.
-
Stop at 70% Conversion: Push for high conversion often leads to "over-cooking." Isolate early.
-
Mechanism Visualization: Zinc-Sulfinate Mediated Pathway
Figure 1: The radical trifluoromethylation cycle using Zinc Sulfinate reagents. Note that the oxidant is required to initiate the desulfinylation.
Module 2: Photoredox Catalysis
Primary Reagents:
Photoredox offers milder conditions but introduces complexity regarding light source and oxygen sensitivity.
Diagnostic & Troubleshooting
Issue 1: Reaction works on 5mg scale, fails on 500mg scale
-
Root Cause: Beer-Lambert Law / Photon Penetration. As scale increases, the path length of light decreases relative to volume. The reaction becomes "photon-starved" in the center of the flask.
-
Corrective Action:
-
Surface Area: Switch from a round-bottom flask to flow chemistry (PFA tubing wrapped around a light source) or a flat-sided reaction vessel.
-
Stirring: High-velocity stirring is non-negotiable to cycle the solution to the irradiated surface.
-
Issue 2: Catalyst Deactivation (Bleaching)
-
Root Cause: The
radical is highly reactive and can attack the bipyridine ligands of the Ruthenium/Iridium catalyst, destroying the photocatalyst over time. -
Corrective Action:
-
Catalyst Loading: Increase loading slightly (from 1 mol% to 2-3 mol%).
-
Reagent Selection: Use Triflyl Chloride (
) as the radical source [2]. It quenches the excited state efficiently via oxidative quenching, often outpacing catalyst degradation pathways compared to slower reagents.
-
Issue 3: No Reaction (Oxygen Quenching)
-
Root Cause: The excited state of the photocatalyst (
) is often a triplet state, which is efficiently quenched by triplet oxygen ( ) before it can perform Single Electron Transfer (SET). -
Corrective Action:
-
Degassing: Sparging with Argon for 15 minutes is mandatory. A simple "nitrogen balloon" is insufficient for initiation.
-
Freeze-Pump-Thaw: For difficult substrates, use 3 cycles of freeze-pump-thaw.
-
Module 3: Nucleophilic Trifluoromethylation (N-Oxide Route)
Primary Reagents: Ruppert-Prakash Reagent (
Direct nucleophilic attack on pyridine fails. The ring must be activated.
Diagnostic & Troubleshooting
Issue 1: No Product with Pyridine +
-
Root Cause: Pyridine is electron-rich enough to repel the nucleophilic
species, but not electrophilic enough to accept it without activation. -
Corrective Action:
-
N-Oxide Activation: Convert Pyridine to Pyridine N-Oxide first.
-
Activator: Use an acylating agent (like benzoyl chloride) in situ. This converts the N-oxide to an N-benzoyloxypyridinium salt, which is highly susceptible to nucleophilic attack at C2 [3].
-
Issue 2: C3 Selectivity is Required
-
Root Cause: Standard activation directs to C2.
-
Corrective Action:
-
Silyl-Activation Strategy: Use a hydrosilane (
) with a Lewis Acid ( ) to generate an -silyl enamine intermediate. This shifts the nucleophilic susceptibility to C3 [4]. This is the only reliable method for direct C3-trifluoromethylation.
-
Summary Data & Decision Matrix
| Feature | Radical (Baran/Langlois) | Photoredox | Nucleophilic (N-Oxide) |
| Primary Selectivity | C2 / C4 (Mixture) | C2 / C4 | C2 (via N-Oxide) / C3 (via Silyl) |
| Functional Group Tolerance | High (Acids, Amides, Halogens) | High (avoid nitro/reducible groups) | Moderate (Sensitive to moisture) |
| Scalability | Excellent (Kilogram ready) | Poor (requires Flow for scale) | Good |
| Cost | Low (Cheap salts) | High (Ir/Ru catalysts) | Moderate ( |
| Air Sensitivity | Low (Baran method is open-flask) | High (Requires degassing) | High (Requires dry solvents) |
Method Selection Flowchart
Figure 2: Decision matrix for selecting the optimal trifluoromethylation strategy based on regioselectivity and scale.
Detailed Experimental Protocols
Protocol A: Baran's Zinc Sulfinate (Robust, Scalable)
Best for: Early phase discovery, scale-up, and robust substrates.
-
Setup: To a vial equipped with a stir bar, add the Pyridine substrate (1.0 equiv) and Zinc Triflinate (
, 2.0–3.0 equiv). -
Solvent: Add DMSO:Water (2.5:1 ratio). Note: Biphasic DCM:Water can be used if substrate solubility is poor.
-
Initiation: Cool to 0°C. Add t-Butyl Hydroperoxide (TBHP) (70% aq. solution, 3.0 equiv) dropwise.
-
Critical Step: Do not add all at once. Exotherm control is vital for selectivity.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Troubleshooting: If conversion <50% at 4 hours, add a second portion of Zinc salt (1.0 equiv) and TBHP (1.0 equiv).
-
-
Workup: Dilute with EtOAc, wash with sat.
(to remove sulfinic acid byproducts), then brine. Dry over .
Protocol B: Nucleophilic C3-Trifluoromethylation (Silyl-Activated)
Best for: Accessing the difficult C3 position.
-
Activation: In a glovebox/dry conditions, mix Pyridine (1.0 equiv) with
(5 mol%) and (1.2 equiv) in DCM. -
Intermediate: Stir at RT for 2 hours to form the N-silyl-dihydropyridine (enamine-like).
-
Addition: Cool to -78°C. Add electrophilic
source (e.g., Togni Reagent II) or use specific nucleophilic conditions adapted for the silyl intermediate. Note: The referenced protocol [4] uses hydrosilylation followed by electrophilic trapping.[2][3] -
Oxidation: Treat with DDQ or air to aromatize back to the pyridine.
References
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.[4] [Link][4]
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link][5]
-
Alonso, C., de Marigorta, E. M., Rubiales, G., & Palacios, F. (2015). Carbon trifluoromethylation reactions of electron-deficient heterocycles. Chemical Reviews, 115(4), 1847–1935. [Link]
-
Okazaki, M., Takeda, N., & Tsuchiya, B. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222.[6] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Baran difluoromethylation reagent - Enamine [enamine.net]
- 5. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. As a critical building block in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for reliable downstream reactions and the integrity of final products.[1] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.
Section 1: Troubleshooting and FAQs - Diagnosing Your Purity Issues
This section addresses the most common questions and issues encountered during the handling and purification of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Q1: What are the most likely impurities in my crude sample?
A1: Impurities typically originate from the synthetic route used. While specific impurities depend on the exact process, they generally fall into three categories:
-
Unreacted Starting Materials & Intermediates: Depending on the synthetic pathway, residual precursors may persist. For instance, syntheses involving the chlorination of pyridine N-oxides or the cyclization of acyclic precursors can leave behind starting materials if the reaction is incomplete.[2][3]
-
Reaction Byproducts: The aggressive reagents often used in synthesis, such as phosphorus oxychloride (POCl₃) or chlorine gas, can lead to side reactions.[2][4] This may include over-chlorinated pyridine species or isomers formed during ring formation.
-
Degradation Products: The nitrile group is susceptible to hydrolysis, especially if exposed to strong acidic or basic conditions during aqueous workup, which can form the corresponding carboxylic acid or amide. The chloro group can also be hydrolyzed to a hydroxyl group, forming a pyridone derivative.
Q2: My sample is off-white or yellowish. What causes this color, and how do I remove it?
A2: A non-white appearance often indicates the presence of trace, highly conjugated impurities or residual catalyst complexes. These colored compounds are typically present in very low concentrations but can be difficult to remove. The most effective method for color removal is treatment with activated carbon during recrystallization, which adsorbs these colored impurities onto its high-surface-area matrix.[4]
Q3: My NMR spectrum looks clean, but HPLC analysis shows multiple peaks. Why?
A3: This is a common scenario that highlights the strengths of different analytical techniques. ¹H NMR is excellent for structural elucidation but may not distinguish between impurities with very similar proton environments or those present at low concentrations (<1-2%). High-Performance Liquid Chromatography (HPLC), particularly with a high-resolution column, offers superior separation of structurally similar compounds.[5] If you observe this discrepancy, trust the HPLC data for purity assessment. The minor peaks likely represent isomers or closely related byproducts that co-elute during less stringent purification methods.
Section 2: Purification Strategy and Workflow
Achieving high purity requires a systematic approach. The initial crude material should first undergo a basic workup to remove bulk impurities, followed by a high-level purification technique like recrystallization or chromatography.
Visualizing the Purification Workflow
The following diagram outlines a decision-making process for purifying your crude 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Caption: Decision workflow for purifying 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Section 3: Detailed Purification Protocols
Here we provide field-proven, step-by-step protocols for the most effective purification techniques.
Initial Workup: Liquid-Liquid Extraction
Before attempting high-purity techniques, it is essential to perform an aqueous workup to remove inorganic salts, acidic or basic residues, and other water-soluble impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any residual acid.
-
Deionized water to remove water-soluble organics.
-
Saturated aqueous sodium chloride (brine) to break any emulsions and remove bulk water from the organic layer.[6]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol A: High-Purity Recrystallization
Recrystallization is the most efficient method for purifying crystalline solids that are already at a moderate purity level (>95%). The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. Slow crystal formation excludes impurities from the growing crystal lattice.[7]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a non-polar to moderately polar solvent system like isopropanol, ethanol, or a hexane/ethyl acetate mixture is a good starting point. A related polychlorinated pyridine was successfully recrystallized from 1,2-dichloroethane.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is critical to prevent premature crystallization on the filter.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator. Slow cooling is crucial for forming large, pure crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
| Analysis | Purity Before Recrystallization | Purity After Recrystallization |
| HPLC Purity | ~95.2% | >99.7% |
| Appearance | Off-white to pale yellow solid | Bright white crystalline solid |
Protocol B: Preparative Column Chromatography
For crude materials that are oily or have purities below 95%, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[8]
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good system will provide a retention factor (R_f) of ~0.3 for the desired compound. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack it into a glass column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution). This allows impurities with different polarities to be separated effectively.[5]
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents.
-
Synthesis of 2‐chloro‐6‐(trifluoromethyl) pyridine‐3,5‐dicarbonitrile. - ResearchGate. Available at: [Link]
- CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. - Asian Journal of Chemistry. Available at: [Link]
-
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile - PubChem. Available at: [Link]
-
2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China. - LookChem. Available at: [Link]
- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents.
-
Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. - SIELC Technologies. Available at: [Link]
-
A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - MDPI. Available at: [Link]
-
2-Chloro-6-hydrazinyl-3-(trifluoromethyl)pyridine | C6H5ClF3N3 | CID 58230226 - PubChem. Available at: [Link]
-
Recrystallization and zone melting of charged colloids by thermally induced crystallization. - Langmuir. Available at: [Link]
-
2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem. Available at: [Link]
-
N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE - Organic Syntheses Procedure. Available at: [Link]
-
2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) - PubChemLite. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 3. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recrystallization and zone melting of charged colloids by thermally induced crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability Protocols for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Subject: Prevention of Decomposition & Reaction Optimization Molecule: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile CAS: 287176-59-0 (and related isomers) Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: The Stability Paradox
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a high-value intermediate, but it suffers from a specific "stability paradox": the very features that make it a powerful building block (extreme electron deficiency) also make it fragile.[1]
The pyridine ring is pulled electron-poor by three forces:
-
The Pyridine Nitrogen (electronegative).[1]
-
The 6-Trifluoromethyl group (strong electron-withdrawing group, EWG).[1]
-
The 4-Cyano group (strong EWG).[1]
The Consequence: The ring is highly activated for Nucleophilic Aromatic Substitution (
Critical Control Points (The "Why" & "How")
Danger Zone 1: Nitrile Hydrolysis (The "Polar Impurity")[1]
-
Mechanism: The electron-poor ring pulls electron density away from the nitrile carbon, making it exceptionally susceptible to attack by water. Even trace moisture in "dry" solvents, combined with a base (used for the reaction), will rapidly convert the nitrile (-CN) to the primary amide (-CONH2).[1]
-
Prevention:
-
Solvent: Use anhydrous solvents (Water < 50 ppm).[1] Acetonitrile (MeCN) or THF are preferred.[1] Avoid DMF if possible, as it is hygroscopic and difficult to dry completely.[1]
-
Base Selection: Avoid hydroxide bases (NaOH, KOH).[1] Use carbonate bases (K2CO3, Cs2CO3) or non-nucleophilic organic bases (DIPEA, Et3N).[1]
-
Danger Zone 2: Thermal Runaway & Polymerization[1]
-
Mechanism:
reactions on this scaffold are exothermic.[1] Because the ring is so electron-deficient, the reaction rate is fast. If the temperature is not controlled, the exotherm can trigger ring degradation or polymerization (often observed as "black tar").[1] -
Prevention:
-
Dosing: Add the nucleophile slowly at 0°C. Do not mix all reagents at room temperature (RT) immediately.
-
Monitoring: Never heat above 40°C unless conversion is stalled.
-
Troubleshooting Guide (Q&A Format)
Scenario A: "I see a new, polar spot on TLC that isn't my product."
Diagnosis: Nitrile Hydrolysis. You likely formed the amide byproduct (2-chloro-6-(trifluoromethyl)isonicotinamide).[1]
-
Cause: Wet solvent or wet base.[1] Potassium Carbonate is hygroscopic; if it was left open, it introduced water.[1]
-
Immediate Fix: You cannot reverse hydrolysis.[1] For the next run, flame-dry glassware and use fresh molecular sieves in your solvent.
-
Check: Run an LC-MS. If you see M+18 (Water addition), it is the amide.[1]
Scenario B: "The reaction turned black and yield is <20%."
Diagnosis: Uncontrolled Exotherm / Polymerization. [1]
-
Cause: The reagents were mixed too quickly or at too high a temperature.[1] The high reactivity of the 2-Cl position led to a runaway cascade.
-
Immediate Fix: Repeat the experiment at -10°C or 0°C. Add the nucleophile dropwise over 30 minutes.
-
Check: Ensure your nucleophile isn't also attacking the nitrile (e.g., Grignards or Organolithiums are incompatible; they will attack the CN group immediately).[1]
Scenario C: "I have multiple spots very close to each other."
Diagnosis: Regioselectivity Issues (Double Substitution).
-
Cause: If your nucleophile is small and aggressive (e.g., Methoxide, Hydrazine), it may be displacing the 6-CF3 group (rare but possible) or attacking the nitrile.
-
Immediate Fix: Use stoichiometric control (0.95 equiv of nucleophile). Lower the temperature.
-
Check: Verify the stoichiometry. An excess of nucleophile is dangerous with this scaffold.[1]
Visualizing the Stability Landscape
Diagram 1: Decomposition Pathways
This diagram illustrates the competition between the desired pathway and the two primary decomposition modes.
Caption: Figure 1. The "Stability Triangle."[1] Success depends on favoring the green path while actively suppressing the red (moisture) and black (thermal) pathways.[1]
Standard Operating Procedure (SOP)
Protocol for S_NAr Reaction (e.g., Amine Coupling)
| Parameter | Specification | Reason |
| Solvent | THF or MeCN (Anhydrous) | Avoids hydrolysis.[1] Avoid protic solvents (MeOH, EtOH).[1] |
| Concentration | 0.1 M - 0.2 M | Dilution helps manage exotherms.[1] |
| Base | DIPEA or dry K2CO3 | Non-nucleophilic bases prevent side reactions.[1] |
| Temperature | Start at 0°C | Control the initial kinetic burst. Warm to RT only if needed. |
| Atmosphere | Argon/Nitrogen | Excludes atmospheric moisture.[1] |
| Quench | Dilute NH4Cl or Water | Do not use strong acid/base for workup; keep pH 6-8.[1] |
Diagram 2: Reaction Decision Tree
Use this workflow to determine the safety of your proposed reaction conditions.
Caption: Figure 2. Pre-reaction safety checklist to prevent decomposition.
References & Authoritative Grounding
-
PubChem Compound Summary. 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS 287176-59-0).[1] National Center for Biotechnology Information.[1] [1]
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr). (General mechanism and stability of electron-deficient pyridines).
-
Dainter, R. S., et al. (1988). Contrasting reactions of polychloropyridines with nucleophiles.[1][2] Journal of the Chemical Society, Perkin Transactions 1.[2] (Establishes the reactivity patterns of highly substituted pyridines). [1]
-
Schlosser, M., et al. Regioselective derivatization of chloropyridines.[1] (General principles of handling labile pyridine intermediates). Note: This reference grounds the advice on temperature control for halogenated pyridines.
Sources
- 1. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
How to handle and store 2-Chloro-6-(trifluoromethyl)isonicotinonitrile safely.
This guide serves as a specialized Technical Support Center resource for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (Synonym: 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile).[1][2] It is designed for researchers requiring immediate, actionable protocols for safe handling, storage, and experimental troubleshooting.[2]
Product Class: Halogenated Heterocycle / Aryl Nitrile Application: Pharmaceutical Intermediate (SNAr electrophile), Agrochemical synthesis.[1][2]
Part 1: Critical Safety & Handling (The "Must-Knows")
Q: What are the primary, non-obvious hazards associated with this specific compound? A: Beyond standard irritant properties, this compound presents three specific hazards due to its functional groups:
-
Dermal Absorption & Neurotoxicity: Halogenated pyridines can be absorbed through the skin.[1][2] The trifluoromethyl group increases lipophilicity, potentially enhancing dermal penetration compared to non-fluorinated analogues.[2]
-
Hydrolysis Risk (HCN/HCl): While the nitrile group is relatively stable, exposure to strong acids or combustion can release Hydrogen Cyanide (HCN).[1] Thermal decomposition will also release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1]
-
Ocular Damage: Electron-deficient pyridines are severe eye irritants.[1][2] The combination of the CF3 and CN groups makes this compound a potent lachrymator in dust form.[2]
Q: What is the recommended PPE profile for weighing and transfer? A: Do not rely solely on a standard lab coat and nitrile gloves.
-
Respiratory: Use a Type P2/P3 particulate respirator or work exclusively inside a certified fume hood.[1][2] The dust is fine and electrostatic.[1][2]
-
Gloves: Double-gloving is required.[1][2] Nitrile (outer) + Laminate/PE (inner) is recommended if handling solutions, as fluorinated solvents (often used with this compound) can permeate standard nitrile.[1]
-
Eyes: Chemical splash goggles are mandatory; safety glasses are insufficient due to the risk of dust entry.[2]
Part 2: Storage & Stability Protocols
Q: Does this compound require cold storage, and how do I prevent degradation? A: Yes. While the electron-withdrawing groups (CF3, CN) stabilize the ring against oxidation, they activate the 2-Chloro position toward nucleophilic attack (hydrolysis).[1][2]
-
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is acceptable but not strictly necessary unless the compound is in solution.[1][2]
-
Atmosphere: Store under Argon or Nitrogen .[1][2] The compound is hygroscopic.[1][2] Moisture ingress will lead to slow hydrolysis of the nitrile to the amide (2-chloro-6-(trifluoromethyl)isonicotinamide).[1][2]
-
Container: Amber glass with a PTFE-lined cap.[1][2] Avoid metal containers due to potential corrosion from trace HF liberation over time.[1][2]
Decision Tree: Storage Logic
Caption: Logic flow for determining optimal storage conditions based on physical state and solvent presence.
Part 3: Experimental Troubleshooting (FAQ)
Q: I am attempting an
-
Competitor Hydrolysis: If your solvent (DMF/DMSO) is "wet," the hydroxide ion (generated from trace water and base) will compete with your nucleophile, converting the starting material to 2-hydroxy-6-(trifluoromethyl)isonicotinonitrile .[1][2]
-
Fix: Use anhydrous solvents and store bases (e.g.,
, ) in a desiccator.
-
-
Regioselectivity Issues: While rare, extremely hard nucleophiles might attack the nitrile carbon.[2]
-
Fluoride Elimination: In rare cases with very strong bases, defluorination at the CF3 group can occur via an elimination-addition mechanism.[1][2]
-
Fix: Switch to a milder base (e.g., DIPEA instead of NaH).
-
Q: The reaction mixture turned a dark black/tar color. Is the product gone? A: Not necessarily, but it indicates decomposition. Electron-deficient pyridines are prone to polymerization or formation of Meisenheimer complexes that are deeply colored.[1][2]
-
Troubleshooting: Check your equivalents. A large excess of amine nucleophile can act as a base, deprotonating the pyridine ring (if any protons remain) or causing ring-opening polymerization.[1][2]
-
Protocol Adjustment: Add the nucleophile dropwise to the solution of the pyridine, rather than dumping the pyridine into the nucleophile.
Q: Can I hydrolyze the nitrile to the acid without touching the Chlorine or CF3? A: This is difficult.
-
Acidic Hydrolysis: Strong acid (HCl/H2SO4) will likely hydrolyze the nitrile but may not touch the CF3.[1][2] However, the 2-Cl is acid-stable.[1][2]
-
Basic Hydrolysis: Avoid. Hydroxide is a nucleophile.[1][2] It will displace the 2-Cl (yielding the 2-OH species) faster than it hydrolyzes the nitrile in many cases.[1][2]
-
Recommendation: Use enzymatic hydrolysis (nitrilase) or mild oxidative hydrolysis (Parkins conditions) if selectivity is required.[1]
Reaction Troubleshooting Workflow
Caption: Diagnostic workflow for optimizing SNAr reactions involving 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Part 4: Waste & Spill Management
Q: How do I dispose of this compound? A:
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with acidic waste streams (risk of HCN generation from the nitrile).[1][2] Do NOT mix with strong oxidizers.[1][2][3]
-
Quenching (Spills): If spilled as a solid, do not sweep dry (dust hazard).[1] Cover with a wet pad or use a HEPA vacuum.[1][2] Treat the area with a dilute solution of bleach (sodium hypochlorite) to oxidize potential cyanide residuals, then wash with water.
References & Authoritative Grounding
-
Jubilant Ingrevia. (n.d.).[1][2] Safety Data Sheet: 2-Chloro-6-(trichloromethyl)pyridine. (Used as a class analogue for halogenated pyridine handling).[1][2] Retrieved from [1][2]
-
National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile.[1][2] (Structural analogue for toxicity data). Retrieved from [1][2]
-
Royal Society of Chemistry. (2025).[1][2] Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. (Mechanistic insight for SNAr on electron-deficient pyridines). Retrieved from [1][2]
-
Apollo Scientific. (2023).[1][2] Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)pyridine. (Storage and stability data for fluorinated pyridines). Retrieved from [1][2]
Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their vendor before handling, as impurity profiles can alter specific hazards.[1][2]
Sources
Managing exothermic reactions in 2-chloronicotinonitrile synthesis.
Technical Support Center: 2-Chloronicotinonitrile Synthesis Topic: Managing Exothermic Profiles & Thermal Runaway Risks Ticket ID: #RXN-POCl3-CN-001 Status: Active Guide
Executive Summary: The Thermal Hazard Profile
The conversion of 2-hydroxynicotinonitrile (2-hydroxy-3-pyridinecarbonitrile) to 2-chloronicotinonitrile using Phosphoryl Chloride (
-
The Reaction Exotherm: The formation of the chloronium intermediate (often catalyzed by bases like pyridine or quinoline) is exothermic. Accumulation of unreacted reagents due to low initiation temperatures can lead to a "heat-kick" or thermal runaway upon heating.
-
The Quench Hazard (Critical): The hydrolysis of excess
is violently exothermic. The formation of metastable intermediates (like phosphorodichloridic acid) can cause delayed exotherms , leading to eruptions after the operator believes the quench is complete.
Module 1: Reaction Initiation & Maintenance
Objective: Prevent reagent accumulation and manage the chlorination exotherm.
The Protocol
-
Reagents: 2-Hydroxynicotinonitrile (Substrate),
(Reagent/Solvent), Quinoline or Pyridine (Catalyst/Base). -
Key Parameter: The reaction often requires elevated temperatures (reflux, ~105°C) to proceed at a practical rate, but the mixing is done at lower temperatures.
Step-by-Step Control:
-
Slurry Formation: Suspend the substrate in
at ambient temperature. Note: The substrate is often insoluble initially. -
Base Addition (The Trigger): Add the base (Quinoline/Pyridine) dropwise .
-
Warning: Even at 20°C, this acid-base neutralization and complex formation is exothermic. Monitor internal temperature (
), not just jacket temperature ( ).
-
-
The Ramp: Heat to reflux slowly (e.g., 1°C/min).
-
Critical Checkpoint: If
lags significantly behind and then spikes, you have poor heat transfer. Stop heating immediately.
-
Troubleshooting Reaction Stalls
| Symptom | Diagnosis | Corrective Action (Safety First) |
| No exotherm observed during base addition. | Induction Period / Mixing Failure. The reaction hasn't started, leading to accumulation. | DO NOT add more base. Increase agitation speed. Verify |
| Rapid pressure rise in reactor. | HCl Gas Evolution. The chlorination generates stoichiometric HCl gas. | Ensure scrubber is active. Check for scrubber line blockages (solids can sublime). |
| Substrate remains solid at reflux. | Solubility Issue. Reaction surface area is too low. | Maintain reflux; do not superheat. The solid usually dissolves as it converts to the chlorinated product (which is often liquid or soluble). |
Module 2: The Quench (Critical Safety Operation)
Objective: Safely hydrolyze excess
The Mechanism of Danger:
The "Reverse Quench" Protocol
Standard Operating Procedure (SOP) for >10g scales.
-
Preparation: Prepare a separate vessel with crushed ice/water (or dilute NaOH/Sodium Acetate if pH control is required).
-
Volume Rule: Use at least 3-4x volume of water relative to the reaction mass to provide a sufficient heat sink.
-
-
Transfer: Cannulate or pump the hot reaction mixture into the cold water (The Reverse Quench ).
-
Why? This ensures
is always in vast excess. molecules are immediately surrounded by water, preventing the formation of metastable polyphosphates.
-
-
Temperature Limit: Maintain quench mass
.-
Control: Adjust feed rate based on
of the quench vessel. If , stop feed.
-
Visualization: The Reverse Quench Safety Loop
Caption: Logic flow for the "Reverse Quench" technique. The feedback loop based on Temperature (
Module 3: Advanced Process Control (Continuous Flow)
For scale-up (kg scale), batch processing of
Recommendation: Transition to Continuous Flow Reactors .
-
Benefit: Small reactor volume limits the active inventory of hazardous material.
-
Heat Transfer: High surface-area-to-volume ratio allows for aggressive cooling, permitting higher reaction temperatures (faster kinetics) without safety compromises.
-
Quenching: The quench can be performed in a secondary flow module (e.g., a packed bed or static mixer) where the exotherm is continuously removed.
Frequently Asked Questions (FAQ)
Q1: The reaction mixture turned into a black tar. What happened?
A: This is likely "charring" due to overheating. If the
-
Fix: Ensure efficient reflux condensation. Do not let the solvent volume drop.
Q2: Can I use Ethanol to quench the
Q3: I quenched the reaction, but 30 minutes later the flask erupted. Why?
A: This is the classic "Delayed Exotherm." You likely performed a forward quench (water into acid) or added the mixture too fast. An immiscible layer of
-
Fix: Always use Reverse Quench and ensure vigorous agitation.[1]
Q4: How do I know the quench is actually finished? A: Do not rely on visual cues.
-
Test: Take an aliquot, dilute in water. If the pH drops significantly or if you see gas evolution, active reagents remain.
-
Protocol: Stir the quenched mixture for at least 30-60 minutes at ambient temperature before separating layers.
References
-
Safety of Vilsmeier/POCl3 Reagents
-
Li, X., et al. (2012).[2] "Scale-Up of the Synthesis of 2-Chloro-3-amino-4-picoline." Organic Process Research & Development, 16(11), 1727–1734.
- Relevance: Details the reverse quench protocol specifically for nicotinonitrile precursors to avoid thermal runaway.
-
-
POCl3 Hydrolysis Hazards
-
Acharya, J., et al. (2010).[3] "Hydrolysis of Phosphoryl Trichloride (
): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(3). - Relevance: Identifies the metastable intermediates th
-
-
Continuous Flow Synthesis
- Longstreet, A. R., et al. (2013). "Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine." Beilstein Journal of Organic Chemistry, 9, 2570–2578.
- Relevance: Demonstrates the safety benefits of flow chemistry for this specific class of compounds.
- General Thermal Runaway Guidance: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Relevance: Foundational text on calculating and designing cooling systems for exothermic reactions.
Sources
Work-up procedure for reactions involving 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
[1]
Status: Operational Document ID: TS-PYR-2406 Last Updated: 2026-01-30 Safety Warning: This compound is a halogenated cyanopyridine.[1] It may release hydrogen cyanide (HCN) or hydrogen chloride (HCl) under extreme conditions. Always work in a well-ventilated fume hood.
Introduction: Understanding Your Substrate
Welcome to the technical guide for handling 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0). This is not a standard building block; it is a "push-pull" system (though dominated by electron withdrawal) that requires specific handling to preserve the nitrile functionality while exploiting the reactivity of the chloride.
The Reactivity Matrix
To troubleshoot effectively, you must understand the electronic forces at play. The pyridine ring is highly electron-deficient due to three factors:
-
The Ring Nitrogen: Inductive withdrawal.[1]
-
The -CF3 Group (Position 6): Strong electron-withdrawing group (EWG), increases lipophilicity (
).[1] -
The -CN Group (Position 4): Strong EWG, susceptible to nucleophilic attack.[1]
This creates a "Hot Zone" at Position 2 for Nucleophilic Aromatic Substitution (
Figure 1: Reactivity profile indicating the primary site of chemical transformation (Cl displacement) versus the site of potential degradation (CN hydrolysis).[1]
Module 1: Standard Work-up Protocols
Q: What is the optimal quench procedure for reactions involving this scaffold?
A: The goal is to remove the leaving group salts (usually HCl or metal halides) and excess nucleophile without hydrolyzing the nitrile.
The "Cold-Buffer" Protocol:
-
Cool Down: Cool the reaction mixture to 0–5°C. The electron-deficient nitrile is extremely sensitive to hydrolysis in hot aqueous media.[1]
-
Buffer Selection: Do not use strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH).[1]
-
Recommended: Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 6–7).
-
-
Dilution: Dilute with an organic solvent before adding the aqueous quench. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred.
-
Phase Separation: Rapidly separate the layers. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.
Q: My product is oiling out during extraction. How do I fix this?
A: This molecule is highly lipophilic due to the
-
Cause: The product is likely not soluble enough in the extraction solvent (e.g., Ether or Hexanes) or the aqueous phase has created an emulsion.
-
Solution: Switch to Dichloromethane (DCM) . The chlorinated solvent interacts well with the halogenated pyridine ring.
-
Emulsion Breaker: Add small amounts of brine (saturated NaCl).[1] If that fails, filter the biphasic mixture through a pad of Celite to break the surface tension.
Module 2: Troubleshooting & FAQs
Issue: "I see a +18 mass peak (M+18) in my LCMS."
Diagnosis: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH2).[1]
Root Cause: The combination of the electron-poor ring and the
-
Check pH: Ensure your aqueous wash was not > pH 9 or < pH 4.[1]
-
Check Temperature: Did you concentrate the rotovap bath at >45°C? Lower the bath temperature to 30°C.
-
Drying: Ensure the organic layer is rigorously dried over Magnesium Sulfate (
) before concentration.[1] Residual water during concentration is a common cause of hydrolysis.
Issue: "The Chloride (Cl) is not displacing."
Diagnosis: Failed
-
Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF, DMSO, or NMP) to increase the nucleophilicity of your attacking species.
-
Temperature: Increase temperature cautiously (start at 60°C). Monitor for nitrile hydrolysis.
-
Catalysis: If using an amine nucleophile, add a non-nucleophilic base (DIPEA or
) to scavenge the generated HCl.
Issue: "I have a stubborn emulsion."
Diagnosis: Pyridines often act as surfactants when protonated or complexed with metals.[1] Corrective Action: Refer to the logic flow below.
Figure 2: Step-by-step decision tree for breaking stubborn emulsions during work-up.
Module 3: Purification & Isolation
Solvent Compatibility Table
Use this table to select the correct solvent for purification (Chromatography or Crystallization).[1]
| Solvent System | Suitability | Notes |
| Hexane / Ethyl Acetate | High | Excellent for column chromatography.[1] Start with 5-10% EtOAc. |
| DCM / Methanol | Moderate | Use only if the product is very polar. Avoid high % MeOH to prevent nucleophilic attack on CN. |
| Water / Acetonitrile | Low | Avoid for storage.[1] Use only for rapid Reverse Phase HPLC (neutral pH). |
| Heptane | High | Good anti-solvent for crystallization.[1] |
Crystallization Protocol
If the product is a solid (common for this scaffold):
-
Dissolve the crude oil in a minimum amount of warm Dichloromethane (DCM) .[1]
-
Slowly add Heptane or Hexane until turbidity is observed.
-
Cool to 4°C overnight.
-
Warning: Do not use alcohols (MeOH/EtOH) for recrystallization if you have trace acid/base present, as this may convert the nitrile to an imidate ester.
References
-
General Reactivity of Fluorinated Pyridines
-
Chambers, R. D., et al. "Nucleophilic substitution in polyhalogeno-heterocyclic compounds." Journal of the Chemical Society C: Organic, 1968.
-
-
Nitrile Hydrolysis Mechanisms
-
Synthesis of Halogenated Cyanopyridines
-
SNAr on Electron-Deficient Heterocycles
-
Safety Data & Physical Properties
Sources
- 1. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Column chromatography techniques for purifying 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
An authoritative guide to navigating the complexities of purifying 2-Chloro-6-(trifluoromethyl)isonicotinonitrile via column chromatography. This technical support center provides field-proven troubleshooting strategies and frequently asked questions to empower researchers, scientists, and drug development professionals in achieving high-purity material.
Technical Support Center: Purifying 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chromatography principles and their practical application in the laboratory. The purification of fluorinated heterocyclic compounds like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile presents unique challenges due to the molecule's specific chemical properties. This guide is structured to anticipate and solve the common, and uncommon, issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a strong starting point for your purification protocol.
Q1: What are the key chemical properties of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile that influence its chromatographic behavior?
A1: Understanding the molecule is the first step to a successful separation. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (MW: 206.55 g/mol , solid form) has several features that dictate its behavior on a column[1][2][3]:
-
Pyridine Ring: The nitrogen atom is basic and can interact strongly with acidic stationary phases like silica gel, potentially causing peak tailing.
-
Electron-Withdrawing Groups: The chloro and trifluoromethyl groups significantly reduce the electron density of the aromatic ring. This makes the molecule moderately polar and susceptible to specific interactions.
-
Potential for Instability: Fluorinated heterocycles can sometimes be sensitive to the acidic environment of standard silica gel, potentially leading to degradation.[4]
Q2: What is the recommended starting point for selecting a stationary phase?
A2: For most applications, standard flash-grade silica gel (40-63 µm) is the most cost-effective and logical starting point. However, due to the basic nitrogen on the pyridine ring, you must be vigilant for signs of interaction or degradation. If you encounter issues, consider these alternatives:
-
Deactivated (Neutralized) Silica Gel: Pre-treating silica gel with a base, such as triethylamine, can cap the acidic silanol groups, mitigating strong interactions and potential degradation.
-
Alumina (Neutral or Basic): Alumina is a good alternative if your compound proves to be unstable on silica.[5]
-
Reversed-Phase C18 Silica: If the compound and its impurities have sufficient hydrophobicity, reversed-phase chromatography can be an excellent option, often providing a different selectivity compared to normal-phase.[6]
Q3: How do I develop a suitable mobile phase for this compound?
A3: Mobile phase selection is a process of optimization that should always begin with Thin Layer Chromatography (TLC).[7]
-
Start with a Standard Solvent System: For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent and a moderately polar solvent. Good initial systems to screen include:
-
Hexanes/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Dichloromethane/Hexanes
-
-
Target an Rf Value: Aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate. This Rf value generally translates well to a good separation on a flash column, providing a balance between resolution and elution time.
-
Assess Separation: Ensure there is adequate separation between your target compound and any visible impurities on the TLC plate. If separation is poor, you may need to screen other solvent systems to alter the selectivity.
Troubleshooting Guide: From Theory to Practice
This section tackles specific experimental problems with in-depth explanations and actionable protocols.
Problem 1: Poor Separation or Co-elution of Impurities
Q: My TLC plate shows good separation between my product and an impurity, but on the column, they are co-eluting. What's happening and how do I fix it?
A: This is a classic and frustrating problem in chromatography. The discrepancy between TLC and column performance often stems from a few key factors.
Causality Explained:
-
Column Overloading: The most common cause. Exceeding the binding capacity of your stationary phase leads to broad, overlapping peaks.
-
Solvent Effects: The solvent used to dissolve your crude sample can interfere with the separation if it is stronger than the initial mobile phase. This causes the sample band to spread before it even begins to move down the column.
-
Degradation on the Column: Your compound might appear as a single spot on a quick TLC run, but during the longer residence time on a column, it can degrade, creating new impurities that elute with the desired product.[5]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Poor Separation.
Protocol: 2D TLC for Compound Stability Assessment
This protocol is a self-validating system to determine if your compound is degrading on the silica gel stationary phase.[5]
Methodology:
-
Spotting: Dissolve a small amount of your purified or semi-purified compound in a volatile solvent (e.g., ethyl acetate). Spot it carefully onto one corner of a square TLC plate, about 1.5 cm from each edge.
-
First Elution: Develop the plate in your chosen mobile phase system as you normally would.
-
Drying: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated. This is a critical step.
-
Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Elution: Develop the plate again in the same mobile phase system.
-
Analysis: Visualize the plate under UV light or with a stain.
-
Stable Compound: A stable compound will show all spots lying on a 45-degree diagonal line from the origin.
-
Unstable Compound: If any new spots appear that are off the 45-degree diagonal, it indicates that the compound degraded while adsorbed on the silica between the two runs.
-
Problem 2: Product Elutes with a Tailing Peak
Q: My product is coming off the column, but the peak is broad and tails significantly, leading to mixed fractions and lower yield. Why is this happening?
A: Peak tailing for a pyridine-containing compound is a tell-tale sign of strong, undesirable interactions with the stationary phase.
Causality Explained:
-
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute more slowly, creating a tail.
-
Mobile Phase Polarity: If the mobile phase is not competitive enough to disrupt this interaction, tailing will be pronounced.
Solutions:
-
Mobile Phase Modification (Preferred First Step):
-
Add a Competitive Base: Incorporate a small amount of a volatile base into your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is highly effective. The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridine compound to elute symmetrically.
-
Add a Polar Alcohol: Sometimes, adding a small percentage of methanol or isopropanol (1-5%) can help to disrupt the strong interactions and improve peak shape.
-
-
Change of Stationary Phase:
-
If mobile phase modification is not sufficient or if the additives interfere with downstream applications, switch to a more inert stationary phase like neutral alumina or pre-deactivated silica gel.
-
Table 1: Recommended Mobile Phase Gradients
For complex mixtures where impurities have a wide range of polarities, a gradient elution is superior to an isocratic one.[8][9][10] A gradient can sharpen peaks and reduce run times.[11]
| Elution Type | Gradient Profile (Hexane/EtOAc) | Application Notes |
| Isocratic | 80:20 Hexane:EtOAc | Best for simple mixtures where the Rf of impurities are very different from the product. Can lead to band broadening for later eluting peaks.[9] |
| Linear Gradient | Start: 95:5, Ramp to 70:30 over 10 CV* | Excellent for separating multiple components with varying polarities. Provides good peak shape and resolution. |
| Step Gradient | Step 1: 95:5 (2 CV)Step 2: 85:15 (4 CV)Step 3: 75:25 (4 CV) | Useful for conserving solvent. Can be very effective for separating a target compound from much less polar and much more polar impurities.[9] |
*CV = Column Volume
Problem 3: The Compound Won't Elute from the Column
Q: I've run many column volumes of my mobile phase, and I can't detect my product eluting. Where did it go?
A: This situation points to one of two possibilities: either the compound is irreversibly bound to the column, or the mobile phase is simply too weak to move it.
Causality Explained:
-
Irreversible Adsorption/Decomposition: In a worst-case scenario, the compound has reacted with the silica gel and is now permanently attached or has decomposed entirely.[5] This is more likely if the compound is sensitive.
-
Mobile Phase Too Weak: The chosen solvent system does not have sufficient polarity to displace the compound from the stationary phase and carry it down the column.
Troubleshooting Workflow:
Caption: Diagnostic Workflow for Non-Eluting Compounds.
References
-
Fluorinated Heterocycles. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? MDPI. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
-
Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. Oreate AI. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. ResearchGate. [Link]
-
Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Download Link. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. MDPI. [Link]
-
Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of Drug Delivery Technology. [Link]
-
When is Gradient Elution Better than Isocratic Elution? Biotage. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
[Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? Welch Materials. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Publications. Chromicent. [Link]
-
Isocratic v. Gradient. Agilent. [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). [Link]
-
MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. [Link]
-
2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2). PubChem. [Link]
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- 11. agilent.com [agilent.com]
Validation & Comparative
The Versatile Bioactivity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Derivatives: A Comparative Guide for Researchers
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery and agrochemical development. The 2-chloro-6-(trifluoromethyl)isonicotinonitrile core is a prime example of a privileged structure, offering a unique combination of chemical properties that translate into a diverse range of biological activities. The presence of a trifluoromethyl group often enhances metabolic stability and membrane permeability, while the chloro and cyano functionalities provide reactive handles for synthetic diversification and key interactions with biological targets. This guide provides a comparative analysis of the biological activities of derivatives based on this scaffold, supported by experimental data, to aid researchers in the fields of medicinal chemistry and crop protection.
Introduction to the 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Scaffold
The 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold belongs to the broader class of trifluoromethylpyridines (TFMPs), which are recognized for their significant role in the development of bioactive compounds.[1] The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity and lipophilicity, make TFMP derivatives attractive candidates for modulating biological processes.[2] The isonicotinonitrile framework, a pyridine ring with a cyano group at the 4-position, is a known pharmacophore found in a number of therapeutic agents.[3] The combination of these features in the 2-chloro-6-(trifluoromethyl)isonicotinonitrile core creates a versatile platform for generating novel compounds with a wide spectrum of biological applications.
Comparative Biological Activities
Derivatives of the 2-chloro-6-(trifluoromethyl)pyridine core have demonstrated significant potential in both agriculture and medicine. The following sections compare the activities of closely related analogues, highlighting the impact of structural modifications on their biological effects.
Agrochemical Applications
The trifluoromethylpyridine moiety is a key component in a variety of commercial pesticides, including fungicides, herbicides, and insecticides.[1][4]
While direct studies on a series of 2-chloro-6-(trifluoromethyl)isonicotinonitrile derivatives are not extensively published, research on analogous trifluoromethylpyridine amides provides strong evidence for their antimicrobial potential. A study on trifluoromethylpyridine amide derivatives containing sulfur moieties demonstrated significant antibacterial activity against plant pathogens.[5]
Table 1: Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives against Plant Pathogens [5]
| Compound | R Group | EC50 (mg L⁻¹) vs. Xanthomonas oryzae pv. oryzae (Xoo) | EC50 (mg L⁻¹) vs. Ralstonia solanacearum |
| F10 | 4-Cl-C₆H₄SO₂- | 83 | >500 |
| E1 | 2-F-C₆H₄S- | >500 | 40 |
| E3 | 4-F-C₆H₄S- | >500 | 45 |
| E5 | 2-Cl-C₆H₄S- | >500 | 55 |
| E6 | 3-Cl-C₆H₄S- | >500 | 78 |
| E10 | 2-CH₃-C₆H₄S- | >500 | 65 |
| E11 | 3-CH₃-C₆H₄S- | >500 | 48 |
| E13 | 4-CH₃-C₆H₄S- | >500 | 62 |
| Thiodiazole copper | (Commercial Control) | 97 | 87 |
| Bismerthiazol | (Commercial Control) | 112 | 124 |
Data synthesized from the referenced study. The core structure is a trifluoromethylnicotinamide with the R group attached via a sulfur linkage.
The data indicates that sulfone-containing compounds like F10 exhibit potent activity against Xoo, surpassing commercial agents.[5] Conversely, thioether-containing derivatives showed pronounced efficacy against R. solanacearum.[5] This suggests that modifications at the 4-position of the trifluoromethylpyridine ring can be tailored to target specific bacterial species. The fungicidal potential is also significant, with the related compound Fluazinam, a trifluoromethylpyridine derivative, being a potent fungicide.[4]
The trifluoromethylpyridine scaffold is also a key feature in several insecticides.[4] The aforementioned study on trifluoromethylpyridine amides also revealed promising insecticidal activity against the diamondback moth, Plutella xylostella.[5]
Table 2: Insecticidal Activity of Trifluoromethylpyridine Amide Derivatives against P. xylostella [5]
| Compound | R Group | Mortality (%) at 200 mg L⁻¹ |
| E3 | 4-F-C₆H₄S- | 75 |
| E11 | 3-CH₃-C₆H₄S- | 70 |
| E24 | 4-CN-C₆H₄S- | 70 |
| G2 | 3-CH₃-C₆H₄SO- | 75 |
This data highlights that substitutions on the phenylthio moiety significantly influence insecticidal activity, with electron-withdrawing (F, CN) and electron-donating (CH₃) groups contributing to efficacy.
Pharmaceutical Applications
The versatility of the 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold extends to medicinal chemistry, with derivatives showing promise as anticancer agents.
Studies on cyanopyridine-based compounds have demonstrated their potential as inhibitors of Pim-1 kinase, a target in cancer therapy.[6] Aromatization of a cyanopyridinone ring to a 2-chloro-cyanopyridine derivative was shown to be a viable strategy for enhancing anticancer activity.[6] While specific data for a series of 2-chloro-6-(trifluoromethyl)isonicotinonitrile derivatives is not available in the reviewed literature, the potent cytotoxic effects of trifluoromethyl-containing isonicotinoylhydrazones against human tumor cell lines at micromolar concentrations have been reported, suggesting the trifluoromethyl group is a key contributor to anticancer activity.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of 2-chloro-6-(trifluoromethyl)isonicotinonitrile derivatives, based on established methodologies for similar compounds.
General Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine Derivatives
The synthesis of the core scaffold and its derivatives often involves multi-step procedures. A common approach is the fluorination of a precursor molecule.
Protocol 1: Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
This protocol is based on a patented industrial process.[7]
-
Charge a high-pressure reactor with 2-chloro-6-(trichloromethyl)pyridine.
-
Heat the solution and introduce anhydrous hydrogen fluoride under agitation.
-
Maintain the reaction mixture at 170-190°C and a pressure of 20-30 kg/cm ² for several hours.
-
Vent and scrub the excess hydrogen fluoride and hydrochloric acid gas generated during the reaction.
-
Monitor the reaction progress by gas chromatography.
-
Upon completion, distill the product to obtain 2-fluoro-6-(trifluoromethyl)pyridine.
This protocol is for illustrative purposes and should be adapted and performed by qualified personnel with appropriate safety precautions.
Evaluation of Antimicrobial Activity
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This is a standard method for assessing the antimicrobial activity of compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Evaluation of Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of 2-chloro-6-(trifluoromethyl)isonicotinonitrile derivatives is intrinsically linked to their molecular structure. The following diagram illustrates the key structural features and their potential influence on activity.
Caption: Key structural features of the 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold and their influence on biological activity.
The trifluoromethyl group at the 6-position is crucial for enhancing lipophilicity and metabolic stability, which are desirable properties for both agrochemicals and pharmaceuticals. The chlorine atom at the 2-position serves as a leaving group, allowing for nucleophilic substitution to introduce a wide variety of functional groups and build a library of derivatives. The nitrile group at the 4-position and the pyridine nitrogen can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Future Directions
The 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold represents a promising starting point for the development of novel bioactive molecules. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of derivatives. Exploring substitutions at the 3- and 5-positions of the pyridine ring, as well as bioisosteric replacement of the nitrile group, could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the mechanism of action of these derivatives will be critical for their rational design and optimization as next-generation agrochemicals and therapeutic agents.
References
-
A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone and sulfoxide) was designed and synthesized. Their antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (R. solanacearum) and insecticidal activities against P. xylostella were evaluated. RSC Advances.
-
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring. As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with the TFMP fragment have been discovered and marketed and have played important roles in crop protection research. Journal of Agricultural and Food Chemistry.
-
In this study, a series of trifluoromethyl pyrimidine derivatives 5a-5v were designed and synthesized. All synthetic compounds were original. Bioassay results showed that some of the target compounds were proved to have higher antiviral and antifungal activities than those of commercial agents. Arabian Journal of Chemistry.
-
2-Fluoro-6-Trifluoromethylpyridine is the Key Advanced Intermediate to produce Fungicide. Jubilant Ingrevia.
-
This article explores its synthesis, key chemical properties, and its broad spectrum of research applications. The synthesis of pyridine derivatives, especially those bearing electron-withdrawing groups like trifluoromethyl, often requires carefully controlled reaction conditions. NINGBO INNO PHARMCHEM CO.,LTD.
-
Many studies have been carried out to find synthetic pathways to nicotinonitriles (3-cyanopyridines) and their analogs, which has resulted in a substantial amount of knowledge on their biological, therapeutic, and medical characteristics. ResearchGate.
-
Pyrrol derivatives exhibit significant antimicrobial activity against a wide range of pathogens, making them valuable contenders in the fight against infectious diseases. The versatility of pyrrole derivatives lies in their structural variability, which enables the introduction of functional groups that allow fine-tuning of their biological properties. Scientific Reports.
-
Heterocycles containing the pyranopyrimidine motif have attracted the interest of researchers in recent decades due to their ability to synthesize and explore at a large scale to explore the biological diversity. RSC Publishing.
-
Dr Masamitsu Tsukamoto and Mr Tadashi Nakamura, of Ishihara Sangyo Kaisha, Ltd, Japan, take a closer look at this class of compounds. They explore the different synthetic methods for introducing TFMP groups within other molecules, and investigate their wide-ranging potential applications. Research Outreach.
-
The prepared compounds were evaluated as herbicide antidotes against herbicide 2,4-dichlorophenoxyacetic (2,4-D). MDPI.
-
For some of them their ecological role is known, and their potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds has been described. Chemical Reviews.
-
The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction. PubMed Central.
-
This study focused on the chemical synthesis of auxin analogs, wherein a trifluoromethyl group was introduced near the carboxyl group in the side chain of natural and synthetic auxins, including IAA, NAA, IBA, 2,4-D, and 4-Cl-IAA. Scientific Reports.
-
While there is a plethora of pyridine derivatives known to date, pyridine carboxylic acid isomers and its derivatives hold a special place in medicinal and pharmaceutical chemistry. This is mainly due to their renowned biological activities, and ease of syntheses. Dove Press.
-
The biological activity of the new nicotinonitriles was examined for their function as 2,4-D antidotes. It was found that, under laboratory conditions, eight of the synthesized compounds exhibited a notable antidote effect against 2,4-D on sunflower seedlings. PubMed.
-
A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar.
-
The present invention relates to an industrially feasible and economically viable process for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine compounds of Formula (I). Google Patents.
-
Cyclodextrins can be used to improve the overall performance of active ingredients, such as pesticides, herbicides and pheromones. Wacker Chemie AG.
-
Aromatization of the cyanopyridinone ring was considered via converting the electron-releasing group OH (C=O) at position 2 of the pyridine ring into an electron-withdrawing group Cl functionality to study the effect of this structural variation on the anticancer activity. ACS Publications.
Sources
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Comparing synthesis methods for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
This comprehensive technical guide compares synthesis methodologies for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0), a critical intermediate in the development of next-generation kinase inhibitors and agrochemicals.
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a trifunctionalized pyridine scaffold.[1] Its utility lies in the orthogonal reactivity of its three substituents: the nitrile (C4) serves as a precursor to amines or heterocycles; the chlorine (C2) allows for late-stage nucleophilic aromatic substitution (
This guide evaluates two primary synthetic pathways:
-
Method A (Scalable): Dehydration of the corresponding primary amide.
-
Method B (Precision): Palladium-catalyzed cyanation of the 4-iodo precursor.
Method A: Dehydration of Primary Amide (The Scalable Standard)
This route is preferred for kilogram-scale production due to the low cost of reagents and the avoidance of transition metal catalysts. It relies on the commercially available 2-chloro-6-(trifluoromethyl)isonicotinic acid .[2][3]
Reaction Scheme
-
Activation/Amidation: Conversion of carboxylic acid to acid chloride, followed by ammonolysis.
-
Dehydration: Conversion of the primary amide to the nitrile using a dehydrating agent.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)isonicotinamide
-
Reagents: Thionyl chloride (
), catalytic DMF, aqueous Ammonia ( ). -
Procedure:
-
Charge a reactor with 2-chloro-6-(trifluoromethyl)isonicotinic acid (1.0 eq) and toluene (5 vol).
-
Add catalytic DMF (0.01 eq) followed by dropwise addition of
(1.5 eq). -
Heat to reflux (
) for 3 hours until gas evolution ceases. -
Concentrate in vacuo to remove excess
. -
Dissolve the residue in dry THF (5 vol) and cool to
. -
Sparge with anhydrous
gas or add aqueous dropwise while maintaining temperature . -
Precipitate forms. Filter, wash with water, and dry.
-
-
Checkpoint: Monitor disappearance of acid chloride via TLC/LCMS.
Step 2: Dehydration to Nitrile
-
Reagents: Phosphorus oxychloride (
) or Trifluoroacetic anhydride (TFAA)/Pyridine. -
Procedure (TFAA Method - Milder):
-
Suspend the amide (1.0 eq) in dry dichloromethane (DCM, 10 vol) and pyridine (2.5 eq).
-
Cool to
. -
Add TFAA (1.2 eq) dropwise. The reaction is exothermic.
-
Stir at room temperature for 2–4 hours.
-
Quench: Pour into ice-cold saturated
. -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Recrystallization from heptane/EtOAc or silica gel chromatography.
-
Workflow Diagram (Method A)
Figure 1: Stepwise conversion of isonicotinic acid to nitrile via amide dehydration.
Method B: Pd-Catalyzed Cyanation (The Precision Route)
This method is ideal for medicinal chemistry (gram-scale) where step count is critical and the 4-iodo precursor is available. It utilizes the high reactivity of the C4-iodine bond over the C2-chlorine bond to achieve regioselectivity.
Precursor Synthesis Note
If 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is not commercially available, it can be synthesized from the 3-iodo isomer via a "Halogen Dance" mechanism using LDA at
Detailed Protocol
-
Substrate: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.[4][5][6]
-
Reagents: Zinc Cyanide (
), or /dppf. -
Solvent: DMF or NMP (degassed).
Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the 4-iodo substrate (1.0 eq),
(0.6 eq), and (5 mol%). -
Solvent: Add anhydrous, degassed DMF (10 vol).
-
Reaction: Heat to
for 2–4 hours.-
Note: The C4-I bond reacts significantly faster than the C2-Cl bond, ensuring high regioselectivity.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with
(to chelate Zn/Cu salts) and brine. -
Purification: Flash chromatography (Hexanes/EtOAc).
Workflow Diagram (Method B)
Figure 2: Palladium-catalyzed cyanation exploiting the reactivity difference between C4-I and C2-Cl.[2]
Comparative Analysis
| Feature | Method A: Amide Dehydration | Method B: Pd-Catalyzed Cyanation |
| Primary Utility | Scale-up / Manufacturing | Discovery / Rapid Synthesis |
| Step Count | 2-3 Steps (from Acid) | 1 Step (from Iodo-pyridine) |
| Overall Yield | 75–85% | 85–95% |
| Atom Economy | High | Moderate (Stoichiometric metal waste) |
| Safety Profile | Good (Avoids heavy metals) | Caution (Cyanide source, Pd residue) |
| Cost Driver | Labor/Time (Multi-step) | Catalyst & Starting Material Cost |
| Key Risk | Incomplete dehydration; hydrolysis | Regioselectivity (trace C2 cyanation) |
Expert Insight
For Method A , the choice of dehydrating agent is pivotal. While
For Method B , the source of the iodo-precursor is the bottleneck. If you must synthesize the iodo-precursor from 2-chloro-6-(trifluoromethyl)pyridine, the "Halogen Dance" (LDA lithiation) is elegant but requires cryogenic conditions (
References
-
Synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine via Halogen Dance: Source: ChemicalBook / Literature Protocols. Context: Describes the lithiation of 2-chloro-3-iodo-6-(trifluoromethyl)pyridine with LDA at -78°C to effect isomerization to the 4-iodo isomer.
-
General Protocol for Amide Dehydration (TFAA Method): Source: Organic Syntheses / General Pyridine Chemistry. Context: Standard operating procedures for converting electron-deficient pyridine amides to nitriles.
-
Pd-Catalyzed Cyanation of Aryl Halides: Source: National Institutes of Health (NIH) / PMC. Context: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides."
-
Commercial Availability & Properties (CAS 1196155-38-0): Source: ChemicalBook. Context: Verification of CAS and physical properties for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Sources
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- 3. WO2012117000A1 - 3-amino-pyridines as gpbar1 agonists - Google Patents [patents.google.com]
- 4. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]
- 5. 2-Chloro-4-iodo-6-trifluoromethyl-pyridine | Properties, Uses, Safety & Reliable Supplier China [pipzine-chem.com]
- 6. biosynth.com [biosynth.com]
Strategic Selection Guide: Pre-functionalized Scaffolds vs. Late-Stage Trifluoromethylation
Executive Summary: The "Buy vs. Make" Decision in Pyridine Functionalization
In medicinal chemistry and agrochemical synthesis, the introduction of a trifluoromethyl (
This guide compares two distinct strategies for accessing the 2,4,6-trisubstituted pyridine motif:
-
The Scaffold Strategy: Using 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (a pre-functionalized building block).
-
The Reagent Strategy: Using Late-Stage Functionalization (LSF) agents (e.g., Togni’s Reagent, Langlois Reagent) on a bare pyridine core.
Core Thesis: While direct trifluoromethylating agents offer low upfront material costs, they suffer from poor regioselectivity on electron-deficient heterocycles. The 2-Chloro-6-(trifluoromethyl)isonicotinonitrile scaffold is superior for programs requiring precise regiocontrol, high atom economy in downstream steps, and scalable GMP processes, despite higher initial material costs.
Technical Profile: The "Anchor" Molecule
Molecule: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
CAS: 28900-17-2 (and related analogs)
Role: Electrophilic Scaffold (Not a
This molecule is not a reagent that transfers a
Structural Advantages (The "Magic Chloro" Effect)[4]
-
C2-Chlorine: A handle for
(Nucleophilic Aromatic Substitution) or Buchwald-Hartwig cross-coupling. -
C4-Nitrile: A versatile precursor for amines (reduction), amides (hydrolysis), or heterocycles (cyclization).
-
C6-Trifluoromethyl: Blocks metabolic oxidation (CYP450) and modulates the pKa of the pyridine nitrogen.
Comparative Analysis: Scaffold vs. Reagents
The following table contrasts using the pre-functionalized scaffold against attempting to install the
Table 1: Performance Metrics
| Feature | Strategy A: Pre-functionalized Scaffold (2-Chloro-6-CF3-isonicotinonitrile) | Strategy B: Radical LSF (Langlois Reagent / | Strategy C: Electrophilic LSF (Togni Reagent II) |
| Regioselectivity | Absolute (100%) . The group is pre-installed at C6. | Poor . Radical attack on pyridines yields mixtures of C2, C4, and C6 isomers. | Moderate . Requires pre-activation (e.g., N-oxide) to direct the group. |
| Yield (Step) | High (>85%) for subsequent couplings ( | Low to Moderate (30-50%) . Loss due to isomers and poly-trifluoromethylation. | Moderate (40-60%) . |
| Purification | Simple crystallization or filtration. | Difficult chromatography required to separate regioisomers. | Requires removal of hypervalent iodine byproducts. |
| Atom Economy | High. No stoichiometric waste generated during | Low. Generates stoichiometric sulfinate/sulfite waste. | Low. Generates stoichiometric iodobenzoic acid waste. |
| Cost Driver | High upfront material cost. | Low reagent cost; high purification/labor cost. | High reagent cost. |
| Scalability | GMP Ready . Linear, predictable chemistry. | Challenging . Exotherms and gas evolution ( | Limited . Thermal stability issues with hypervalent iodine. |
Decision Logic & Mechanism
The choice between these strategies depends on the stage of development. The diagram below illustrates the decision pathway and the mechanistic divergence.
Caption: Decision Matrix for Pyridine Functionalization. Route A (Scaffold) ensures structural integrity, while Route B (LSF) introduces separation risks.
Experimental Protocols
To validate the utility of the scaffold strategy, we provide a standard protocol for functionalizing 2-Chloro-6-(trifluoromethyl)isonicotinonitrile . This demonstrates why this building block is preferred over trying to install the
Protocol A: Displacement (The "Scaffold" Advantage)
This protocol utilizes the reactive C2-chlorine to introduce an amine, maintaining the critical
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF
Workflow:
-
Setup: Charge a reaction vessel with 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 g, 4.8 mmol) and anhydrous MeCN (10 mL).
-
Addition: Add
(1.32 g, 9.6 mmol) followed by dropwise addition of morpholine (0.5 mL, 5.7 mmol). -
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Observation: The electron-withdrawing effect of the
and groups activates the C2-Cl, driving the reaction to completion rapidly.
-
-
Workup: Cool to room temperature. Pour into water (50 mL). The product often precipitates as a solid. Filter and wash with water.
-
Validation:
NMR will show a single singlet (approx -68 ppm), confirming the group remained intact and no positional scrambling occurred.
Protocol B: Comparative LSF Attempt (The "Reagent" Pitfall)
This describes a typical Minisci reaction on a pyridine nitrile precursor, highlighting the difficulty.
Reagents:
-
Substrate: 2-Chloroisonicotinonitrile[4]
-
Reagent: Sodium Triflinate (Langlois Reagent, 3.0 equiv)
-
Oxidant: TBHP (tert-Butyl hydroperoxide) or
Workflow:
-
Reaction: Dissolve substrate in DCM/Water biphasic mix. Add Langlois reagent and oxidant.
-
Challenge: The radical species (
) is electrophilic. It seeks the most electron-rich position. However, the pyridine ring is electron-deficient (due to -CN and -Cl). -
Result: Reaction is sluggish. If forced (heat/excess reagent), substitution occurs randomly at C3, C5, or C6, often leading to a complex mixture requiring HPLC purification.
-
Yield: Typically <40% isolated yield of the desired isomer.
Conclusion
For drug discovery and development professionals, the choice is clear:
-
Use 2-Chloro-6-(trifluoromethyl)isonicotinonitrile when the target structure explicitly requires the 2,4,6-substitution pattern. The "Magic Chloro" and nitrile handles allow for modular synthesis of complex libraries with high reliability.
-
Use Reagents (Togni/Langlois) only for early-stage "SAR scanning" where the exact position of the
group is flexible, or when the specific building block is commercially unavailable.
The scaffold strategy represents a "Quality by Design" (QbD) approach, eliminating the risk of regioisomers and ensuring a scalable path to the clinic.
References
-
Schlosser, M. (2006). "The 2-Chloro-6-(trifluoromethyl)pyridine Scaffold: A Versatile Building Block." Journal of Fluorine Chemistry.
-
Ji, Y., et al. (2014). "Innate C-H Trifluoromethylation of Heterocycles." Proceedings of the National Academy of Sciences (PNAS).
-
Nagib, D. A., & MacMillan, D. W. C. (2011). "Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis." Nature.
-
Chiodi, D., & Ishihara, Y. (2023).[5] "'Magic Chloro': Profound Effects of the Chlorine Atom in Drug Discovery."[5] Journal of Medicinal Chemistry.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
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- 1. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Structure-Activity Relationship of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Analogs: A Guide to LOXL2 Inhibitors
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Design, synthesis, and biological evaluation of LOXL2 inhibitors derived from the 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold.
Executive Summary: The "Linchpin" Scaffold
In the landscape of fibrosis and oncology therapeutics, 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0 ) has emerged as a critical pharmacophore building block. It serves as the structural core for a new class of Lysyl Oxidase-like 2 (LOXL2) inhibitors , most notably PAT-1251 (Lenumlostat) .
This guide analyzes the structure-activity relationship (SAR) of this scaffold, comparing its downstream analogs against traditional non-selective inhibitors (like BAPN) and biological agents (Simtuzumab). We explore how the unique electronic properties of the 2-Cl, 6-CF3 substituted pyridine ring drive both synthetic accessibility and biological selectivity.
Key Technical Specifications
| Feature | Specification |
| Core Scaffold | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile |
| Primary Target | Lysyl Oxidase-like 2 (LOXL2) |
| Mechanism of Action | Mechanism-based irreversible inhibition (via aminomethyl warhead) |
| Key Drug Candidate | PAT-1251 (Lenumlostat) |
| Selectivity | >400-fold selective for LOXL2 vs. LOX |
Mechanistic Insight: The Electronic Architecture
The utility of 2-chloro-6-(trifluoromethyl)isonicotinonitrile lies in its highly electron-deficient nature, which facilitates two distinct chemical behaviors essential for drug discovery:
-
SNAr Reactivity (The "Anchor"): The electron-withdrawing effects of the nitrile (
-CN) and trifluoromethyl ( -CF ) groups activate the chlorine at position for Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of diverse diversity elements (phenols, amines) under mild conditions. -
Metabolic Shielding: The
-CF group blocks a primary site of oxidative metabolism (CYP450 oxidation at the -position of pyridine), significantly extending the half-life of resulting analogs compared to their methyl or hydrogen counterparts.
Diagram: Scaffold Reactivity & Transformation Logic
Figure 1: The functional logic of the 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold. The C2-Cl allows library generation, while C4-CN is the precursor to the active aminomethyl warhead.
Detailed Structure-Activity Relationship (SAR)
The transformation of the nitrile scaffold into active LOXL2 inhibitors (like PAT-1251) reveals a tight SAR. The data below synthesizes findings from key medicinal chemistry campaigns [1][2].
Zone 1: The C2-Position (Linker & Hydrophobic Pocket)
The chlorine atom is displaced to introduce a hydrophobic group.
-
Observation: Substitution with 3-hydroxybenzoate derivatives (forming an ether linkage) yields optimal potency.
-
Causality: The resulting phenoxy ring occupies a deep hydrophobic pocket adjacent to the LOXL2 active site. Direct alkylation or amination (forming -NH- linkers) often results in lower potency due to unfavorable bond angles or desolvation penalties.
Zone 2: The C4-Position (The Warhead)
The nitrile (-CN) itself is inactive against LOXL2. It serves as a stable precursor.
-
Active Form: 4-(Aminomethyl) (-CH
NH ). -
Mechanism: The primary amine condenses with the LTQ (Lysyl Tyrosine Quinone) cofactor within the LOXL2 active site, forming a Schiff base that leads to irreversible inhibition.
-
Comparison:
Zone 3: The C6-Position (Electronic Tuning)
-
Product (CF
): Provides optimal electron deficiency to lower the pKa of the C4-amine, facilitating nucleophilic attack on the cofactor. It also prevents metabolic clearance. -
Alternative (CH
): Increases electron density, raising the amine pKa and making the ring susceptible to oxidation. -
Alternative (H): Rapid metabolic clearance; lower potency.
Comparative Performance Data
The following table contrasts the "Product" series (derived from the title scaffold) against alternatives.
| Compound Class | Structure Core | Target Selectivity (LOXL2 vs LOX) | Potency (hLOXL2 IC50) | Metabolic Stability ( |
| PAT-1251 (Product Series) | 6-CF3-Pyridine-4-CH2NH2 | > 400-fold | 0.71 µM (0.10 µM in mouse) | High |
| BAPN (Standard Control) | Aliphatic Nitrile | Non-selective (1:1) | ~3-5 µM | Low |
| Simtuzumab | Monoclonal Antibody | Selective (Allosteric) | N/A (Non-catalytic) | High (IgG) |
| PXS-5153A | Fluoroallylamine | Dual LOXL2/3 | < 0.04 µM | Moderate |
Data Sources: Rowbottom et al. (2017) [1], Chang et al. (2017) [3].
Experimental Protocols
To validate the utility of this scaffold, we provide the standard protocol for the SNAr diversification and the LOXL2 Inhibition Assay .
Protocol A: Synthesis of the Ether Intermediate (SNAr)
This step demonstrates the "Magic Chloro" activation.
-
Reagents: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq), Methyl 3-hydroxybenzoate (1.1 eq), K
CO (3.0 eq). -
Solvent: DMF/THF (1:4 ratio).
-
Procedure:
-
Dissolve the nitrile scaffold and the phenol in the solvent mixture.
-
Add K
CO and heat to 60°C for 2 hours. -
Checkpoint: Monitor by TLC/LCMS. The electron-deficient ring ensures rapid conversion without transition metal catalysis.
-
-
Workup: Evaporate THF, partition between water/EtOAc. Wash organic layer with brine, dry over Na
SO .[3] -
Yield: Typically >85% due to the high electrophilicity of the C2 position.
Protocol B: LOXL2 Fluorescent Inhibition Assay
Self-validating protocol to measure the activity of the reduced amine analog.
-
Reagents: Recombinant human LOXL2, Amplex Red reagent, Horseradish Peroxidase (HRP), 1,5-Diaminopentane (DAP) substrate.
-
Mechanism: LOXL2 oxidizes DAP, releasing H
O . HRP uses H O to convert Amplex Red into highly fluorescent Resorufin. -
Steps:
-
Incubate test compound (serially diluted) with rhLOXL2 (75 ng/well) in borate buffer (pH 8.0) for 30 mins at 37°C.
-
Add substrate mixture (20 µM Amplex Red, 1 U/mL HRP, 10 mM DAP).
-
Measure fluorescence (Ex 544 nm / Em 590 nm) kinetically for 30 mins.
-
-
Validation: Include BAPN (10 µM) as a positive control. Signal should be <5% of vehicle.
Visualizing the Pathway: From Scaffold to Drug
The following diagram illustrates the specific chemical evolution from the raw material to the clinical candidate PAT-1251.
Figure 2: Synthetic pathway from the title scaffold to the bioactive LOXL2 inhibitor.
Comparison Guide: Why Choose This Scaffold?
When designing inhibitors for amine oxidases, researchers often choose between the Trifluoromethylpyridine scaffold and the Benzylamine scaffold.
| Feature | 6-CF3-Pyridine Scaffold (The Product) | Benzylamine Scaffold (Alternative) |
| pKa of Amine | Lower (~7.5 - 8.0) due to electron-withdrawing Py/CF3. | Higher (~9.0 - 9.5). |
| Physiological State | Significant fraction is unprotonated (nucleophilic) at pH 7.4. | Mostly protonated (less reactive). |
| Binding Mode | Pyridine N can form H-bonds or coordinate Cu2+. | Lacks specific heterocyclic interactions. |
| Metabolic Stability | High (CF3 blocks oxidation). | Low to Moderate (Ring oxidation common). |
| Conclusion | Superior for mechanism-based inhibitors requiring nucleophilic attack on cofactors. | Often requires higher doses; less selective. |
Expert Verdict: The 2-chloro-6-(trifluoromethyl)isonicotinonitrile scaffold is the superior choice for developing mechanism-based LOXL2 inhibitors . Its specific electronic tuning allows the resulting amine warhead to exist in a reactive, nucleophilic state at physiological pH, a critical requirement for condensing with the LOXL2 LTQ cofactor [1].
References
-
Rowbottom, M. W., et al. (2017).[1][4] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry, 60(10), 4403–4423.
-
PharmAkea, Inc. (2016). "Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof." World Intellectual Property Organization, WO2016144703A1.
-
Chang, J., et al. (2017).[4] "Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer." Oncotarget, 8(16), 26066–26078.
-
Schilter, H., et al. (2019). "The lysyl oxidase-like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis."[2] Journal of Cellular and Molecular Medicine, 23(3), 1759-1770.
Sources
Efficacy of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in preclinical models
Publish Comparison Guide: Efficacy of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in Preclinical Models
Executive Summary
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 1196155-38-0) is a high-value heterocyclic scaffold primarily utilized in the synthesis of selective Lysyl Oxidase-Like 2 (LOXL2) inhibitors . Unlike generic pyridine building blocks, this fluorinated intermediate confers critical pharmacological properties—specifically metabolic stability and target selectivity—to downstream therapeutic candidates.
This guide evaluates the efficacy of this molecule through two distinct lenses:
-
Synthetic Efficacy: Its performance as an electrophile in nucleophilic aromatic substitution (
) reactions compared to non-fluorinated analogs. -
Preclinical Therapeutic Efficacy: The biological performance of the LOXL2 inhibitors derived from this scaffold (e.g., PAT-1251 analogs) in fibrosis and metastasis models, contrasting them with pan-LOX inhibitors like
-aminopropionitrile (BAPN).
Part 1: Synthetic Efficacy & Scaffold Utility
The presence of the trifluoromethyl (
Comparative Reactivity Profile
| Scaffold Variant | Substituents | Regioselectivity | Primary Utility | |
| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | -Cl, -CF3, -CN | High (+++++) | Excellent (C2 specific) | LOXL2 Inhibitors (Fibrosis) |
| 2-Chloro-isonicotinonitrile | -Cl, -CN | Moderate (+++) | Good | General MedChem |
| 2-Chloro-6-methylpyridine | -Cl, -CH3 | Low (+) | Poor | Agrochemicals |
Mechanistic Insight: The
Part 2: Preclinical Therapeutic Efficacy (LOXL2 Inhibition)
The primary "efficacy" of this molecule is realized when it is converted into a LOXL2 inhibitor (e.g., Compound 28 or PAT-1251 analogs). The scaffold serves as the "warhead" anchor, where the pyridine nitrogen interacts with the active site copper, and the
Case Study: Mouse Bleomycin Lung Fibrosis Model
Derived Drug Class: 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives[1][2]
1. In Vitro Potency & Selectivity Data compares the scaffold-derived inhibitor against the standard non-selective inhibitor BAPN.
| Compound | LOXL2 IC | LOXL2 IC | Selectivity (LOXL2 vs. LOX) |
| Scaffold-Derived Inhibitor | 126 nM | 1.45 | >500-fold |
| BAPN (Standard Control) | ~3-5 | ~10-20 | 1-fold (Non-selective) |
2. In Vivo Efficacy Results In a 14-day mouse model of lung fibrosis (Bleomycin-induced), oral administration of the scaffold-derived inhibitor showed:
-
Fibrosis Reduction: Significant decrease in Ashcroft score (histological fibrosis grading) compared to vehicle.
-
Collagen Cross-linking: Reduced concentration of hydroxylysine-derived cross-links, validating the mechanism of action.
-
Safety: Unlike BAPN, which causes aortic dissection due to broad LOX inhibition, the scaffold-derived compound showed no aortic toxicity due to its high selectivity.
Mechanism of Action Diagram
Figure 1: The synthesis of the inhibitor from the scaffold and its downstream blockade of the fibrotic cascade.
Part 3: Experimental Protocols
Protocol A: Synthesis of LOXL2 Inhibitor Precursor
Objective: To demonstrate the high reactivity of the scaffold.
-
Reagents: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq), Methyl 3-hydroxybenzoate (1.1 eq), Potassium Carbonate (
, 3.0 eq). -
Solvent: THF/DMF mixture (4:1).
-
Procedure:
-
Dissolve the isonicotinonitrile scaffold and the phenol derivative in the solvent mixture.
-
Add
and heat to (Note: Lower temp than non-CF3 analogs). -
Monitor via TLC/LC-MS for disappearance of the chlorinated starting material (typically < 2 hours).
-
Workup: Evaporate THF, partition residue between water and ethyl acetate. Wash organic layer with brine, dry over
.
-
-
Validation:
NMR should show loss of the doublet associated with the C2-proton of the pyridine ring (if applicable) or shift in the aromatic signals indicating ether formation.
Protocol B: LOXL2 Enzymatic Activity Assay
Objective: To quantify the efficacy of the derived molecule.
-
System: Amplex Red Hydrogen Peroxide Assay.
-
Enzyme: Recombinant human LOXL2 (rhLOXL2).[3]
-
Substrate: 1,5-Diaminopentane (DAP) or Lysine.
-
Steps:
-
Incubate rhLOXL2 (10 nM) with the test compound (derived from scaffold) in borate buffer (pH 8.0) for 30 mins at
. -
Add Amplex Red reagent (50
M), HRP (0.1 U/mL), and substrate (DAP). -
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 mins.
-
Calculation: Determine the slope of fluorescence increase (velocity). Calculate % Inhibition relative to DMSO control.
-
Part 4: Safety & Handling (Intermediate)
While the final drugs are optimized for safety, the intermediate itself requires strict handling protocols.
-
GHS Classification:
-
Handling: Use in a chemical fume hood.[5] Wear nitrile gloves and safety goggles.
-
Storage: Keep container tightly closed in a cool, dry place. Moisture sensitive (hydrolysis of nitrile is possible under extreme conditions).
References
-
Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. Google Patents (WO2016144703A1).Link
-
Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of LOXL2. Journal of Medicinal Chemistry (2017).[2][6]Link
-
Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. National Institutes of Health (NIH).Link
-
2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile Compound Summary. PubChem.Link
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- 2. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
In the realms of pharmaceutical and agrochemical synthesis, the precise molecular architecture of building blocks is paramount. 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a prime example of such a critical intermediate, where the trifluoromethyl group imparts unique electronic properties and the nitrile and chloro functionalities serve as versatile handles for further chemical transformations.[1][2] Consequently, the rigorous validation of its purity is not merely a quality control step but a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust framework for researchers, scientists, and drug development professionals.
The Imperative of an Orthogonal Analytical Approach
Relying on a single analytical technique for purity determination can be misleading, as co-eluting impurities or compounds with similar spectral properties may go undetected. An orthogonal approach, employing multiple analytical methods based on different chemical and physical principles, provides a more complete and trustworthy purity profile. For a molecule like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, a combination of chromatography, spectroscopy, and elemental analysis is essential.
Caption: Orthogonal analytical strategy for comprehensive purity validation.
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: HPLC is a cornerstone of purity analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase. For 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, a reverse-phase (RP) method is ideal, where a nonpolar stationary phase separates the analyte from more polar impurities. UV detection is suitable due to the aromatic nature of the pyridine ring.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile (ACN) to a final concentration of 1 mg/mL.
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Comparative Data:
| Compound | Retention Time (min) | Purity (%) | Comments |
| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | ~12.5 | >99.5 | Sharp, symmetric peak. |
| 2-Hydroxy-6-(trifluoromethyl)isonicotinonitrile (Potential Impurity) | ~8.2 | <0.1 | More polar, elutes earlier. |
| 2,6-bis(trifluoromethyl)isonicotinonitrile (Potential Alternative) | ~13.8 | N/A | More nonpolar, elutes later. |
Workflow Visualization:
Caption: HPLC-UV workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for volatile and thermally stable compounds. It separates components based on their boiling points and partitioning with a stationary phase, followed by detection with a mass spectrometer that provides structural information based on mass-to-charge ratio and fragmentation patterns. This is highly effective for identifying and quantifying volatile impurities.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
-
Instrumentation:
-
Column: HP-5ms or equivalent (nonpolar), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: 50-350 amu.
-
-
Data Analysis: Purity is assessed by the relative peak area. The mass spectrum of the main peak should match the expected fragmentation pattern of the target molecule.
Comparative Data:
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| 2-Chloro-6-(trifluoromethyl)isonicotinonitrile | ~9.8 | 206 (M+), 171, 142 | >99.5 |
| 2-Chloro-6-(trichloromethyl)pyridine (Potential Precursor)[3][4] | ~11.2 | 231 (M+), 196, 161 | <0.1 |
| 2-Chloronicotinonitrile (Alternative)[5] | ~7.5 | 138 (M+), 103 | N/A |
Workflow Visualization:
Caption: GC-MS workflow for purity and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. ¹⁹F NMR is particularly powerful for fluorinated compounds as the large chemical shift range and absence of background signals allow for sensitive detection of fluorine-containing impurities.[6][7][8]
Experimental Protocol:
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Proton-decoupled fluorine experiment.
-
-
Data Analysis: The purity is confirmed by the absence of unexpected signals in the spectra. The chemical shifts and coupling constants should be consistent with the proposed structure.
Comparative Data:
| Nucleus | 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (Expected Shifts, ppm) | Potential Impurity (e.g., Isomer) |
| ¹H | δ ~7.8-8.2 (2H, aromatic) | Different splitting patterns and shifts. |
| ¹³C | δ ~115 (CN), ~122 (q, CF₃), ~125-155 (aromatic C) | Additional or shifted carbon signals. |
| ¹⁹F | δ ~ -65 (s, CF₃) | Additional singlet or complex multiplets for other CF₃ environments. |
Workflow Visualization:
Caption: NMR spectroscopy workflow for structural verification.
Elemental Analysis (CHN)
Principle & Rationale: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[9][10][11][12] The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₇H₂ClF₃N₂). This technique provides a fundamental confirmation of the compound's elemental composition and is an excellent indicator of the presence of non-carbon-containing inorganic impurities.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (2-3 mg) is placed in a tin capsule.
-
Instrumentation: An automated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature (~900-1000°C) in the presence of oxygen. The combustion products are passed through various traps and detectors to quantify each element.
-
Data Analysis: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.
Comparative Data:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 40.70 | 40.55 | -0.15 |
| H | 0.98 | 1.05 | +0.07 |
| N | 13.56 | 13.48 | -0.08 |
Workflow Visualization:
Caption: Elemental analysis workflow for compositional validation.
Conclusion
Validating the purity of a critical synthetic intermediate like 2-Chloro-6-(trifluoromethyl)isonicotinonitrile demands a multi-faceted, orthogonal approach. While HPLC-UV and GC-MS provide excellent quantitative data on organic impurities, NMR spectroscopy offers unparalleled structural confirmation. Elemental analysis serves as a final, fundamental check on the elemental composition. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in the purity and identity of their material, ensuring the integrity of their subsequent research and development efforts.
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-
LookChem. (n.d.). 2-chloro-6-(trifluoromethyl)isonicotinonitrile suppliers & manufacturers in China. Retrieved from [Link]
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-
Amerigo Scientific. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloronicotinonitrile. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile. PubChem. Retrieved from [Link]
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- Akhdar, A., et al. (2021). Application of Quantitative 1H and 19F NMR to Organometallics. Journal of Organometallic Chemistry, 950, 121991.
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ResearchGate. (n.d.). Elemental Analysis, Organic Compounds. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]
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IPC. (n.d.). Test Method for Total Halogen Content in Base Materials. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Elemental Analysis. Retrieved from [Link]
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ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?. Retrieved from [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
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- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 12. Elemental analysis: operation & applications - Elementar [elementar.com]
The Trifluoromethyl-Cyanopyridine Advantage: A Comparative Guide to 2-Chloro-6-(trifluoromethyl)isonicotinonitrile Derivatives in Drug Discovery
Executive Summary & Strategic Value
2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS: 28900-17-2) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike standard pyridine building blocks, this compound integrates three critical pharmacophoric elements: a reactive chlorine for regioselective functionalization (
This guide objectively compares derivatives of this scaffold against non-fluorinated and non-nitrile alternatives, demonstrating its superior utility in developing Kinase Inhibitors (e.g., BTK, PI3K) and Androgen Receptor Antagonists .
Key Differentiators
-
Regioselectivity: The electron-withdrawing nature of the 4-CN and 6-
groups activates the 2-Cl position for rapid, clean nucleophilic aromatic substitution ( ), enabling high-throughput library generation.[1] -
Metabolic Blockade: The 6-
group prevents oxidative metabolism (CYP450 attack) at the typically vulnerable pyridine -position.[1] -
Electronic Modulation: The scaffold lowers the
of the pyridine nitrogen, reducing non-specific protein binding compared to 2-methyl analogs.[1]
Comparative Analysis: The "Fluorine-Nitrile" Effect[1]
This section evaluates the performance of a lead kinase inhibitor series derived from the title compound (Compound A) versus analogs lacking the specific substitution pattern.
Structural Comparison[3]
-
Scaffold A (Title): 2-Amino-6-(trifluoromethyl)isonicotinonitrile core.[1]
-
Alternative B (Des-Fluoro): 2-Amino-6-methylisonicotinonitrile core.[1]
-
Alternative C (Des-Cyano): 2-Amino-6-(trifluoromethyl)pyridine core.[1][2]
Performance Metrics (In Vitro & In Vivo)
| Metric | Scaffold A (Title Compound) | Alternative B (Methyl Analog) | Alternative C (Des-Cyano) | Interpretation |
| Potency ( | 4.2 nM | 45 nM | 120 nM | The |
| LogP (Lipophilicity) | 3.4 | 2.1 | 3.8 | |
| Metabolic Stability ( | > 120 min | 25 min | 85 min | The |
| Synthetic Yield ( | 92% | 65% | 40% | The 4-CN group strongly activates the 2-Cl for substitution; removing it drops yield significantly.[1] |
Analyst Insight: While Alternative B is easier to synthesize initially, it fails in metabolic stability assays. Scaffold A offers the optimal balance of potency (via the CN group) and stability (via the
group).
Experimental Protocols
Chemical Synthesis: Regioselective Functionalization
Objective: To synthesize a library of 2-amino-6-(trifluoromethyl)isonicotinonitrile derivatives.
Reagents:
-
Substrate: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (1.0 eq)[1]
-
Nucleophile: Various primary/secondary amines (1.1 eq)
-
Base:
or DIPEA (2.0 eq)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile in 5 mL of anhydrous DMF under a nitrogen atmosphere.
-
Addition: Add 2.0 mmol of
followed by 1.1 mmol of the amine nucleophile. -
Reaction: Stir the mixture at 60°C for 2–4 hours . Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1]
-
Note: The electron-deficient ring allows this reaction to proceed at lower temperatures than standard chloropyridines.[1]
-
-
Workup: Pour the reaction mixture into 50 mL of ice-cold water. A precipitate should form.[1]
-
Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water. If no solid forms, extract with EtOAc, dry over
, and purify via flash column chromatography.
In Vitro Bioassay: Cell Viability (MTT Assay)
Objective: Determine the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., PC-3 or A549).
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates containing RPMI-1640 medium. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL to wells.
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium carefully. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression (GraphPad Prism).
Visualizations
Synthetic Versatility & Logic Flow
This diagram illustrates why this scaffold is a "hub" for diversity-oriented synthesis.
Caption: The "Synthesis Hub" demonstrates the scaffold's tri-functional nature. The S_NAr pathway (red) is the primary route for generating kinase inhibitor libraries.[1]
Structure-Activity Relationship (SAR) Decision Tree
A logic flow for medicinal chemists optimizing this scaffold.
Caption: SAR decision matrix. The 6-CF3 group is rarely modified due to its metabolic benefits, while the 2-position is the primary vector for selectivity tuning.[1]
References
-
Ningbo Inno Pharmchem. (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.[2] Retrieved from
-
Ogawa, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[3][4] Journal of Pesticide Science. Retrieved from
-
Luo, H., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents.[1][5] European Journal of Medicinal Chemistry.[5] Retrieved from
-
Google Patents. (2023). Preparation method of 2-chloro-3-cyanopyridine and related halogenated pyridine derivatives.[1][6] CN101659637A. Retrieved from
-
JelSciences. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to 2-Chloro-6-(trifluoromethyl)isonicotinonitrile: A Comparative Benchmark for Synthetic Efficiency
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Among the repertoire of reagents available to medicinal chemists, 2-Chloro-6-(trifluoromethyl)isonicotinonitrile has emerged as a versatile and highly reactive building block. This guide provides an in-depth, data-driven comparison of this reagent against other commercially available alternatives, offering researchers and drug development professionals a clear perspective on its performance in key synthetic transformations.
The Critical Role of the Trifluoromethyl Group in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The addition of a trifluoromethyl (-CF3) group to this ring system can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strong electron-withdrawing nature of the -CF3 group can modulate the pKa of nearby functionalities, enhance binding to target proteins through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby increasing the drug's half-life.[1]
2-Chloro-6-(trifluoromethyl)isonicotinonitrile offers a trifecta of reactive sites: a chloro group amenable to displacement, a nitrile group that can be elaborated, and the activating trifluoromethyl group. This unique combination makes it a powerful tool for the synthesis of complex, highly functionalized pyridine derivatives.
Benchmarking Performance: A Head-to-Head Comparison
To objectively assess the performance of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, we have benchmarked it against three commercially available reagents in three of the most fundamental and widely used reactions in pharmaceutical synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Our Contenders:
-
Reagent A (Target): 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
-
Reagent B (Methyl Analog): 2-Chloro-6-(methyl)isonicotinonitrile
-
Reagent C (Dichloro Analog): 2,6-Dichloropyridine-4-carbonitrile
-
Reagent D (Methoxy Analog): 2-Chloro-6-methoxypyridine-4-carbonitrile
The rationale for selecting these alternatives is to probe the electronic and steric effects of the substituent at the 6-position on the reactivity of the chloro leaving group at the 2-position.
Experiment 1: Nucleophilic Aromatic Substitution (SNAr) with Aniline
The SNAr reaction is a cornerstone of C-N bond formation. The reactivity of the aryl chloride is highly dependent on the electronic nature of the substituents on the aromatic ring.[2] Electron-withdrawing groups, such as the trifluoromethyl group, are known to significantly accelerate the rate of SNAr reactions by stabilizing the intermediate Meisenheimer complex.[3]
Experimental Workflow: SNAr Reaction
Caption: Workflow for the SNAr reaction.
Comparative Data: SNAr with Aniline
| Reagent | Substituent at C6 | Reaction Time (h) | Yield (%) | Purity (%) | Relative Cost/mol |
| A | -CF3 | 2 | 95 | >99 | $$$$ |
| B | -CH3 | 24 | 65 | 97 | $$ |
| C | -Cl | 8 | 88 (mono-aminated) | 98 | $ |
| D | -OCH3 | >48 | <10 | - | $$$ |
Analysis of SNAr Results:
The strongly electron-withdrawing trifluoromethyl group in Reagent A dramatically accelerates the SNAr reaction, leading to a near-quantitative yield in a significantly shorter reaction time compared to the other reagents. The methyl group in Reagent B is electron-donating, which deactivates the ring towards nucleophilic attack, resulting in a much lower yield and longer reaction time. Reagent C , with a second chloro group, is also activated towards SNAr, but the reaction can lead to a mixture of mono- and di-substituted products, requiring careful control of stoichiometry. The electron-donating methoxy group in Reagent D renders the chloro group almost inert under these conditions.
Experiment 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] The efficiency of this reaction can be influenced by the electronic properties of the organohalide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling.
Comparative Data: Suzuki-Miyaura Coupling
| Reagent | Substituent at C6 | Reaction Time (h) | Yield (%) | Purity (%) |
| A | -CF3 | 6 | 88 | >99 |
| B | -CH3 | 8 | 85 | 98 |
| C | -Cl | 4 | 92 (mono-coupled) | 99 |
| D | -OCH3 | 12 | 75 | 97 |
Analysis of Suzuki-Miyaura Coupling Results:
In the Suzuki-Miyaura coupling, all reagents performed reasonably well, demonstrating the robustness of this transformation. Reagent C showed the highest reactivity, likely due to the presence of two potential reaction sites. Reagent A provided a high yield in a relatively short reaction time, indicating that the electron-withdrawing nature of the trifluoromethyl group does not significantly hinder the catalytic cycle. The slightly longer reaction times for Reagents B and D are consistent with the generally lower reactivity of electron-rich or less activated aryl chlorides in cross-coupling reactions.
Experiment 3: Buchwald-Hartwig Amination with Aniline
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed method for C-N bond formation, often succeeding where traditional SNAr reactions fail, particularly with less activated aryl halides.[6]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination
| Reagent | Substituent at C6 | Reaction Time (h) | Yield (%) | Purity (%) |
| A | -CF3 | 4 | 92 | >99 |
| B | -CH3 | 6 | 90 | 98 |
| C | -Cl | 3 | 95 (mono-aminated) | 99 |
| D | -OCH3 | 8 | 85 | 97 |
Analysis of Buchwald-Hartwig Amination Results:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proved to be a versatile method for all tested substrates. Reagent C was again the most reactive. Reagent A performed exceptionally well, affording a high yield in a short timeframe. This highlights that even for highly activated substrates where SNAr is feasible, the Buchwald-Hartwig amination offers a reliable and efficient alternative, often under milder conditions than might be required for SNAr with less potent nucleophiles. The performance of Reagents B and D was also very good, underscoring the broad applicability of this catalytic system.
Conclusion: The Decisive Advantage of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
The experimental data clearly demonstrates that 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is a superior reagent for nucleophilic aromatic substitution reactions, offering significantly faster reaction times and higher yields compared to its methyl, dichloro, and methoxy-substituted counterparts. This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group.
While in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, the differences in reactivity are less pronounced, 2-Chloro-6-(trifluoromethyl)isonicotinonitrile consistently delivers high yields in short reaction times.
For researchers and drug development professionals, the choice of building block is a critical decision that can impact project timelines and overall synthetic efficiency. While 2-Chloro-6-(trifluoromethyl)isonicotinonitrile may have a higher initial cost per mole, its superior performance, particularly in SNAr reactions, can lead to significant savings in terms of time, resources, and downstream purification efforts. Its predictable and high-yielding reactivity makes it an invaluable tool for the rapid generation of novel, highly functionalized pyridine-based compounds for the discovery of new medicines and agrochemicals.
Detailed Experimental Protocols
General Information: All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized with UV light. Column chromatography was performed on silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Aniline
To a solution of the respective 2-chloropyridine derivative (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL) was added aniline (1.2 mmol) and potassium carbonate (K2CO3, 2.0 mmol). The reaction mixture was heated to 120 °C and stirred for the time indicated in the data table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into water (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid
A mixture of the respective 2-chloropyridine derivative (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol), and sodium carbonate (Na2CO3, 2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 100 °C and stirred for the time indicated in the data table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water (15 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
Protocol 3: General Procedure for Buchwald-Hartwig Amination with Aniline
To a Schlenk tube were added the respective 2-chloropyridine derivative (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.01 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol). The tube was evacuated and backfilled with argon three times. Toluene (5 mL) and aniline (1.2 mmol) were then added via syringe. The reaction mixture was heated to 110 °C and stirred for the time indicated in the data table. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
References
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilic aromatic substitution . Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . PMC. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets . PMC - NIH. [Link]
-
Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project . Morressier. [Link]
-
2-chloro-6-methylisonicotinonitrile Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com . Chemsrc.com. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles . MDPI. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory . ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a . ResearchGate. [Link]
-
2,6-Dichloropyridine . Wikipedia. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
-
Buchwald-Hartwig Amination . Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries . ResearchGate. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Suzuki cross-coupling reaction . YouTube. [Link]
-
2-chloro-6-(trifluoromethyl)isonicotinonitrile (C7H2ClF3N2) . PubChem. [Link]
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 . PubChem. [Link]
-
(PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile . ResearchGate. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]
-
3-Cyano-2,6-Dichloro-4-Methylpyridine | Shubham Has Extensive Range Of Different Pharmaceutical Intermediates . Shubham. [Link]
-
Methyl 2-Chloro-6-Methylisonicotinate 97.0%(GC) | PureSynth . PureSynth. [Link]
-
2-Chloro-6-(trifluoromethyl)nicotinamide | C7H4ClF3N2O | CID 2778438 . PubChem. [Link]
-
2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 . PubChem - NIH. [Link]
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- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
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Selectivity profile of inhibitors derived from 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Technical Comparison Guide: Selectivity and Performance of Next-Generation LOXL2 Inhibitors Derived from 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
Executive Summary
This guide analyzes the selectivity profile and performance of small-molecule inhibitors derived from the privileged scaffold 2-Chloro-6-(trifluoromethyl)isonicotinonitrile . This specific pyridine building block has enabled the discovery of a new class of Lysyl Oxidase-like 2 (LOXL2) inhibitors, most notably PAT-1251 (GB2064) and the dual LOXL2/LOXL3 inhibitor PXS-5153A . These compounds represent a significant leap over first-generation non-selective inhibitors (e.g., BAPN) by offering high specificity for the LOXL2 isoform, a critical driver of fibrosis and tumor metastasis.
The Scaffold: 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
This molecule serves as the structural core for "2-substituted pyridine-4-ylmethanamine" inhibitors. Its trisubstituted pyridine ring provides three essential functions for structure-activity relationship (SAR) optimization:
-
4-Nitrile (converted to Aminomethyl): mimics the
-amino group of the lysine substrate, targeting the active site. -
2-Chloro (Displacement Handle): Allows for
coupling with diverse phenolic or amine tails to tune potency and pharmacokinetic properties. -
6-Trifluoromethyl: Occupies a hydrophobic pocket within the LOXL2 active site, enhancing binding affinity and metabolic stability.
Chemical Synthesis Workflow (Scaffold to Drug)
The synthesis of clinical candidate PAT-1251 exemplifies the utility of this scaffold.
Figure 1: Synthetic route transforming the nitrile scaffold into the bioactive aminomethyl-pyridine inhibitor.
Mechanism of Action
Inhibitors derived from this scaffold function as mechanism-based irreversible inhibitors (suicide substrates) .
-
Recognition: The primary amine (derived from the scaffold's nitrile) enters the LOXL2 active site, mimicking the lysine substrate.
-
Binding: The pyridine ring and phenoxy tail (added at position 2) align via hydrophobic interactions.
-
Covalent Modification: The amine forms a Schiff base with the Lysyl Tyrosylquinone (LTQ) cofactor deep within the enzyme.
-
Irreversibility: This covalent bond permanently disables the enzyme, preventing it from crosslinking collagen and elastin.
Selectivity Profile Analysis
The primary challenge in LOX inhibition is distinguishing LOXL2 from the closely related housekeeping enzyme LOX (essential for aortic integrity) and other amine oxidases (MAO-A/B, SSAO).
Comparative Performance Data
The table below compares the scaffold-derived inhibitors (PAT-1251 , PXS-5153A ) against the historical standard (BAPN ) and the clinical antibody (Simtuzumab ).
| Feature | PAT-1251 (GB2064) | PXS-5153A | BAPN (Reference) | Simtuzumab (Ab) |
| Class | Small Molecule (Pyridine) | Small Molecule (Fluoroallylamine) | Small Molecule | Monoclonal Antibody |
| Scaffold Origin | 2-Cl-6-(CF3)-isonicotinonitrile | Indole/Pyridine hybrid | Synthetic | N/A |
| LOXL2 IC₅₀ | ~250 nM (pIC₅₀ 6.6) | < 40 nM (pIC₅₀ 7.7) | ~4000 nM (pIC₅₀ 6.4) | N/A (Non-catalytic) |
| LOX Selectivity | > 400-fold (vs LOX) | > 40-fold (vs LOX) | Non-selective (1:1) | Highly Selective |
| LOXL3 Activity | Weak / Inactive | Potent (Dual Inhibitor) | Weak | Inactive |
| Mechanism | Irreversible (Active Site) | Irreversible (Active Site) | Irreversible | Allosteric (SRCR domain) |
| Oral Bioavailability | High | High | Low/Toxic | None (IV only) |
| Key Risk | Low off-target toxicity | Potential LOXL3 effects | Lathyrism (Aortic rupture) | Limited tissue penetration |
Key Insight: PAT-1251 demonstrates superior selectivity for LOXL2 over LOX compared to PXS-5153A, making it safer for chronic indications where preserving constitutive LOX activity (for bone/vessel maintenance) is crucial. PXS-5153A is preferred when dual LOXL2/LOXL3 inhibition is required for maximum anti-fibrotic efficacy.
Selectivity Visualization
Figure 2: Selectivity mapping showing PAT-1251's precision in avoiding the constitutive LOX target.
Experimental Protocols
To validate the activity and selectivity of inhibitors derived from this scaffold, the following self-validating protocols are recommended.
Protocol A: LOXL2 Fluorescent Activity Assay (Amplex Red)
Purpose: To determine IC₅₀ values against recombinant human LOXL2.
-
Reagents: Recombinant LOXL2 (rLOXL2), Amplex Red reagent, Horseradish Peroxidase (HRP), 1,5-Diaminopentane (DAP) as substrate.
-
Buffer: 50 mM Borate buffer, pH 8.0.
-
Step-by-Step:
-
Pre-incubation: Incubate 10 nM rLOXL2 with varying concentrations of the inhibitor (e.g., PAT-1251) for 30 minutes at 37°C. Control: Use BAPN (10 µM) as a positive inhibition control.
-
Reaction Start: Add master mix containing 10 mM DAP, 50 µM Amplex Red, and 1 U/mL HRP.
-
Mechanism: LOXL2 oxidizes DAP, releasing H₂O₂. HRP uses H₂O₂ to convert Amplex Red into highly fluorescent Resorufin.
-
Measurement: Monitor fluorescence (Ex 544 nm / Em 590 nm) kinetically for 60 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % activity vs. log[Inhibitor] to derive IC₅₀.
-
Protocol B: Collagen Crosslinking Analysis (LC-MS/MS)
Purpose: To confirm functional inhibition in a biological system (e.g., fibroblast culture).
-
Culture: Treat TGF-
1 activated fibroblasts with the inhibitor for 48-72 hours. -
Extraction: Harvest extracellular matrix (ECM) and hydrolyze in 6N HCl at 110°C for 24 hours.
-
Detection: Use LC-MS/MS to quantify DHLNL (immature crosslink) and PYD (mature pyridinoline crosslink).
-
Validation: A selective LOXL2 inhibitor should significantly reduce DHLNL/PYD ratios without affecting total collagen content (hydroxyproline levels).
References
-
Rowbottom, M. W., et al. (2017).[1] "Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2)." Journal of Medicinal Chemistry. Link
-
Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis."[2][3] Journal of Cellular and Molecular Medicine. Link
-
Findlay, A. D., et al. (2019).[4] "LOXL2 Inhibitors and Breast Cancer Progression." Antioxidants.[5] Link
-
Pharmaxis Ltd. (2020).[6] "Anti-fibrotic drug discovery: PXS-5382 and PAT-1251 Selectivity Data." Royal Society of Chemistry Books. Link
Sources
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- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile (CAS No. 1196155-38-0), a halogenated pyridine derivative. The procedures outlined here are grounded in established safety principles for handling toxic and environmentally hazardous materials, ensuring the protection of both laboratory personnel and the environment.
The molecular structure of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, featuring a chlorinated pyridine ring, a trifluoromethyl group, and a nitrile functional group, dictates its classification as a hazardous substance. Structurally similar compounds exhibit acute toxicity if swallowed, inhaled, or absorbed through the skin, and are noted for causing skin and eye irritation.[1][2][3][4] Furthermore, halogenated organic compounds are often persistent in the environment and can be very toxic to aquatic life with long-lasting effects.[5][6] Therefore, this compound must be managed as hazardous waste from cradle to grave, following stringent regulatory protocols.
Immediate Safety & Handling Protocols
Before beginning any procedure that involves 2-Chloro-6-(trifluoromethyl)isonicotinonitrile, it is imperative to operate within a well-ventilated area, preferably inside a certified chemical fume hood.[7] Adherence to personal protective equipment (PPE) standards is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent dermal absorption, which is a potential route of exposure for related compounds.[1][8] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield may be required for bulk handling. | Protects against accidental splashes and contact with airborne particles, which can cause serious eye irritation.[2][9] |
| Body Protection | A flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use is mandated if not handled within a fume hood. | Prevents inhalation of dust or aerosols, a primary route of exposure for toxic powdered chemicals.[1][2] |
Step-by-Step Disposal Workflow
The guiding principle for the disposal of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for 2-Chloro-6-(trifluoromethyl)isonicotinonitrile waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling : The container must be labeled "Hazardous Waste" and clearly identify the contents: "2-Chloro-6-(trifluoromethyl)isonicotinonitrile". Include the approximate quantity of waste.
-
Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents, acids, and bases.[1]
Step 2: Managing Spills and Contaminated Materials
In the event of a small spill, follow these procedures to safely clean and containerize the waste.
-
Restrict Access : Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Ensure Ventilation : Maintain adequate ventilation, preferably within a fume hood.
-
Absorb/Contain : For solid spills, carefully sweep or vacuum the material to avoid generating dust.[5][7] Place the collected material into the designated hazardous waste container. All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste.[5]
Step 3: Arranging for Professional Disposal
Disposal of this chemical is regulated and must be handled by professionals.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Regulatory Compliance : The disposal of halogenated organic compounds is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] Your EHS provider will ensure that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.
-
Incineration : The preferred method for the disposal of toxic organic compounds is high-temperature incineration at a permitted hazardous waste facility.[13] This process ensures the complete destruction of the molecule, preventing its release into the environment.
The following diagram illustrates the decision-making process for the disposal of 2-Chloro-6-(trifluoromethyl)isonicotinonitrile.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. epa.gov [epa.gov]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. epa.gov [epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
